molecular formula C22H34O4 B3416298 Diisoheptyl phthalate CAS No. 71888-89-6

Diisoheptyl phthalate

Cat. No.: B3416298
CAS No.: 71888-89-6
M. Wt: 362.5 g/mol
InChI Key: RKELNIPLHQEBJO-UHFFFAOYSA-N
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Description

Diisoheptyl phthalate is a natural product found in Lythrum salicaria with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(5-methylhexyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3
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InChI Key

RKELNIPLHQEBJO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
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DSSTOX Substance ID

DTXSID30872297
Record name Bis(5-methylhexyl) phthalate
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Molecular Weight

362.5 g/mol
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Physical Description

Liquid; [Reference #1]
Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Vapor Pressure

0.0000007 [mmHg]
Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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CAS No.

41451-28-9, 71888-89-6, 90937-19-2
Record name Di-(5-methylhexyl)phthalate
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Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Record name Bis(5-methylhexyl) phthalate
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Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Record name DIISOHEPTYL PHTHALATE
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Foundational & Exploratory

Diisoheptyl Phthalate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of Diisoheptyl phthalate (B1215562) (DIHP). The information is presented to support research, scientific analysis, and drug development activities where this compound may be of interest.

Chemical and Physical Properties

Diisoheptyl phthalate (DIHP) is a high molecular weight phthalate ester primarily used as a plasticizer to increase the flexibility of polyvinyl chloride (PVC) resins.[1] It is a complex mixture of isoheptyl esters of phthalic acid.[2] The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identification of this compound
PropertyValueSource(s)
Chemical Name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7 rich[1]
Common Name This compound (DIHP)[1]
Synonyms DIHP, this compound ester, 1,2-Benzenedicarboxylic acid, diisoheptyl ester[1]
CAS Number 71888-89-6 (for the C7-rich branched alkyl ester mixture) 41451-28-9 (for the specific C7 isomer)[1][2][3][4]
Molecular Formula C₂₂H₃₄O₄[1][2][3][5]
Molecular Weight Approximately 362.5 g/mol [2][3][5][6]
Purity >99.9% w/w[1]
Impurities ≤0.1% w/w (including isoheptyl alcohol, diisoheptyl ether, and isoheptyl benzoate)[1]
Table 2: Physical Properties of this compound
PropertyValueConditionsSource(s)
Physical State LiquidRoom Temperature[1]
Appearance Clear, oily liquid, colorless to pale yellowRoom Temperature[7]
Density 0.994 g/cm³20°C[1]
0.99 g/mL25°C[2][8][9][10][11][12][13]
Melting Point -45°C-[1]
-40°C-[8]
Boiling Point 398°C101.3 kPa[1]
210°C5 mmHg[8]
Vapor Pressure 9.33 x 10⁻⁸ kPa25°C[1]
<5 mmHg20°C[8][9][11]
Water Solubility 1.7 x 10⁻⁵ g/L22°C[1]
Sparingly soluble-[7]
Partition Coefficient (log Kow) 6.87-[1]
Refractive Index 1.48620°C[8][9][10][11][12][13]
Flash Point >230°F (>110°C)-[8][9][10][11]

Experimental Protocols

G cluster_prep Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Analysis and Reporting Sample Obtain high-purity This compound (>99.9%) Degas Degas sample (if necessary for vapor pressure) Sample->Degas Density Density Measurement (e.g., Oscillating U-tube) Degas->Density MeltingPoint Melting Point Determination (e.g., Differential Scanning Calorimetry) Degas->MeltingPoint BoilingPoint Boiling Point Measurement (e.g., Ebulliometer) Degas->BoilingPoint VaporPressure Vapor Pressure Determination (e.g., Effusion Method) Degas->VaporPressure Solubility Water Solubility Test (e.g., Flask Method) Degas->Solubility Record Record raw data Density->Record MeltingPoint->Record BoilingPoint->Record VaporPressure->Record Solubility->Record Calculate Calculate mean and standard deviation Record->Calculate Report Report final values with experimental conditions Calculate->Report

A generalized experimental workflow for determining the physical properties of a liquid chemical.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the esterification of phthalic anhydride (B1165640) with isoheptyl alcohol.[5] This is typically a two-step reaction catalyzed by an acid catalyst.

G PhthalicAnhydride Phthalic Anhydride Reactor Reactor (150-280°C) PhthalicAnhydride->Reactor IsoheptylAlcohol Isoheptyl Alcohol IsoheptylAlcohol->Reactor Monoester Mono-isoheptyl Phthalate Reactor->Monoester Step 1: Monoesterification DIHP This compound (Crude) Monoester->DIHP Step 2: Diesterification Purification Purification (Neutralization, Washing, Distillation) DIHP->Purification PurifiedDIHP Purified DIHP (>99.9%) Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Purification->PurifiedDIHP

Industrial synthesis of this compound via esterification.

Toxicological Profile and Signaling Pathways

Phthalates are recognized as endocrine-disrupting chemicals.[6] High molecular weight phthalates, such as DIHP, are known to exert their effects through various mechanisms, including the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and by exhibiting anti-androgenic activity.[5][8] The monoester metabolite of the parent phthalate is often the biologically active compound.

The following diagram illustrates a simplified, general signaling pathway for endocrine disruption by high molecular weight phthalates. It is important to note that specific signaling data for this compound is limited, and this represents a generalized mechanism.

G DIHP This compound (DIHP) (in vivo) Monoester Mono-isoheptyl Phthalate (Active Metabolite) DIHP->Monoester Metabolism PPAR PPARα / PPARγ (Nuclear Receptor) Monoester->PPAR Binds to and Activates Steroidogenesis Steroidogenic Genes (e.g., StAR, P450scc) Monoester->Steroidogenesis Downregulates PPRE Peroxisome Proliferator Response Element (PPRE) PPAR->PPRE Binds to DNA GeneExpression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->GeneExpression EndocrineDisruption Endocrine Disruption GeneExpression->EndocrineDisruption Testosterone Decreased Testosterone Production Steroidogenesis->Testosterone Leads to Testosterone->EndocrineDisruption

A simplified signaling pathway for endocrine disruption by high molecular weight phthalates.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Diisoheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Diisoheptyl phthalate (B1215562) (DIHP), a high molecular weight phthalate plasticizer. This document details the core chemical processes, experimental protocols, manufacturing workflows, and analytical methods pertinent to the production and quality control of DIHP.

Introduction

Diisoheptyl phthalate (DIHP) is a branched-chain dialkyl phthalate primarily used as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1] Structurally, it is the diester of phthalic acid and isoheptyl alcohol.[2] The manufacturing of DIHP is a significant industrial process, predominantly achieved through the catalytic esterification of phthalic anhydride (B1165640) with isoheptanol.[2] This guide will delve into the intricacies of this synthesis, as well as alternative manufacturing routes and the critical parameters that govern the production of high-purity DIHP.

Synthesis of this compound

The primary industrial method for synthesizing DIHP is the direct esterification of phthalic anhydride with isoheptyl alcohol. This reaction is typically a two-step process.

Direct Esterification of Phthalic Anhydride

The overall reaction is as follows:

C₆H₄(CO)₂O + 2 C₇H₁₅OH → C₆H₄(COOC₇H₁₅)₂ + H₂O

Step 1: Monoester Formation The initial reaction between phthalic anhydride and one equivalent of isoheptyl alcohol is rapid and exothermic, leading to the formation of the monoester, monoisoheptyl phthalate. This step can often proceed without a catalyst.

Step 2: Diester Formation The second esterification, converting the monoester to the diester (DIHP), is a slower, reversible reaction that requires a catalyst and the removal of water to drive the equilibrium towards the product.[2]

Catalysts for Direct Esterification

A variety of catalysts can be employed to accelerate the formation of the diester. Common choices in industrial settings include:

  • Titanium Alkoxides: Compounds such as tetrabutyl titanate (Ti(OBu)₄) and tetraisopropyl titanate are highly effective catalysts.[3]

  • Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are also widely used.[2]

The choice of catalyst can influence reaction times, temperatures, and the final purity of the product.

Reaction Conditions and Yield Optimization

Several factors influence the yield and purity of the final DIHP product. Optimization of these parameters is crucial for an efficient manufacturing process.

ParameterTypical Range/ValuePurpose
Molar Ratio (Isoheptanol:Phthalic Anhydride) 2.1:1 to 5.0:1An excess of alcohol drives the reaction equilibrium towards the formation of the diester.[2]
Reaction Temperature 150°C to 280°CTo achieve a sufficient reaction rate and facilitate the removal of water.[2] A temperature of 220°C has been found to be optimal in the synthesis of a similar phthalate, di-(2-propyl heptyl)phthalate (DPHP).[3]
Catalyst Concentration 0.1% (w/w of phthalic anhydride) for Ti(OBu)₄To ensure an efficient reaction rate.[3]
Reaction Time 3 to 5 hoursTo allow for the complete conversion to the diester.[4]
Water Removal Azeotropic distillation or vacuumTo shift the reaction equilibrium towards the product side.[2]

Under optimal conditions, the esterification yield of phthalic anhydride can reach up to 99%.[3]

Alternative Synthesis Route: Transesterification

An alternative method for producing DIHP is through the transesterification of a more readily available dialkyl phthalate, such as dimethyl phthalate, with isoheptyl alcohol. This reaction is also catalyzed, and the equilibrium is driven by the removal of the lower-boiling alcohol (methanol).

C₆H₄(COOCH₃)₂ + 2 C₇H₁₅OH ⇌ C₆H₄(COOC₇H₁₅)₂ + 2 CH₃OH

This method offers flexibility in feedstock selection and can be advantageous depending on the relative cost and availability of raw materials.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments related to the synthesis of DIHP.

Laboratory Scale Synthesis of this compound via Direct Esterification

Materials:

  • Phthalic Anhydride

  • Isoheptyl Alcohol

  • Tetrabutyl titanate (Ti(OBu)₄) or Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 25-30%)[4]

  • Activated Carbon

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In the three-necked flask, charge phthalic anhydride and isoheptyl alcohol in a molar ratio of 1:2.5 to 1:3.0.[4]

  • Monoesterification: Begin stirring and heat the mixture to 130-170°C. Maintain this temperature for 20-60 minutes to allow for the formation of the monoester.[4]

  • Catalyst Addition and Diesterification: Increase the temperature to 180-190°C and add the catalyst (e.g., 0.1% w/w Ti(OBu)₄ relative to phthalic anhydride).[3] Continue heating to 180-240°C. The water produced during the reaction will be collected in the Dean-Stark trap. The reaction is typically continued for 3-5 hours.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below 0.40 mgKOH/g.[4]

  • Catalyst Neutralization: Cool the reaction mixture. Add a sodium carbonate solution to neutralize the acidic catalyst until the acid value is below 0.05 mgKOH/g.[4]

  • Purification:

    • Washing: Wash the organic layer with water to remove any remaining salts.

    • Alcohol Removal: Remove the excess isoheptyl alcohol under reduced pressure (vacuum dealcoholization).[4]

    • Decolorization: Add activated carbon to the crude product and stir to remove colored impurities.[4]

    • Filtration: Filter the mixture to remove the activated carbon and any other solid impurities.

    • Final Purification: For high purity, the product can be further purified by vacuum distillation.

Industrial Manufacturing of this compound

The industrial production of DIHP follows the same fundamental principles as the laboratory-scale synthesis but is carried out in large-scale reactors and involves a more integrated and continuous process.

Manufacturing Process Workflow

The manufacturing process can be broken down into the following key stages:

  • Raw Material Feed: Phthalic anhydride and isoheptyl alcohol are fed into a large, agitated reactor.

  • Esterification Reaction: The reaction mixture is heated in the presence of a catalyst. Water is continuously removed to drive the reaction to completion.

  • Neutralization: The crude product is treated with an alkaline solution to neutralize the catalyst.

  • Alcohol Recovery: Excess isoheptyl alcohol is recovered, typically via steam stripping or vacuum distillation, and recycled back into the process.[5]

  • Purification: The product is washed to remove salts and then treated with activated charcoal for decolorization.

  • Filtration: The final product is filtered to remove any suspended solids.

  • Storage and Packaging: The purified DIHP is stored in tanks before being packaged for distribution.

The final product typically has a purity of greater than 99%, with minor impurities including residual isoheptyl alcohol (around 0.03 wt%), diisoheptyl ether, and isoheptyl benzoate (B1203000) (collectively around 0.07 wt%).[2]

Visualization of Processes and Pathways

Synthesis Pathway of this compound

G PA Phthalic Anhydride Monoester Monoisoheptyl Phthalate PA->Monoester + Isoheptanol (fast) Isoheptanol1 Isoheptyl Alcohol DIHP This compound Monoester->DIHP + Isoheptanol (slow, catalyzed) Isoheptanol2 Isoheptyl Alcohol Water Water

Caption: Synthesis pathway of this compound from Phthalic Anhydride.

Industrial Manufacturing Workflow for this compound

G cluster_0 Reaction Stage cluster_1 Purification Stage cluster_2 Final Product RawMaterials Raw Materials (Phthalic Anhydride, Isoheptyl Alcohol, Catalyst) Reactor Esterification Reactor (150-280°C) RawMaterials->Reactor Neutralization Neutralization Tank Reactor->Neutralization Washing Washing Unit Neutralization->Washing AlcoholRecovery Alcohol Recovery (Vacuum/Steam) Washing->AlcoholRecovery Decolorization Activated Charcoal Treatment AlcoholRecovery->Decolorization RecycledAlcohol Recycled Isoheptanol AlcoholRecovery->RecycledAlcohol Filtration Filtration Decolorization->Filtration Storage DIHP Storage Tank Filtration->Storage RecycledAlcohol->Reactor

Caption: Industrial manufacturing workflow for this compound.

Physicochemical Properties and Characterization

Physicochemical Data
PropertyValue
Molecular Formula C₂₂H₃₄O₄
Molar Mass 362.5 g/mol
Appearance Colorless, viscous liquid
Density 0.99 g/cm³[6]
Boiling Point Not specified
Flash Point 113 °C[6]
Analytical Characterization

The quality and purity of DIHP are typically assessed using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the identification and quantification of DIHP and its potential impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of DIHP, particularly for samples that may not be suitable for GC analysis.

The final product purity is expected to be greater than 99%.[5]

Conclusion

The synthesis and manufacturing of this compound are well-established industrial processes, with direct esterification being the predominant route. Careful control of reaction conditions, including temperature, reactant molar ratios, and catalyst selection, is essential for achieving high yields and purity. The purification process, involving neutralization, alcohol recovery, and decolorization, is critical for producing a final product that meets stringent quality standards. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers, scientists, and professionals involved in the development and production of DIHP.

References

Navigating the Solubility Landscape of Diisoheptyl Phthalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a high molecular weight phthalate ester utilized primarily as a plasticizer to impart flexibility in polymers such as polyvinylchloride (PVC).[1] Structurally, it is a diester of phthalic acid and isoheptyl alcohol, typically comprising a mixture of various isoheptyl esters.[2][3] Understanding the solubility of DIHP in organic solvents is a critical parameter for a wide range of applications, including formulation development, toxicological studies, environmental fate assessment, and quality control processes. Its interaction with organic solvents dictates its miscibility, ease of processing, and migration characteristics from polymer matrices.

This technical guide provides a comprehensive overview of the solubility of DIHP. While specific quantitative solubility data across a broad spectrum of organic solvents is not extensively available in public literature, this document collates qualitative solubility information, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility assessment. Phthalate esters are generally characterized by low solubility in water and high solubility in many organic solvents and oils.[4][5][6][7]

Physicochemical Properties of Diisoheptyl Phthalate

A foundational understanding of DIHP's physical and chemical properties is essential for predicting its solubility behavior.

PropertyValueSource(s)
Chemical Formula C22H34O4[3]
Molar Mass 362.51 g·mol−1[3]
Physical State Liquid[1]
Density 0.99 g/cm³ (at 25 °C)[3]
Melting Point -45 °C[1]
Boiling Point 398 °C (at 101.3 kPa)[1]
Flash Point 113 °C[3]
Water Solubility 1.7 x 10-5 g/L (at 22°C)[1]
log Kow (Octanol-Water Partition Coefficient) 6.87[1]

Qualitative Solubility Profile of this compound

Based on the principle of "like dissolves like" and general data for high molecular weight phthalates, DIHP is expected to be readily soluble in a variety of organic solvents. Its large, non-polar alkyl chains and aromatic core contribute to its hydrophobicity and affinity for organic media.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolGoodPhthalate esters are generally soluble in alcohols.[6][7] Ethanol, in particular, is noted as a very good solvent for phthalates.[7]
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighThe polarity and structure of ketones make them effective solvents for a wide range of organic compounds, including esters.
Esters Ethyl Acetate, Butyl AcetateHighAs DIHP is itself an ester, it is expected to be highly miscible with other low-molecular-weight esters due to similar intermolecular forces.
Aromatic Hydrocarbons Toluene, Benzene (B151609), XyleneHighThe aromatic benzene ring in DIHP promotes solubility in aromatic solvents through π-π stacking interactions.[8]
Aliphatic Hydrocarbons n-Hexane, Heptane, CyclohexaneGood to ModerateThe long, branched alkyl (isoheptyl) chains of DIHP are non-polar and will readily interact with aliphatic hydrocarbon solvents. Phthalates are often extracted from matrices using hexane.[7]
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide array of organic molecules, and phthalates are often extracted using DCM.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighEthers are good solvents for many organic compounds; phthalates are noted to be soluble in ether.[6]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)GoodThese solvents have high solvating power for a broad range of substances.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates a robust experimental protocol for researchers to determine the solubility of DIHP in specific solvents of interest. The following section details the isothermal shake-flask method, a common and reliable technique.

Materials and Equipment
  • Solute: this compound (DIHP), purity >99%

  • Solvent: High-purity organic solvent of choice (e.g., HPLC grade)

  • Apparatus:

    • Analytical balance (readable to at least 0.1 mg)

    • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

    • Constant temperature incubator shaker or water bath

    • Centrifuge

    • Syringes and syringe filters (material compatible with the solvent, e.g., PTFE)

    • Volumetric flasks and pipettes

    • Validated analytical instrument for quantification (e.g., GC-MS or HPLC-UV)

Experimental Procedure

Step 1: Preparation of a Saturated Solution

  • Add an excess amount of DIHP to a glass vial. The goal is to have undissolved DIHP remaining at equilibrium to ensure saturation.

  • Accurately pipette a known volume of the chosen organic solvent into the vial.

  • Securely seal the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Visual inspection should confirm that excess, undissolved DIHP is still present.

Step 2: Separation of Saturated Supernatant

  • After the equilibration period, cease agitation and allow the vial to stand in the constant temperature bath for at least 24 hours to allow the excess solute to settle.

  • To ensure complete separation of undissolved material, centrifuge the vial at a suitable speed.

  • Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the settled excess DIHP.

  • Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step removes any fine, suspended particles. The filter material must be compatible with the solvent and not adsorb the solute.

Step 3: Quantification of Dissolved Solute

  • Accurately perform a gravimetric dilution of a known mass of the clear, saturated filtrate with the same pure solvent. The dilution factor should be chosen to bring the concentration into the linear working range of the analytical instrument.

  • Prepare a series of calibration standards of DIHP in the same solvent.

  • Analyze the diluted sample and the calibration standards using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

  • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

  • Determine the concentration of DIHP in the diluted sample from the calibration curve.

Step 4: Calculation of Solubility

  • Calculate the concentration of DIHP in the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

  • Express the solubility in desired units, such as mg/mL, g/100mL, or mol/L.

Visualizations: Workflows and Related Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of DIHP solubility.

G cluster_prep Step 1: Preparation cluster_sep Step 2: Separation cluster_quant Step 3: Quantification cluster_calc Step 4: Calculation A Add excess DIHP to vial B Add known volume of solvent A->B C Seal vial and place in shaker bath at constant T B->C D Agitate for 24-48h to reach equilibrium C->D E Cease agitation, allow to settle for 24h D->E F Centrifuge to pellet undissolved DIHP E->F G Withdraw supernatant with syringe F->G H Filter supernatant through compatible filter G->H J Accurately dilute filtered sample H->J I Prepare calibration standards K Analyze standards and sample via GC-MS/HPLC I->K J->K L Determine concentration from calibration curve K->L M Calculate original concentration accounting for dilution L->M N Express solubility (e.g., mg/mL) M->N

Caption: Workflow for determining DIHP solubility via the isothermal shake-flask method.

Related Signaling Pathway: PI3K/AKT/FOXO1 and Phthalates

While no specific signaling pathways have been definitively elucidated for DIHP, studies on the structurally similar and widely studied di(2-ethylhexyl) phthalate (DEHP) have shown interactions with key cellular pathways. For instance, co-exposure to DEHP and Bisphenol A (BPA) has been shown to cause liver dysfunction and hepatic insulin (B600854) resistance via the PI3K/AKT/FOXO1 pathway in offspring.[11] This pathway is crucial for regulating metabolism, cell growth, and survival.

Disclaimer: The following diagram illustrates a signaling pathway affected by DEHP. Its relevance to DIHP has not been established and would require dedicated investigation.

G cluster_nucleus Inside Nucleus DEHP DEHP Exposure (External Stressor) Dysfunction Hepatic Insulin Resistance & Metabolic Dysfunction DEHP->Dysfunction contributes to IR Insulin Receptor PI3K PI3K IR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT activates FOXO1 FOXO1 AKT->FOXO1 phosphorylates & inhibits nuclear entry Nucleus Nucleus FOXO1->Nucleus translocates to Gene Target Gene Expression (e.g., G6Pase, PEPCK) Nucleus->Gene activates transcription Gene->Dysfunction

Caption: PI3K/AKT/FOXO1 pathway, implicated in DEHP-induced metabolic dysfunction.

References

Toxicological Profile of Diisoheptyl Phthalate in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Diisoheptyl phthalate (B1215562) (DIHP) in various animal models. The information is compiled from peer-reviewed scientific literature and regulatory assessments, with a focus on quantitative data, experimental methodologies, and mechanistic insights to support research and development activities.

Executive Summary

Diisoheptyl phthalate (DIHP) is a plasticizer that has been evaluated for its potential toxicity in animal models. This document summarizes the key findings from acute, developmental, and reproductive toxicity studies. DIHP exhibits low acute toxicity via oral and dermal routes. The primary toxicological concerns identified in animal studies are reproductive and developmental effects, observed at high dose levels. These effects are consistent with the anti-androgenic activity reported for other phthalates. No long-term carcinogenicity or chronic toxicity studies have been conducted for DIHP. Genotoxicity studies in vitro have been negative, though in vivo data are not available. The liver and kidneys have been identified as target organs in repeat-dose studies.

Acute Toxicity

DIHP demonstrates a low order of acute toxicity in animal models following oral and dermal administration.

Table 1: Acute Toxicity of this compound (DIHP)

Study TypeSpeciesRoute of AdministrationEndpointValueReference
Acute Oral ToxicityRatOralLD50> 10,000 mg/kg bw[1]
Acute Dermal ToxicityRabbitDermalLD50> 3,160 mg/kg bw[1]
Experimental Protocols

Acute Oral Toxicity Study in Rats

  • Animal Model: Wistar rats.[1]

  • Dosing: A single dose of DIHP was administered by oral gavage.

  • Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

  • Necropsy: A gross necropsy was performed on all animals at the end of the observation period.

Acute Dermal Toxicity Study in Rabbits

  • Animal Model: Rabbits.[1]

  • Dosing: DIHP was applied to the shaved skin of the animals.

  • Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

  • Necropsy: A gross necropsy was performed on all animals at the end of the study.

Repeat-Dose Toxicity

Dedicated subchronic or chronic toxicity studies for DIHP are not available in the public literature. However, repeat-dose toxicity has been assessed in the context of reproductive and developmental toxicity studies, with the liver and kidneys identified as target organs.

Reproductive and Developmental Toxicity

The primary toxicological effects of DIHP observed in animal studies are related to reproduction and development.

Table 2: Developmental Toxicity of this compound (DIHP) in Rats

Study TypeSpeciesRoute of AdministrationDurationNOAEL (Maternal Toxicity)LOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)LOAEL (Developmental Toxicity)Key Developmental Effects at LOAELReference
Developmental ToxicityRatOral GavageGestation Days 6-20300 mg/kg/day750 mg/kg/day300 mg/kg/day750 mg/kg/dayIncreased resorptions, reduced fetal weight, skeletal and visceral malformations (including ectopic testes)[2][3]

Table 3: Two-Generation Reproductive Toxicity of this compound (DIHP) in Rats

Study TypeSpeciesRoute of AdministrationDurationNOAEL (Parental Systemic Toxicity)LOAEL (Parental Systemic Toxicity)NOAEL (Reproductive Toxicity)LOAEL (Reproductive Toxicity)Key Reproductive and Offspring Effects at LOAELReference
Two-Generation Reproductive ToxicityRatDietaryTwo Generations1000 ppm (approx. 64-168 mg/kg/day)4500 ppm (approx. 289-750 mg/kg/day)4500 ppm8000 ppmReduced anogenital distance, delayed balanopreputial separation, increased nipples, testicular abnormalities, reduced sperm counts, and decreased fertility in F1 males. Reduced anogenital distance in F2 offspring.[2]
Experimental Protocols

Developmental Toxicity Study in Rats

  • Animal Model: Pregnant Sprague-Dawley rats.[2]

  • Dosing: DIHP was administered daily by oral gavage from gestation day 6 to 20.

  • Maternal Observations: Dams were observed for clinical signs of toxicity, body weight changes, and food consumption.

  • Uterine Examination: At termination (gestation day 21), uterine contents were examined, including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Examinations: Fetuses were weighed and examined for external, visceral, and skeletal malformations.

Developmental_Toxicity_Workflow cluster_dosing Dosing Phase cluster_observation In-Life Observation cluster_termination Termination & Examination (GD 21) Dosing Pregnant Rats Dosed Daily (Gestation Days 6-20) Maternal_Obs Maternal Observations: - Clinical Signs - Body Weight - Food Consumption Dosing->Maternal_Obs Daily Termination Euthanasia & Uterine Examination Dosing->Termination Fetal_Exam Fetal Examinations: - External - Visceral - Skeletal Termination->Fetal_Exam

In Vivo Developmental Toxicity Study Workflow

Two-Generation Reproductive Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (F0 generation).[2]

  • Dosing: DIHP was administered in the diet before mating, during mating, gestation, and lactation for two generations (F0 and F1).

  • Parental Observations (F0 and F1): Adults were evaluated for clinical signs, body weight, food consumption, and reproductive performance (mating, fertility, gestation length).

  • Offspring Observations (F1 and F2): Pups were counted, weighed, and sexed at birth. Anogenital distance was measured. Post-weaning, offspring were observed for growth and sexual maturation landmarks.

  • Necropsy and Histopathology: At termination, a full necropsy was performed on parental animals and selected offspring, with organ weights recorded and tissues examined histologically.

Two_Generation_Reproductive_Toxicity_Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_Dosing F0 Dosing & Mating F0_Gestation_Lactation Gestation & Lactation F0_Dosing->F0_Gestation_Lactation F0_Necropsy F0 Necropsy F0_Gestation_Lactation->F0_Necropsy F1_Pups F1 Offspring Evaluation F0_Gestation_Lactation->F1_Pups F1_Selection F1 Parental Selection F1_Pups->F1_Selection F1_Dosing_Mating F1 Dosing & Mating F1_Selection->F1_Dosing_Mating F1_Gestation_Lactation Gestation & Lactation F1_Dosing_Mating->F1_Gestation_Lactation F1_Necropsy F1 Necropsy F1_Gestation_Lactation->F1_Necropsy F2_Pups F2 Offspring Evaluation F1_Gestation_Lactation->F2_Pups F2_Necropsy F2 Necropsy F2_Pups->F2_Necropsy

Two-Generation Reproductive Toxicity Study Workflow

Genotoxicity and Carcinogenicity

Genotoxicity

DIHP has been evaluated in a limited number of in vitro genotoxicity assays. It was not mutagenic in bacterial mutation assays (Ames test) and did not induce chromosomal aberrations in vitro. There is no available data from in vivo genotoxicity studies.

Carcinogenicity

There are no long-term carcinogenicity studies available for DIHP.[4]

Toxicokinetics

No specific toxicokinetic studies (absorption, distribution, metabolism, and excretion) for DIHP were identified. However, based on the general toxicokinetic profile of other phthalates, it is anticipated that DIHP is likely to be rapidly hydrolyzed to its monoester, mono-isoheptyl phthalate (MIHP), and further metabolized before being excreted, primarily in the urine.

Mechanism of Toxicity

The reproductive and developmental effects of DIHP are consistent with an anti-androgenic mechanism of action, a well-established toxicity pathway for many phthalates. This involves the disruption of fetal testicular testosterone (B1683101) synthesis, leading to a cascade of adverse effects on the development of male reproductive organs.

Anti_Androgenic_Signaling_Pathway DIHP This compound (DIHP) MIHP Mono-isoheptyl Phthalate (MIHP) (Active Metabolite) DIHP->MIHP Metabolism Cholesterol_Transport Cholesterol Transport (e.g., StAR) MIHP->Cholesterol_Transport Inhibits Steroidogenesis Steroidogenic Enzymes (e.g., CYP11A1, CYP17A1) MIHP->Steroidogenesis Inhibits Testis Fetal Leydig Cells (Testis) Testosterone_Production Decreased Testosterone Production Cholesterol_Transport->Testosterone_Production Steroidogenesis->Testosterone_Production Reproductive_Tract Male Reproductive Tract Development Testosterone_Production->Reproductive_Tract Regulates Adverse_Outcomes Adverse Developmental Outcomes: - Reduced Anogenital Distance - Hypospadias - Cryptorchidism - Nipple Retention Reproductive_Tract->Adverse_Outcomes Leads to

Plausible Anti-Androgenic Mechanism of DIHP

Conclusion

The toxicological profile of this compound in animal models is characterized by low acute toxicity. The primary findings of concern are reproductive and developmental effects at high doses, which are consistent with the anti-androgenic activity of other phthalates. The liver and kidneys are also potential target organs with repeated exposure. The lack of chronic toxicity and carcinogenicity data represents a significant data gap. This guide provides a foundational understanding of DIHP toxicity for researchers and professionals in the field.

References

Unraveling the Hepatic and Renal Impact of Diisoheptyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a plasticizer used in various industrial and consumer products. As with other phthalates, there is growing interest in understanding its potential effects on biological systems. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the effects of DIHP on liver and kidney function. The information is compiled from peer-reviewed studies to support researchers, scientists, and drug development professionals in their understanding of DIHP's toxicological profile.

Effects on Liver Function

Exposure to diisoheptyl phthalate has been shown to induce various changes in the liver, primarily observed in rodent models. The most consistently reported effects are increased liver weight and histopathological alterations.

Quantitative Data on Liver Effects

The following table summarizes the key quantitative findings from a two-generation reproductive toxicity study in Sprague-Dawley rats, where DIHP was administered in the diet.

ParameterSpecies/SexDose/ConcentrationDurationObservationReference
Liver Weight Rat (F0 and F1, M/F)4500 ppm (222-750 mg/kg/day)Approx. 90 days (F0)Dose-related increases in liver weights[1]
Rat (F0 and F1, M/F)8000 ppm (404-1360 mg/kg/day)Approx. 90 days (F0)Dose-related increases in liver weights[1]
Peroxisomal Beta-Oxidation (PBOX) Rat (F344)12000 ppm2 and 4 weeksIncreased PBOX activity[1]
Mouse6000 ppm2 and 4 weeksIncreased PBOX activity[1]
DNA Synthesis Rat (F344)12000 ppm2 and 4 weeksIncreased periportal DNA synthesis[1]
Mouse6000 ppm2 and 4 weeksIncreased periportal DNA synthesis[1]
Histopathological Findings

Histopathological examinations of the liver in rats exposed to DIHP have revealed hepatocellular hypertrophy (enlargement of liver cells). This finding is consistent with the observed increases in liver weight and is a common response to exposure to peroxisome proliferators.[2]

Effects on Kidney Function

Similar to its effects on the liver, DIHP exposure has been associated with changes in the kidneys, particularly an increase in organ weight.

Quantitative Data on Kidney Effects

The table below presents the quantitative data on the renal effects of DIHP from the same two-generation reproductive toxicity study in rats.

ParameterSpecies/SexDose/ConcentrationDurationObservationReference
Kidney Weight Rat (F0 and F1, M/F)4500 ppm (222-750 mg/kg/day)Approx. 90 days (F0)Dose-related increases in kidney weights[1]
Rat (F0 and F1, M/F)8000 ppm (404-1360 mg/kg/day)Approx. 90 days (F0)Dose-related increases in kidney weights[1]
Histopathological Findings

While the two-generation study noted histopathological findings in the kidney, specific details of these changes are not extensively described in the available literature.[2] Further research is needed to fully characterize the nature of DIHP-induced renal histopathology.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in key studies investigating the effects of DIHP.

Two-Generation Reproductive Toxicity Study (McKee et al., 2006)
  • Test Species: Sprague-Dawley rats (30/sex/dose).[1]

  • Administration: DIHP was administered in the diet at concentrations of 0, 1000, 4500, and 8000 ppm.[1]

  • Dosing Duration: F0 animals were dosed for approximately 90 days, including a 70-day pre-mating period. Dosing continued through mating, gestation, and lactation for both F0 and F1 generations.[1]

  • Parameters Assessed:

    • Parental (F0 and F1): Body weight, food consumption, clinical signs, reproductive performance (mating, fertility), and organ weights (liver, kidney, pituitary) at necropsy. Histopathological examination of liver, kidney, and pituitary.[1][2]

    • Offspring (F1 and F2): Viability, body weight, anogenital distance, nipple retention, and developmental landmarks.[3]

  • NOAEL/LOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for systemic toxicity (liver and kidney effects) were determined based on the observed changes in organ weights and histopathology.[2]

G cluster_F0 F0 Generation cluster_F1 F1 Generation F0_Dosing Dosing (0, 1000, 4500, 8000 ppm in diet) ~90 days F0_Mating Mating F0_Dosing->F0_Mating F0_Gestation Gestation F0_Mating->F0_Gestation F0_Lactation Lactation F0_Gestation->F0_Lactation F0_Necropsy Necropsy (Organ Weights, Histopathology) F0_Lactation->F0_Necropsy F1_Development Offspring Development Assessment F0_Lactation->F1_Development Produces F1_Selection Selection for F1 Adults F1_Development->F1_Selection F1_Dosing Continued Dosing F1_Selection->F1_Dosing F1_Mating Mating F1_Dosing->F1_Mating F1_Gestation Gestation F1_Mating->F1_Gestation F1_Lactation Lactation F1_Gestation->F1_Lactation F1_Necropsy Necropsy (Organ Weights, Histopathology) F1_Lactation->F1_Necropsy F2 Offspring Assessment F2 Offspring Assessment F1_Lactation->F2 Offspring Assessment

Two-Generation Reproductive Toxicity Study Workflow
Hepatic Effects Study (Isenberg et al., 2001)

  • Test Species: Male F344 rats and B6C3F1 mice.

  • Administration: DIHP was administered in the diet at concentrations of 0, 1000, and 12000 ppm for rats, and 0, 500, and 6000 ppm for mice.

  • Dosing Duration: 2 and 4 weeks.[1]

  • Parameters Assessed:

    • Liver Weight: Absolute and relative liver weights were measured.

    • Peroxisomal Beta-Oxidation (PBOX): Liver homogenates were assayed for PBOX activity. The specific substrate and assay conditions would be detailed in the full study.

    • DNA Synthesis: Replicative DNA synthesis was measured, likely through the incorporation of a labeled nucleotide (e.g., BrdU) and subsequent immunohistochemical analysis.

    • Gap Junctional Intercellular Communication (GJIC): This was likely assessed using a technique such as scrape-loading dye transfer to evaluate cell-to-cell communication.

G cluster_assays Hepatic Assays Start Animal Dosing (Rats and Mice, DIHP in diet) Duration 2 and 4 weeks Start->Duration Sacrifice Euthanasia and Liver Collection Duration->Sacrifice LiverWeight Liver Weight Measurement Sacrifice->LiverWeight PBOX Peroxisomal Beta-Oxidation (PBOX) Assay Sacrifice->PBOX DNASynthesis DNA Synthesis Assay Sacrifice->DNASynthesis GJIC Gap Junctional Intercellular Communication (GJIC) Assay Sacrifice->GJIC

Hepatic Effects Study Experimental Workflow

Signaling Pathways

The precise molecular mechanisms by which DIHP exerts its effects on the liver and kidneys are not fully elucidated. However, based on the known mechanisms of other phthalates and the observed physiological responses, two primary signaling pathways are likely involved: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation and oxidative stress.

PPARα Activation

Phthalates are well-documented activators of PPARα, a nuclear receptor that plays a key role in lipid metabolism. The observed hepatocyte hypertrophy and increased peroxisomal beta-oxidation in response to DIHP are hallmark effects of PPARα activation.

G cluster_effects Cellular Effects DIHP This compound (DIHP) PPARa PPARα Activation DIHP->PPARa PPRE Binding to Peroxisome Proliferator Response Elements (PPREs) PPARa->PPRE GeneExpression Altered Gene Expression PPRE->GeneExpression Peroxisome Peroxisome Proliferation GeneExpression->Peroxisome FattyAcid Increased Fatty Acid Oxidation GeneExpression->FattyAcid CellProliferation Hepatocyte Proliferation GeneExpression->CellProliferation Hepatotoxicity Hepatotoxicity Peroxisome->Hepatotoxicity FattyAcid->Hepatotoxicity CellProliferation->Hepatotoxicity

Proposed PPARα Signaling Pathway for DIHP-Induced Hepatotoxicity
Oxidative Stress

While direct evidence for DIHP-induced oxidative stress is limited, it is a common mechanism of toxicity for many phthalates. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive intermediates. This can lead to cellular damage in both the liver and kidneys.

G cluster_damage Cellular Damage DIHP This compound (DIHP) ROS Increased Reactive Oxygen Species (ROS) DIHP->ROS Antioxidants Depletion of Antioxidants (e.g., Glutathione) ROS->Antioxidants OxidativeDamage Oxidative Damage ROS->OxidativeDamage LipidPeroxidation Lipid Peroxidation OxidativeDamage->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeDamage->ProteinOxidation DNADamage DNA Damage OxidativeDamage->DNADamage OrganDamage Liver and Kidney Damage LipidPeroxidation->OrganDamage ProteinOxidation->OrganDamage DNADamage->OrganDamage

Proposed Oxidative Stress Pathway in DIHP-Induced Organ Damage

Conclusion

The available evidence indicates that this compound can induce effects on the liver and kidneys of rodents, primarily characterized by increased organ weights and hepatocellular hypertrophy. These effects are consistent with the activation of the PPARα signaling pathway. While quantitative data on specific serum biomarkers of liver and kidney function are currently limited for DIHP, the existing studies provide a foundation for further investigation. Future research should focus on elucidating the dose-response relationships for a broader range of hepatic and renal biomarkers and further exploring the role of oxidative stress and other potential signaling pathways in DIHP-induced toxicity. This will be crucial for a comprehensive risk assessment for human health.

References

Diisoheptyl Phthalate: A Comprehensive Toxicological Assessment of Reproductive and Developmental Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a branched-chain phthalate ester utilized as a plasticizer in a variety of polymer applications. As with other phthalates, there is a growing body of evidence scrutinizing its potential impact on human health, particularly concerning reproductive and developmental endpoints. This technical guide provides a comprehensive overview of the reproductive and developmental toxicity of DIHP, drawing from key in vivo studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes quantitative data in structured tables, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of the toxicological profile of DIHP.

Reproductive and Developmental Toxicity: Quantitative Data Summary

The reproductive and developmental toxicity of DIHP has been primarily investigated through studies in rodent models. The following tables summarize the key quantitative findings from a developmental toxicity study and a two-generation reproductive toxicity study in rats.

Table 1: Developmental Toxicity of Diisoheptyl Phthalate in Rats
EndpointDose (mg/kg/day)ObservationReference
Maternal Toxicity
Uterine Weight750Significant reduction[1][2]
Developmental Toxicity
Resorptions750Increased[1][2]
Fetal Weight750Reduced[1][2]
Malformations (Skeletal and Visceral)750Increased incidence (including ectopic testes)[1][2]
No-Observed-Adverse-Effect-Level (NOAEL) 300-[1][2]
Lowest-Observed-Adverse-Effect-Level (LOAEL) 750Based on increased resorptions and malformations[1]
Table 2: Two-Generation Reproductive Toxicity of this compound in Rats
GenerationDose (ppm in diet)EndpointObservationReference
F1 Generation 8000Anogenital Distance (Males)Reduced[1][2]
8000Balanopreputial SeparationIncreased time to separation[1][2]
8000Thoracic Nipples (Males)Significant increase[1][2]
8000Testicular AbnormalitiesIncreased[1][2]
8000Testes and Accessory Reproductive Organ WeightsSignificantly reduced[1][2]
8000Testicular Sperm CountsSignificantly reduced[1][2]
8000Daily Sperm ProductionSignificantly reduced[1][2]
8000FertilitySignificantly reduced[1][2]
F2 Generation 4500 and 8000Anogenital Distance (Males)Significantly reduced[1][2]
4500 and 8000Weight Gain During LactationEvidence of reduction[1][2]
No-Observed-Adverse-Effect-Level (NOAEL) -Overall Reproductive Toxicity64-168 mg/kg/day[1][2]

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal studies assessing the reproductive and developmental toxicity of DIHP.

Developmental Toxicity Study in Rats

This study was designed to evaluate the potential of DIHP to cause adverse effects on embryonic and fetal development.

Experimental Workflow:

G cluster_0 Animal Selection and Acclimation cluster_1 Dosing Period (Gestational Days 6-20) cluster_2 Maternal and Fetal Evaluation (Gestational Day 21) A Female Sprague-Dawley Rats B Oral Gavage Administration of DIHP A->B Mated Females C Dose Groups: 0 (Control), 100, 300, 750 mg/kg/day D Euthanasia of Dams E Examination of Uterine Contents D->E F Fetal Examination for Malformations (External, Visceral, Skeletal) E->F

Workflow for the Developmental Toxicity Study.

Methodology:

  • Test Animals: Pregnant Sprague-Dawley rats were used as the test system.[1][2]

  • Administration: DIHP was administered daily by oral gavage.[1][2]

  • Dosing Period: The substance was administered from gestational day 6 through 20.[1][2]

  • Dose Levels: The study included a control group and dose groups of 100, 300, and 750 mg/kg/day.[1]

  • Endpoints Evaluated: On gestational day 21, the dams were euthanized. Uterine weight was recorded, and the number of resorptions was counted. Fetuses were examined for external, visceral, and skeletal malformations and developmental variations.[1][2]

Two-Generation Reproductive Toxicity Study in Rats

This study was conducted to assess the effects of DIHP on reproductive function and development across two generations.

Experimental Workflow:

G cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_dosing Dietary Administration of DIHP (1000, 4500, 8000 ppm) F0_mating Mating F0_dosing->F0_mating F1_selection Selection of F1 Offspring F0_mating->F1_selection Produces F1 Litters F1_dosing Continued Dietary Exposure F1_selection->F1_dosing F1_mating Mating of F1 Generation F1_dosing->F1_mating F1_endpoints Evaluation of Reproductive and Developmental Endpoints F1_dosing->F1_endpoints F2_endpoints Evaluation of Developmental Endpoints F1_mating->F2_endpoints Produces F2 Litters

Workflow for the Two-Generation Reproductive Toxicity Study.

Methodology:

  • Test Animals: Rats were used as the test system.

  • Administration: DIHP was administered in the diet.[1][2]

  • Dose Levels: The study included dietary concentrations of 1000, 4500, and 8000 ppm.[1][2]

  • Study Design:

    • F0 Generation: Parental animals were exposed to DIHP in their diet and then mated to produce the F1 generation.

    • F1 Generation: Offspring from the F0 generation were selected and continued on the same dietary exposure. They were subsequently mated to produce the F2 generation. Reproductive performance and developmental parameters were assessed.[1][2]

    • F2 Generation: Developmental endpoints were evaluated in the offspring of the F1 generation.[1][2]

  • Endpoints Evaluated: A comprehensive set of reproductive and developmental parameters were assessed in both generations, including anogenital distance, time to balanopreputial separation, presence of thoracic nipples in males, testicular abnormalities, reproductive organ weights, sperm parameters, and fertility.[1][2]

Signaling Pathways and Mechanisms of Toxicity

The reproductive and developmental toxicity of DIHP is believed to be mediated through its anti-androgenic activity, a characteristic shared with other phthalates, often referred to as "phthalate syndrome." This involves the disruption of androgen-dependent developmental processes.

Proposed Anti-Androgenic Mechanism of this compound

The primary mechanism of DIHP-induced reproductive toxicity is thought to be the disruption of testosterone (B1683101) synthesis and signaling in the developing male fetus. This leads to a cascade of adverse effects on the development of androgen-dependent tissues.

G DIHP This compound (DIHP) Leydig Fetal Leydig Cells DIHP->Leydig Targets Testo_synthesis Testosterone Synthesis DIHP->Testo_synthesis Inhibits Leydig->Testo_synthesis Testo_levels Decreased Testosterone Levels Testo_synthesis->Testo_levels AR_signaling Androgen Receptor Signaling Testo_levels->AR_signaling Reduced Activation Adverse_outcomes Adverse Reproductive Outcomes (e.g., reduced AGD, hypospadias, cryptorchidism) Testo_levels->Adverse_outcomes Androgen_receptor Androgen Receptor (AR) Androgen_receptor->AR_signaling Repro_dev Normal Male Reproductive Development AR_signaling->Repro_dev AR_signaling->Adverse_outcomes Leads to

Proposed Anti-Androgenic Signaling Pathway of DIHP.

The anti-androgenic effects of phthalates, including DIHP, are thought to involve multiple points of disruption within the male reproductive development cascade:

  • Inhibition of Testosterone Synthesis: Phthalates can interfere with the function of Leydig cells in the fetal testes, which are responsible for producing testosterone. This leads to a reduction in circulating testosterone levels during the critical window of male sexual differentiation.

  • Downregulation of Steroidogenic Genes: The reduction in testosterone synthesis is associated with the downregulation of genes involved in the steroidogenesis pathway.

  • Disruption of Androgen Receptor Signaling: While not a direct antagonist, the reduced levels of testosterone lead to decreased activation of the androgen receptor, which is crucial for the proper development of male reproductive organs.

These disruptions collectively contribute to the observed reproductive and developmental toxicities, including reduced anogenital distance, hypospadias, cryptorchidism (undescended testes), and alterations in reproductive organ weights and sperm production.

Conclusion

The available evidence from rodent studies clearly indicates that this compound is a reproductive and developmental toxicant. The effects are consistent with an anti-androgenic mode of action, leading to a spectrum of malformations and functional deficits in the male reproductive system. The quantitative data from developmental and two-generation reproductive toxicity studies provide critical information for risk assessment and the establishment of safe exposure limits. Further research into the specific molecular initiating events and key events in the adverse outcome pathway for DIHP will enhance our understanding of its toxicological profile and aid in the development of predictive models for risk assessment. This technical guide serves as a foundational resource for professionals engaged in evaluating the safety of DIHP and other phthalates.

References

Navigating the In Vivo Fate of Diisoheptyl Phthalate: A Technical Guide to its Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a high molecular weight phthalate ester utilized as a plasticizer in a variety of commercial applications. Understanding its metabolic fate within biological systems is crucial for assessing human exposure and potential toxicological implications. This technical guide provides an in-depth overview of the in vivo metabolic pathways of DIHP, presenting quantitative data, detailed experimental protocols, and visual representations of the biotransformation processes.

Metabolic Pathways of Diisoheptyl Phthalate

The in vivo metabolism of this compound follows a two-phase process characteristic of high molecular weight phthalates. This involves an initial hydrolysis followed by subsequent oxidation of the alkyl side chain.

Phase I: Hydrolysis

The primary and initial metabolic step is the hydrolysis of one of the ester bonds of the parent DIHP molecule. This reaction is catalyzed by non-specific carboxylesterases and lipases, which are ubiquitously present in the body, particularly in the intestine and liver. This enzymatic cleavage results in the formation of mono-isoheptyl phthalate (MIHP) and an isoheptyl alcohol molecule. MIHP is the primary metabolite and is considered more biologically active than the parent diester.

Phase II: Oxidation

Following hydrolysis, the monoester, MIHP, undergoes further biotransformation through oxidation of its isoheptyl side chain. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. These oxidative reactions introduce polar functional groups, rendering the metabolites more water-soluble and facilitating their excretion from the body. Key oxidative metabolites identified in human urine include:

  • Monohydroxyheptyl phthalate (MHHpP): Formed through the hydroxylation of the isoheptyl side chain.

  • Mono-oxoheptyl phthalate (MOHpP): Results from the further oxidation of the hydroxyl group in MHHpP to a keto group.

  • Monocarboxyhexyl phthalate (MCHxP): Formed by the oxidation of the terminal methyl group of the isoheptyl chain to a carboxylic acid. It is important to note that MCHxP is not a specific biomarker for DIHP, as it can be produced from other high-molecular-weight phthalates[1][2].

These oxidative metabolites are the primary biomarkers used to assess human exposure to DIHP[1][2][3][4].

DIHP_Metabolism DIHP This compound (DIHP) MIHP Mono-isoheptyl Phthalate (MIHP) DIHP->MIHP Hydrolysis (Esterases/Lipases) MHHpP Monohydroxyheptyl Phthalate (MHHpP) MIHP->MHHpP Oxidation (CYP450) MCHxP Monocarboxyhexyl Phthalate (MCHxP) MIHP->MCHxP ω-Oxidation (CYP450) MOHpP Mono-oxoheptyl Phthalate (MOHpP) MHHpP->MOHpP Oxidation (CYP450)

Figure 1: Metabolic Pathway of this compound (DIHP).

Quantitative Data on DIHP Metabolites

Human biomonitoring studies have provided valuable quantitative data on the urinary concentrations of DIHP's oxidative metabolites. The following tables summarize the geometric mean (GM) and select percentile concentrations of monohydroxyheptyl phthalate (MHHpP), mono-oxoheptyl phthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP) in urine samples from a convenience sample of U.S. adults in 2000 and 2018-2019.

Table 1: Urinary Concentrations of DIHP Metabolites in U.S. Adults (2000, N=144) [1][2][5]

MetaboliteGeometric Mean (ng/mL)50th Percentile (ng/mL)75th Percentile (ng/mL)95th Percentile (ng/mL)Detection Frequency (%)
MHHpP 0.380.410.701.8396
MOHpP 0.190.200.380.9492
MCHxP 2.012.103.607.90100

Table 2: Urinary Concentrations of DIHP Metabolites in U.S. Adults (2018-2019, N=205) [1][2][5]

MetaboliteGeometric Mean (ng/mL)50th Percentile (ng/mL)75th Percentile (ng/mL)95th Percentile (ng/mL)Detection Frequency (%)
MHHpP 0.590.581.002.80100
MOHpP 0.030.030.060.2057
MCHxP 1.311.302.205.00100

Experimental Protocols

The quantification of DIHP metabolites in biological matrices is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of these analytes.

Detailed Protocol: Quantification of DIHP Metabolites in Human Urine by HPLC-MS/MS

This protocol is adapted from established methods for the analysis of phthalate metabolites in urine[4].

1. Materials and Reagents

  • Analytical standards of MHHpP, MOHpP, MCHxP, and their corresponding isotopically labeled internal standards (e.g., d4-MHHpP, d4-MOHpP, d4-MCHxP).

  • β-glucuronidase (from E. coli K12).

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5).

  • LC-MS grade acetonitrile (B52724) and water.

  • Formic acid.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

2. Sample Preparation

  • Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex and aliquot 1.0 mL of urine into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Spike each sample with a solution of isotopically labeled internal standards.

  • Enzymatic Deconjugation: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution to each sample. Vortex and incubate at 37°C for at least 2 hours to hydrolyze the glucuronidated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 3 mL of acetonitrile.

  • Eluate Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the analytes of interest.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of each analyte and its corresponding internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine_Sample 1. Urine Sample (1 mL) Spike_IS 2. Spike with Internal Standards Urine_Sample->Spike_IS Deconjugation 3. Enzymatic Deconjugation (β-glucuronidase) Spike_IS->Deconjugation SPE 4. Solid-Phase Extraction (SPE) Deconjugation->SPE Concentration 5. Evaporation and Reconstitution SPE->Concentration HPLC 6. HPLC Separation Concentration->HPLC MSMS 7. MS/MS Detection (MRM) HPLC->MSMS Quantification 8. Quantification MSMS->Quantification

Figure 2: Experimental Workflow for DIHP Metabolite Analysis.

Conclusion

The in vivo metabolism of this compound is a multi-step process involving initial hydrolysis to its monoester followed by oxidative transformations to more polar metabolites that are subsequently excreted. The quantification of these urinary metabolites, particularly MHHpP, MOHpP, and MCHxP, serves as a reliable method for assessing human exposure to DIHP. The detailed experimental protocol provided herein offers a robust framework for researchers and scientists in the fields of toxicology, epidemiology, and drug development to accurately measure these important biomarkers. Further research into the specific enzymes and genetic polymorphisms influencing DIHP metabolism will continue to enhance our understanding of its toxicokinetics and potential health effects.

References

Primary uses and applications of Diisoheptyl phthalate as a plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diisoheptyl Phthalate (B1215562) (DIHP) as a Plasticizer

Introduction

Diisoheptyl phthalate (DIHP) is a member of the phthalate ester class of chemical compounds, primarily utilized as a plasticizer.[1][2] Structurally, it is a diester of phthalic acid and isoheptyl alcohol.[3] Like other phthalates, its main function is to be added to polymers to increase their flexibility, durability, and workability.[4] DIHP is characterized as a general-purpose, strongly solvating, and highly compatible plasticizer.[5] It is typically a clear, colorless, oily liquid with a faint odor, and it is insoluble in water but soluble in most organic solvents.[6][7]

This technical guide provides a comprehensive overview of the primary uses, applications, and technical properties of this compound for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. The values represent a typical technical mixture, as DIHP often consists of various isoheptyl esters.[1]

PropertyValueReference(s)
Chemical Name 1,2-Benzenedicarboxylic acid, diisoheptyl ester[3]
Synonyms DIHP, Phthalic acid diisoheptyl ester[3][8]
CAS Number 71888-89-6 (for the mixture); 41451-28-9 (for the C7 isomer)[3][9]
Molecular Formula C₂₂H₃₄O₄[1][3]
Molecular Weight 362.5 g/mol [1][2]
Physical State Liquid[3]
Appearance Clear, colorless, oily liquid[6][7]
Melting Point -45°C[3]
Boiling Point 398°C (at 101.3 kPa)[3]
Density 0.99 g/mL (at 25°C)[1][8]
Flash Point >230°F (>110°C)[8]
Refractive Index n20/D 1.486[8]
Water Solubility Insoluble[6][7]
Purity (Typical) >99.9% w/w[3]

Primary Uses and Applications as a Plasticizer

This compound's primary role is to impart flexibility to polymers, most notably polyvinyl chloride (PVC).[3] Its high compatibility and strong solvating nature allow for efficient processing.[5]

3.1 Polyvinyl Chloride (PVC) Applications DIHP is extensively used as a primary plasticizer in PVC resins.[3][5] Key applications include:

  • Flooring and Wall Coverings : DIHP provides the necessary flexibility and durability for vinyl flooring, tiles, and wall coverings.[3][5][6]

  • Carpet Backing : It is used in the backing of carpets to enhance flexibility.[5]

  • Molding and Coating Plastisols : The plasticizer is a component in PVC plastisols used for various molding and coating purposes.[5]

3.2 Non-PVC Polymer Applications Beyond PVC, DIHP finds use in other polymer systems:

  • Cellulose Plastics : It acts as a plasticizer in certain cellulose-based plastics.[3]

  • Rubbers : DIHP is used to modify the properties of some synthetic rubbers.[3]

  • Paints, Adhesives, and Sealants : It is incorporated into selected paints and adhesives to improve their flexibility and performance.[3][10]

3.3 Specialized Applications DIHP is also employed in more specific contexts:

  • Screen Printing Inks : It serves as a specialist plasticizer in screen printing ink formulations.[3][5][6]

  • Lubricating Oils : Trace amounts of DIHP may be present in some lubricating oils.[5][6]

The following diagram illustrates the general workflow from the raw materials used to synthesize DIHP to its final applications.

G cluster_0 Raw Materials cluster_1 Synthesis & Processing cluster_2 Primary Applications raw1 Phthalic Anhydride dihp This compound (DIHP) Synthesis raw1->dihp raw2 Isoheptyl Alcohol raw2->dihp compound Compounding with Polymer (e.g., PVC) dihp->compound app1 Flooring & Wall Coverings compound->app1 app2 Screen Printing Inks compound->app2 app3 Adhesives & Sealants compound->app3 app4 Rubber Products compound->app4

Caption: Manufacturing workflow of this compound from raw materials to end-product applications.

Experimental Protocols and Performance Evaluation

The performance and safety of DIHP as a plasticizer are evaluated through various standardized tests. While detailed internal laboratory protocols are proprietary, the methodologies can be summarized based on publicly available assessment reports.

4.1 Skin Irritation Testing (Rabbit Model)

  • Objective : To assess the potential of a substance to cause skin irritation.

  • Methodology : A single 24-hour application of undiluted DIHP is applied to the abraded skin of rabbits under occlusive patches. Observations for signs of erythema (redness) and edema (swelling) are made at specified intervals after patch removal, such as 30 minutes and 24 hours.[3]

4.2 Eye Irritation Testing (Rabbit Model)

  • Objective : To determine the potential for ocular irritation.

  • Methodology : A small, precise volume (e.g., one drop) of undiluted DIHP is applied directly into the conjunctival sac of one eye of several rabbits. The other eye serves as a control. The eyes are then examined for irritation of the cornea, iris, and conjunctiva at various time points (e.g., 1, 4, 24, 72 hours) after application.[5]

4.3 Skin Sensitization Testing (Human & Guinea Pig Models)

  • Objective : To evaluate the allergenic potential of a substance upon repeated skin contact.

  • Methodology (Human Repeated Insult Patch Test - HRIPT) : This test involves two phases: induction and challenge. During the induction phase, undiluted DIHP is applied to the skin of human subjects under an occlusive patch three times per week for three consecutive weeks. Following a rest period of 10-17 days, a challenge patch is applied to a new skin site to observe for any allergic reaction, indicating sensitization.[3][5]

  • Methodology (Buehler Test - Guinea Pig) : This method also involves induction and challenge phases to assess the skin sensitization response in guinea pigs.[3]

The relationship between DIHP's key properties and its suitability for various applications is depicted in the diagram below.

G dihp This compound (DIHP) prop1 Imparts Flexibility dihp->prop1 prop2 High Polymer Compatibility (especially PVC) dihp->prop2 prop3 Strong Solvating Action dihp->prop3 prop4 Low Volatility dihp->prop4 app1 PVC Flooring & Tiles prop1->app1 app2 Wire & Cable Insulation (Secondary use) prop1->app2 app3 Paints & Adhesives prop1->app3 prop2->app1 app4 Screen Printing Inks prop2->app4 prop3->app4 prop4->app1 prop4->app2

Caption: Relationship between the core properties of DIHP and its primary industrial applications.

Health and Safety Profile

For professionals handling DIHP, understanding its toxicological profile is crucial.

  • Acute Toxicity : DIHP exhibits low acute oral and dermal toxicity in animal studies.[3]

  • Irritation : It is reported to cause minimal skin and eye irritation in rabbits.[3]

  • Sensitization : Studies in both guinea pigs and humans (HRIPT) have shown no evidence of skin sensitization from exposure to DIHP.[3][5]

  • Regulatory Status : Concerns about the health and environmental impacts of phthalates have led to regulatory scrutiny.[7] The manufacture of DIHP has ceased in the EU and the U.S., though it may still be used in limited quantities in some regions for specialized applications.[5][6]

Conclusion

This compound is a versatile and effective plasticizer, primarily used to enhance the flexibility and processability of PVC and other polymers. Its main applications are in durable goods such as flooring, wall coverings, and specialized formulations like screen printing inks. While it demonstrates favorable performance characteristics and low acute toxicity, its use has declined in some regions due to broader regulatory trends concerning phthalate esters. The data and methodologies presented in this guide offer a technical foundation for researchers and professionals evaluating materials for polymer-based applications.

References

Diisoheptyl Phthalate (DIHP) as an Endocrine Disruptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisoheptyl phthalate (B1215562) (DIHP) is a plasticizer that has come under scrutiny for its potential as an endocrine-disrupting chemical (EDC). This technical guide synthesizes the current understanding of the mechanisms through which DIHP may interfere with the endocrine system. Drawing on available in vivo data for DIHP and supported by extensive research on structurally similar phthalates like di(2-ethylhexyl) phthalate (DEHP), this document outlines the core mechanisms of action, presents quantitative data, details relevant experimental protocols, and provides visual representations of key pathways. The primary established mechanism for DIHP is the disruption of steroidogenesis, leading to reduced testosterone (B1683101) synthesis. Other potential mechanisms, inferred from related compounds, include androgen receptor antagonism and activation of peroxisome proliferator-activated receptors (PPARs). This guide aims to provide a comprehensive resource for researchers investigating the endocrine-disrupting properties of DIHP and for professionals involved in the development of safer alternatives.

Core Mechanisms of Endocrine Disruption by Diisoheptyl Phthalate

The endocrine-disrupting activity of this compound (DIHP) is primarily understood through its impact on steroid hormone synthesis. While direct in vitro data on DIHP's interaction with specific receptors is limited, in vivo studies have demonstrated its ability to interfere with the male reproductive system's development by affecting testosterone production. The mechanisms of action are thought to be similar to other branched-chain phthalates, such as DEHP.

Disruption of Steroidogenesis

The most well-documented endocrine-disrupting effect of DIHP is its interference with steroidogenesis, the biological process of producing steroid hormones from cholesterol. In vivo studies have shown that gestational exposure to DIHP significantly impacts the developing male reproductive system in rats.

Specifically, DIHP exposure has been found to down-regulate the expression of key genes involved in the testosterone synthesis pathway. This includes genes encoding for the luteinizing hormone/choriogonadotropin receptor (Lhcgr), steroidogenic acute regulatory protein (StAR), and several cytochrome P450 enzymes essential for cholesterol transport and conversion into testosterone.[1] The reduction in the expression of these critical genes leads to a dose-dependent decrease in serum testosterone levels in male offspring.[1] The lowest observed adverse effect level (LOAEL) for these effects has been established in rat studies.[1]

Potential Androgen Receptor Antagonism
Potential Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalates and their monoester metabolites are known activators of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in lipid metabolism and adipogenesis.[5] The activation of PPARs, particularly PPARα and PPARγ, by phthalates is considered a potential mechanism for some of their adverse effects.[5] Studies on various phthalate monoesters have demonstrated their ability to activate both mouse and human PPARs.[6] For instance, mono-(2-ethylhexyl) phthalate (MEHP), the primary metabolite of DEHP, is a potent activator of PPARα and PPARγ.[7][8] The activation of PPARs in the testes is thought to contribute to the disruption of steroidogenesis.

Quantitative Data

The following table summarizes the available quantitative data on the endocrine-disrupting effects of this compound (DIHP) from in vivo studies. It is important to note the current lack of published in vitro quantitative data for DIHP, such as IC50 or EC50 values for androgen receptor binding or PPAR activation.

Table 1: In Vivo Effects of Gestational DIHP Exposure on Male Rat Offspring

EndpointDosing RegimenResultsReference
Serum Testosterone LevelsPregnant Sprague-Dawley rats gavaged with 0, 10, 100, 500, and 1000 mg/kg/day DIHP from Gestational Day (GD) 12 to 21.Significant dose-dependent decrease in serum testosterone.[1]
Steroidogenesis-Related Gene ExpressionPregnant Sprague-Dawley rats gavaged with 0, 10, 100, 500, and 1000 mg/kg/day DIHP from GD 12 to 21.Significant down-regulation of Lhcgr, Star, Cyp11a1, Hsd3b1, Cyp17a1, and Hsd17b3 mRNA expression in neonatal testes.[1]
Testis Descent-Related Gene ExpressionPregnant Sprague-Dawley rats gavaged with 0, 10, 100, 500, and 1000 mg/kg/day DIHP from GD 12 to 21.Significant down-regulation of Insl3 mRNA expression in neonatal testes.[1]
Multinucleated GonocytesPregnant Sprague-Dawley rats gavaged with 0, 10, 100, 500, and 1000 mg/kg/day DIHP from GD 12 to 21.Dose-dependent increase in the percentage of multinucleated gonocytes.[1]
Lowest Observed Adverse Effect Level (LOAEL)Pregnant Sprague-Dawley rats gavaged with 0, 10, 100, 500, and 1000 mg/kg/day DIHP from GD 12 to 21.100 mg/kg/day for the induction of multinucleated gonocytes.[1]
Fetal Testicular Testosterone ProductionPregnant Sprague-Dawley dams dosed with 0, 100, 300, 600, or 900 mg/kg/day DIHP from GD 14-18.Significant reduction in fetal testosterone levels at doses of 300 mg/kg/day and greater in unstimulated testes.[9]
hCG-Stimulated Fetal Testicular Testosterone ProductionPregnant Sprague-Dawley dams dosed with 0, 100, 300, 600, or 900 mg/kg/day DIHP from GD 14-18.Significant reduction in hCG-stimulated testosterone production at doses of 600 mg/kg/day and above.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the endocrine-disrupting mechanisms of DIHP. These are representative protocols based on established methods and may require optimization for specific research questions.

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Recombinant androgen receptor (rat or human)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled androgen (e.g., Dihydrotestosterone (B1667394) - DHT) for non-specific binding control

  • Test compound (DIHP)

  • Assay buffer (e.g., TEGMD: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • 96-well plates

  • Scintillation counter and scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compound (DIHP) and the unlabeled androgen (DHT) in the assay buffer.

  • In a 96-well plate, add the diluted test compound or control solutions.

  • Add the radiolabeled androgen to all wells at a fixed concentration.

  • Add the recombinant androgen receptor to all wells.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separate the bound from the free radioligand. This can be achieved using methods like hydroxylapatite slurry precipitation or a filter binding assay.

  • Quantify the amount of bound radioligand in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a test chemical to activate the peroxisome proliferator-activated receptor gamma (PPARγ).

Materials:

  • A suitable mammalian cell line (e.g., HEK293T or COS-1)

  • An expression vector for human or mouse PPARγ

  • A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase)

  • A control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (DIHP)

  • A known PPARγ agonist (e.g., Rosiglitazone) as a positive control

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression vector, the PPRE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • After transfection, replace the medium with fresh medium containing serial dilutions of the test compound (DIHP) or the positive control.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the activity of both the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer.

  • Normalize the primary reporter activity to the normalization reporter activity for each well.

  • Calculate the fold induction of reporter activity relative to the vehicle control and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

H295R Steroidogenesis Assay (based on OECD TG 456)

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone and estradiol (B170435).[10]

Materials:

  • H295R cells (ATCC CRL-2128)

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and other additives)

  • 24-well or 96-well cell culture plates

  • Test compound (DIHP)

  • Positive controls (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition)

  • Solvent control (e.g., DMSO)

  • Hormone detection kits (e.g., ELISA) or LC-MS/MS for testosterone and estradiol quantification

  • Cell viability assay kit (e.g., MTT or neutral red uptake)

Procedure:

  • Seed H295R cells in multi-well plates and allow them to acclimate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of the test compound (DIHP), positive controls, or a solvent control. Typically, seven concentrations are tested in at least triplicate.[10]

  • Expose the cells to the test chemical for 48 hours.[10]

  • At the end of the exposure period, collect the cell culture medium for hormone analysis.

  • Assess cell viability in each well to distinguish between specific effects on steroidogenesis and general cytotoxicity.

  • Quantify the concentrations of testosterone and estradiol in the collected medium using appropriate analytical methods.

  • Express the hormone production as a fold change relative to the solvent control and determine the lowest observed effect concentration (LOEC).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

cluster_0 DIHP Interference cluster_1 Androgen Receptor Signaling DIHP Diisoheptyl Phthalate (DIHP) AR Androgen Receptor (AR) DIHP->AR Antagonizes (Potential) ARE Androgen Response Element (ARE) AR->ARE Binds Androgen Androgen (Testosterone/DHT) Androgen->AR Binds Transcription Gene Transcription (Male Development) ARE->Transcription Initiates

Caption: Potential antagonism of the androgen receptor by DIHP.

cluster_0 DIHP Action cluster_1 PPAR Signaling DIHP Diisoheptyl Phthalate (DIHP) PPAR Peroxisome Proliferator- Activated Receptor (PPAR) DIHP->PPAR Activates (Potential) RXR Retinoid X Receptor (RXR) PPAR->RXR Heterodimerizes PPRE PPAR Response Element (PPRE) RXR->PPRE Binds Gene_Expression Target Gene Expression (Lipid Metabolism, Steroidogenesis) PPRE->Gene_Expression Regulates

Caption: Potential activation of PPAR signaling by DIHP.

cluster_0 DIHP Effect cluster_1 Steroidogenesis Pathway DIHP This compound (DIHP) StAR StAR DIHP->StAR Inhibits Expression CYP11A1 CYP11A1 DIHP->CYP11A1 Inhibits Expression HSD3B1 HSD3B1 DIHP->HSD3B1 Inhibits Expression CYP17A1 CYP17A1 DIHP->CYP17A1 Inhibits Expression HSD17B3 HSD17B3 DIHP->HSD17B3 Inhibits Expression Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone HSD17B3

Caption: DIHP-mediated disruption of the testosterone synthesis pathway.

cluster_workflow H295R Steroidogenesis Assay Workflow start Seed H295R cells in multi-well plates acclimate Acclimate cells for 24 hours start->acclimate expose Expose cells to DIHP (serial dilutions) and controls for 48 hours acclimate->expose collect_medium Collect cell culture medium expose->collect_medium assess_viability Assess cell viability expose->assess_viability quantify_hormones Quantify Testosterone and Estradiol (ELISA or LC-MS/MS) collect_medium->quantify_hormones analyze Analyze data: - Fold change vs. control - Determine LOEC quantify_hormones->analyze

Caption: Experimental workflow for the H295R steroidogenesis assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound acts as an endocrine disruptor, primarily by interfering with steroidogenesis and reducing testosterone production. In vivo studies in rats have provided quantitative data supporting this mechanism. However, a significant data gap exists regarding the in vitro effects of DIHP on the androgen receptor and PPARs. To fully characterize the endocrine-disrupting profile of DIHP, further research is needed to:

  • Determine the binding affinity of DIHP and its metabolites for the androgen receptor using competitive binding assays.

  • Quantify the potency of DIHP and its metabolites in activating PPAR isoforms through reporter gene assays.

  • Conduct comprehensive in vitro steroidogenesis assays with DIHP using the H295R cell line to corroborate in vivo findings and elucidate specific enzymatic targets.

  • Investigate the potential effects of DIHP on the thyroid axis, another common target for phthalates.

A more complete understanding of the mechanisms of action of DIHP will be crucial for accurate risk assessment and for guiding the development of safer alternative plasticizers. This technical guide serves as a foundational resource for these ongoing and future research efforts.

References

In Vitro Cytotoxicity of Diisoheptyl Phthalate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require detailed toxicological data for risk assessment of various chemical compounds. This technical guide addresses the current landscape of in vitro studies on the cytotoxicity of Diisoheptyl phthalate (B1215562) (DIHP).

Reports from regulatory bodies and toxicity reviews provide some general toxicological information on DIHP, but they do not contain the specific in vitro data required to construct detailed data tables or mechanistic diagrams as requested. For instance, some studies focusing on the endocrine-disrupting potential of a range of phthalates have included DIHP, with some findings indicating a lack of significant estrogenic activity in the tested in vitro assays. However, these studies do not provide broader cytotoxicity data.

Due to the absence of specific data on the in vitro cytotoxicity of Diisoheptyl phthalate, it is not possible to provide the requested in-depth technical guide with structured data tables, detailed experimental protocols, and mandatory visualizations of signaling pathways at this time. Further research and publication of findings in this specific area are needed to fill this knowledge gap.

For professionals seeking to understand the potential cytotoxic mechanisms of DIHP, it may be informative to review the extensive literature available for structurally similar phthalates. However, it is crucial to note that direct extrapolation of data from other phthalates to DIHP is not scientifically valid without specific experimental confirmation.

Genotoxicity Assessment of Diisoheptyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxic potential of Diisoheptyl phthalate (B1215562) (DIHP). Due to the limited availability of direct studies on DIHP, this document summarizes the existing data and outlines the standard experimental protocols for the key assays that have been conducted. It also highlights significant data gaps in the genotoxicity profile of DIHP. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety assessment of phthalates and related compounds.

Introduction

Diisoheptyl phthalate (DIHP) is a plasticizer used to increase the flexibility of polyvinyl chloride (PVC) and other polymers. As with many industrial chemicals, a thorough assessment of its genotoxic potential is crucial for understanding its safety profile. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. This guide focuses on the available data and standard methodologies for evaluating the genotoxicity of DIHP.

Summary of Available Genotoxicity Data for this compound (DIHP)

The publicly available data on the genotoxicity of DIHP is limited. The primary source of information is a health hazard assessment report from the Australian Industrial Chemicals Introduction Scheme (AICIS). According to this report, DIHP has been evaluated in two key in vitro genotoxicity assays. The results are summarized in the tables below.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for DIHP
Test SystemMetabolic Activation (S9)ResultCitation
Salmonella typhimuriumWith and WithoutNegative[1]
Table 2: In Vitro Mammalian Chromosomal Aberration Test Results for DIHP
Test SystemMetabolic Activation (S9)ResultCitation
Not SpecifiedNot SpecifiedNegative[1]

Data Gaps: The AICIS report explicitly states that no in vitro mammalian cell gene mutation test data or in vivo genotoxicity data were available for DIHP[1]. This represents a significant gap in the comprehensive assessment of its genotoxic potential.

Experimental Protocols

The following sections detail the standard methodologies for the genotoxicity assays that have been performed on DIHP, based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the potential of a substance to induce gene mutations.[2]

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test chemical.

Test System: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. These strains are unable to grow on a medium deficient in the specific amino acid.[2]

Methodology:

  • Strains: At least five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.[2]

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rodents treated with an enzyme-inducing agent. This is to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure: The bacteria are exposed to the test substance at various concentrations, with and without S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Endpoint: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This assay is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[3][4]

Objective: To detect clastogenic effects (chromosome breaks, rearrangements) of a test substance.

Test System: The test can be performed using established mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[4]

Methodology:

  • Cell Culture: Mammalian cells are cultured in vitro to establish a population of actively dividing cells.

  • Exposure: The cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without an exogenous metabolic activation system (S9). The exposure duration is typically short (3-6 hours) in the presence of S9 and both short and continuous (e.g., 24 hours) in the absence of S9.

  • Harvest and Slide Preparation: After exposure, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: The chromosomes are stained, and metaphase cells are analyzed microscopically for the presence of structural chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Evaluation Criteria: A test substance is considered to induce chromosomal aberrations if it causes a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible and significant increase at one or more concentrations.

Visualizations

Standard In Vitro Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of the genotoxic potential of a chemical substance.

Genotoxicity_Testing_Workflow cluster_0 Initial Screening cluster_1 Follow-up Testing (if required) cluster_2 Weight of Evidence Assessment Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Mammalian_Mutation In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT, MLA) Ames->Mammalian_Mutation If Ames is negative, but concerns remain In_Vivo_Micronucleus In Vivo Micronucleus Test Ames->In_Vivo_Micronucleus If positive Evaluation Overall Genotoxicity Assessment Ames->Evaluation If negative Chromosome_Aberration In Vitro Mammalian Chromosomal Aberration Test (OECD 473) Chromosome_Aberration->In_Vivo_Micronucleus If positive Chromosome_Aberration->Evaluation If negative Mammalian_Mutation->Evaluation In_Vivo_Micronucleus->Evaluation

Caption: A flowchart of a standard genotoxicity testing strategy.

Discussion and Conclusion

Based on the limited available data, this compound (DIHP) was found to be non-mutagenic in the bacterial reverse mutation assay and did not induce chromosomal aberrations in an in vitro mammalian cell assay[1]. These findings suggest a low potential for DIHP to cause gene mutations or chromosomal damage under the tested in vitro conditions.

However, it is crucial to acknowledge the significant data gaps that currently exist. The absence of an in vitro mammalian cell gene mutation assay leaves a key endpoint unevaluated. More importantly, the lack of in vivo genotoxicity data means that the effects of DIHP in a whole-animal system, which includes complex metabolic and pharmacokinetic processes, have not been assessed.

For a comprehensive evaluation of the genotoxic potential of DIHP, further studies are warranted. Specifically, an in vitro mammalian cell gene mutation assay (e.g., HPRT or MLA assay) and an in vivo study, such as the rodent bone marrow micronucleus test, would be highly informative.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Diisoheptyl Phthalate in Environmental Samples using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a plasticizer used in a variety of commercial and industrial applications to enhance the flexibility and durability of polymers. As DIHP is not chemically bound to the polymer matrix, it can leach into the environment, leading to the contamination of water, soil, and sediment. Due to concerns over its potential endocrine-disrupting properties, monitoring the levels of DIHP in environmental matrices is of significant importance for assessing ecological and human health risks.

This document provides detailed application notes and protocols for the analysis of diisoheptyl phthalate in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Data Presentation

The following table summarizes representative concentrations of common phthalates in various environmental matrices. It is important to note that while data for many phthalates are available, specific quantitative data for this compound (DIHP) is less commonly reported in the literature. Therefore, the table includes data for other prevalent phthalates to provide a comparative context for expected concentration ranges.

Phthalate EsterEnvironmental MatrixConcentration RangeReference(s)
Di(2-ethylhexyl) phthalate (DEHP)River Water0.558 - 3.38 µg/L[1]
Total PhthalatesRiver Water313 - 1,640 ng/L[2]
Di-n-butyl phthalate (DBP) & Di(2-ethylhexyl) phthalate (DEHP)Agricultural Soil0.01 - 2.48 mg/kg (DBP), 0.05 - 1.43 mg/kg (DEHP)[3]
Total PhthalatesIndustrial Soil8.63 - 171.64 mg/kg[4]
Di(2-ethylhexyl) phthalate (DEHP)Marine Sediment49.6 - 217 µg/kg dw[1]
Total PhthalatesRiver Sediment0.59 - 6.74 µg/g dw[5]

Note: "dw" refers to dry weight.

Experimental Protocols

Extreme care must be taken to avoid contamination during sample collection, preparation, and analysis, as phthalates are ubiquitous in laboratory environments. All glassware should be thoroughly cleaned and rinsed with phthalate-free solvents. The use of plastic materials should be minimized.

Protocol 1: Analysis of this compound in Water Samples

This protocol details the extraction and analysis of DIHP from water samples using Solid Phase Extraction (SPE) followed by GC-MS.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Collection: Collect water samples in 1-liter pre-cleaned amber glass bottles.

  • Preservation: If immediate extraction is not possible, acidify the sample to a pH < 2 with sulfuric acid.

  • SPE Cartridge Conditioning:

    • Rinse a C18 SPE cartridge with 5 mL of ethyl acetate (B1210297).

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent bed does not run dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Interference Elution: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the trapped analytes with two 5 mL portions of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A GC System or equivalent.

    • Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.

  • GC Conditions:

    • Column: Agilent J&W DB-5ms Ultra Inert Capillary GC column (30 m × 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp to 220 °C at 20 °C/min.

      • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for DIHP:

      • Quantifier Ion: m/z 149.[6][7]

      • Qualifier Ions: m/z 261, 279.[7]

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol describes the extraction of DIHP from soil and sediment samples using Ultrasonic-Assisted Extraction (UAE) prior to GC-MS analysis.

1. Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Separation: Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.

  • Repeat Extraction: Repeat the extraction process on the residue two more times with fresh solvent.

  • Combine and Clean-up: Combine the supernatants and pass them through a glass column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Follow the same GC-MS conditions as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound in environmental samples.

DIHP_Water_Analysis_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis SampleCollection 1. Water Sample Collection (1 L) Conditioning 2. SPE Cartridge Conditioning SampleCollection->Conditioning Loading 3. Sample Loading (5-10 mL/min) Conditioning->Loading Drying 4. Cartridge Drying (Nitrogen Stream) Loading->Drying Elution 5. Elution with Ethyl Acetate/DCM Drying->Elution Concentration 6. Concentration to 1 mL Elution->Concentration GCMS 7. GC-MS Injection and Analysis Concentration->GCMS

Caption: Workflow for DIHP Analysis in Water Samples.

DIHP_Solid_Analysis_Workflow cluster_sample_prep Sample Preparation (UAE) cluster_analysis GC-MS Analysis SamplePrep 1. Soil/Sediment Homogenization Extraction 2. Ultrasonic Extraction (Hexane:Acetone) SamplePrep->Extraction Centrifugation 3. Centrifugation & Supernatant Collection Extraction->Centrifugation Repeat 4. Repeat Extraction (2x) Centrifugation->Repeat Cleanup 5. Drying & Cleanup (Sodium Sulfate) Repeat->Cleanup Concentration 6. Concentration to 1 mL Cleanup->Concentration GCMS 7. GC-MS Injection and Analysis Concentration->GCMS

Caption: Workflow for DIHP Analysis in Soil and Sediment Samples.

References

Application Note: Quantification of Diisoheptyl Phthalate in PVC Plastics by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a plasticizer commonly used in polyvinyl chloride (PVC) plastics to enhance their flexibility and durability. Due to its potential for migration from the polymer matrix into contacting substances, there are concerns regarding its environmental and health impacts. Accurate quantification of DIHP in PVC materials is crucial for quality control, regulatory compliance, and risk assessment. This application note provides a detailed protocol for the determination of DIHP in PVC plastics using High-Performance Liquid Chromatography (HPLC) with UV detection.

The methodology described herein is based on established principles for the analysis of phthalates in polymeric matrices, involving solvent extraction followed by chromatographic separation and quantification.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the HPLC method. These values are based on typical performance for phthalate analysis and should be validated in the user's laboratory.

ParameterValue
Retention Time (approx.)8 - 12 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery85 - 105%
Relative Standard Deviation (%RSD)< 5%

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade tetrahydrofuran (B95107) (THF), methanol (B129727), acetonitrile, and water.

  • Standards: Diisoheptyl phthalate (DIHP) standard (purity > 98%).

  • PVC Sample: PVC plastic sample for analysis.

  • Filters: 0.45 µm PTFE syringe filters.

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for instrument control and data processing.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DIHP standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 1 gram of the PVC sample, cut into small pieces.

  • Dissolution: Place the PVC pieces into a 50 mL glass flask and add 20 mL of THF.

  • Sonication: Sonicate the mixture for 30 minutes to facilitate the dissolution of the PVC.

  • Precipitation: Add 20 mL of methanol to the solution while stirring to precipitate the PVC polymer.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to sediment the precipitated polymer.

  • Extraction: Carefully decant the supernatant containing the extracted DIHP into a clean flask.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Conditions
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20-21 min: 100% to 80% B

    • 21-25 min: 80% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 226 nm

Quantification

Construct a calibration curve by plotting the peak area of the DIHP standard injections against their corresponding concentrations. Determine the concentration of DIHP in the sample extract from the calibration curve and calculate the final concentration in the original PVC sample using the following formula:

Concentration (µg/g) = (C x V) / W

Where:

  • C = Concentration of DIHP in the extract (µg/mL)

  • V = Final volume of the extract (mL)

  • W = Weight of the PVC sample (g)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification sample_weigh Weigh PVC Sample dissolution Dissolve in THF sample_weigh->dissolution precipitation Precipitate PVC with Methanol dissolution->precipitation extraction Centrifuge & Collect Supernatant precipitation->extraction filtration Filter Extract extraction->filtration hplc_injection Inject Sample & Standards into HPLC filtration->hplc_injection stock_standard Prepare DIHP Stock Standard working_standards Prepare Working Standards working_standards->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection at 226 nm chromatography->detection peak_integration Integrate Peak Areas detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify DIHP in Sample calibration_curve->quantification

Application Notes and Protocols for the Extraction of Diisoheptyl Phthalate from Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Diisoheptyl phthalate (B1215562) (DIHP) from soil and water matrices. The following sections offer a comprehensive overview of various extraction techniques, quantitative data for comparison, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Overview of Extraction Methods

The selection of an appropriate extraction method for Diisoheptyl phthalate (DIHP) is critical for accurate quantification in environmental samples. The choice depends on factors such as the sample matrix, required sensitivity, available resources, and desired sample throughput. For soil samples, common techniques include Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Soxhlet Extraction, and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For water samples, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most prevalent methods.

Phthalates, including DIHP, are ubiquitous in laboratory environments, posing a significant risk of background contamination.[1] Therefore, stringent quality control measures, such as the use of high-purity solvents and pre-cleaned glassware, are imperative to ensure data integrity.[1][2]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for various phthalate extraction methods from soil and water samples. While specific data for DIHP is limited in the literature, the data presented for other common phthalates, such as DEHP (Di(2-ethylhexyl) phthalate) and DBP (Dibutyl phthalate), provide a valuable reference for expected performance, as the methods are generally applicable across the phthalate class.

Table 1: Comparison of Extraction Methods for Phthalates from Soil Samples

Extraction MethodSolvent(s)Recovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
Ultrasonic-Assisted Extraction (UAE) n-hexane:acetone (1:1, v/v)70.00 - 117.900.67 - 4.62Rapid, lower solvent consumption than Soxhlet.[3]Efficiency can be matrix-dependent.[1]
Microwave-Assisted Extraction (MAE) Acetonitrile84 - 115< 8Fast, efficient, reduced solvent usage.Requires specialized equipment.
Soxhlet Extraction Dichloromethane, Diethyl ether>80Not specifiedRobust and thorough extraction.[3]Time-consuming, large solvent volumes required.[3]
QuEChERS Acetonitrile, Dichloromethane/n-hexane (1:1, v/v)70.00 - 117.900.67 - 4.62High throughput, simple, low solvent use.[4]Matrix effects can be a concern.

Table 2: Comparison of Extraction Methods for Phthalates from Water Samples

Extraction MethodSorbent/SolventRecovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) C18, Polystyrene>90< 10High pre-concentration factor, low solvent use, automation possible.[5]Sorbent selection is critical, potential for clogging.
Liquid-Liquid Extraction (LLE) Dichloromethane, n-hexaneNot specifiedNot specifiedSimple, well-established technique.Emulsion formation can be an issue, large solvent volumes.

Experimental Protocols

The following are detailed protocols for the most common methods for extracting DIHP from soil and water samples.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of DIHP from Soil

This protocol is based on a general method for the extraction of phthalates from soil and is adaptable for DIHP.[4][6]

Materials:

  • Soil sample, air-dried and sieved (<2 mm)

  • Anhydrous sodium sulfate (B86663), baked at 400°C for 4 hours

  • n-hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Extraction solvent: n-hexane:acetone (1:1, v/v)

  • Centrifuge tubes (50 mL, glass with PTFE-lined caps)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.45 µm, PTFE)

  • GC-MS vials

Procedure:

  • Weigh 5.0 g of the prepared soil sample into a 50 mL glass centrifuge tube.

  • Add 10 mL of the extraction solvent (n-hexane:acetone, 1:1, v/v) to the tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • After sonication, centrifuge the tube at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh extraction solvent, combining the supernatants.

  • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Filter the concentrated extract through a 0.45 µm PTFE syringe filter into a GC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of DIHP from Water

This protocol outlines a general procedure for the extraction of phthalates from water samples using SPE, which can be optimized for DIHP.[5]

Materials:

  • Water sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • GC-MS vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes by passing 10 mL of ethyl acetate through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to 1 mL using a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC-MS vial for analysis.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described extraction methods.

UAE_Workflow start Start: Soil Sample sample_prep Sample Preparation (Air-dry, Sieve) start->sample_prep weigh Weigh 5g of Soil sample_prep->weigh add_solvent Add 10mL n-hexane:acetone (1:1) weigh->add_solvent vortex Vortex (1 min) add_solvent->vortex sonicate Ultrasonicate (30 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction repeat_extraction->add_solvent Yes combine_extracts Combine Supernatants repeat_extraction->combine_extracts No dry_extract Dry with Na2SO4 combine_extracts->dry_extract concentrate Concentrate to 1mL dry_extract->concentrate filter Filter (0.45 µm PTFE) concentrate->filter analysis GC-MS Analysis filter->analysis

Caption: Workflow for Ultrasonic-Assisted Extraction (UAE) of DIHP from soil.

SPE_Workflow start Start: Water Sample condition SPE Cartridge Conditioning (Ethyl Acetate, Methanol, DI Water) start->condition load Load 500mL Water Sample condition->load wash Wash with DI Water & Dry Cartridge load->wash elute Elute with 10mL Ethyl Acetate wash->elute concentrate Concentrate Eluate to 1mL elute->concentrate analysis GC-MS Analysis concentrate->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of DIHP from water.

References

Application Notes and Protocols for Sample Preparation of Diisoheptyl Phthalate (DIHP) in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a plasticizer belonging to the group of high-molecular-weight phthalate esters.[1] Due to its widespread use and potential for human exposure, robust and reliable analytical methods are essential for monitoring its presence in biological tissues. The accurate quantification of DIHP is crucial for toxicological assessments, pharmacokinetic studies, and overall risk evaluation in drug development and environmental health research.

Analyzing DIHP in complex biological matrices like tissues presents significant challenges. Its lipophilic nature necessitates efficient extraction from fatty tissues, while endogenous lipids and proteins can interfere with analysis.[2] Furthermore, the ubiquitous presence of phthalates in laboratory environments requires stringent protocols to prevent sample contamination.[2][3][4]

These application notes provide detailed protocols for the primary sample preparation techniques used for DIHP analysis in biological tissues: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. While specific performance data for DIHP in tissues is limited, the provided data for structurally similar long-chain phthalates serves as a valuable reference.[5] It is imperative that these methods are fully validated in your laboratory to ensure accuracy and reliability for your specific application.

Data Presentation: Performance of Sample Preparation Methods

The selection of a sample preparation method depends on factors such as the tissue type, required sensitivity, and available equipment. The following table summarizes typical quantitative performance data for phthalate analysis, which can be considered indicative for DIHP method development.

MethodMatrix TypeRecovery (%)LOQ (ng/g)Reference Compound(s) & Notes
QuEChERS with d-SPE Cleanup Seafood (Mussel, high-fat)79 - 108%0.53 - 38.0 (dw)For six phthalates including DBP and DEHP.[6]
Liquid-Liquid Extraction (LLE) Fish Lipids79 - 86%Not ReportedMethod for Di(2-ethylhexyl) phthalate (DEHP).[3]
Solid-Phase Extraction (SPE) Water97.9 - 100.6%Not ReportedHigh recovery for various phthalates using novel COF-based sorbents.[7]
QuEChERS Human Milk90.2 - 111%0.10 - 0.24 ng/mLFor various phthalate metabolites.[8]
Solid-Supported LLE (SLE) Cosmetics91 - 108%Not ReportedFor DEP, DPrP, BBP, DCHP.[9]

LOQ: Limit of Quantification; dw: dry weight; DBP: Dibutyl phthalate; DEHP: Di(2-ethylhexyl) phthalate; DEP: Diethyl phthalate; DPrP: Dipropyl phthalate; BBP: Benzylbutyl phthalate; DCHP: Dicyclohexyl phthalate.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for DIHP sample preparation and a decision-making guide for method selection.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_final Final Processing & Analysis sample 1. Tissue Collection (Flash-freeze, store at -80°C) homogenize 2. Homogenization (e.g., with grinding media and cold solvent) sample->homogenize is 3. Add Internal Standard (Isotopically Labeled DIHP) homogenize->is quechers QuEChERS (Acetonitrile + Salts) is->quechers lle Liquid-Liquid Extraction (e.g., Acetonitrile/Hexane) is->lle dspe d-SPE Cleanup (MgSO₄, PSA, C18) quechers->dspe spe SPE Cleanup (e.g., C18 Cartridge) lle->spe concentrate 4. Concentration (Evaporate under N₂) dspe->concentrate spe->concentrate reconstitute 5. Reconstitution (in appropriate solvent) concentrate->reconstitute analysis 6. Instrumental Analysis (GC-MS or LC-MS/MS) reconstitute->analysis G start Start: Select Sample Preparation Method tissue_type What is the tissue's lipid content? start->tissue_type throughput Is high throughput required? tissue_type->throughput High-Fat lle LLE tissue_type->lle Low-Fat quechers QuEChERS throughput->quechers Yes lle_spe LLE + SPE Cleanup throughput->lle_spe No

References

Application Notes and Protocols for the Analysis of Diisoheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the quantitative analysis of Diisoheptyl phthalate (B1215562) (DIHP) in various matrices. The protocols focus on robust and reliable techniques using analytical standards and reference materials to ensure data accuracy and integrity.

Analytical Standards and Reference Materials

The accurate quantification of Diisoheptyl phthalate relies on the use of certified analytical standards and reference materials. These materials are essential for instrument calibration, method validation, and quality control.

Table 1: Commercially Available Analytical Standards and Reference Materials for this compound

Product NameCAS NumberCatalog NumberTypeMatrixConcentrationStorageSupplier
This compound (Technical Mix)71888-89-6PHTH-017SCertified Reference Material100 µg/mL in Methanol (B129727)100 µg/mLAmbient (>5 °C)AccuStandard[1]
This compound (Technical Mix)71888-89-6PHTH-017NReference MaterialNeat100 mgAmbient (>5 °C)AccuStandard[2]
This compound71888-89-6B3416298Research Use OnlyNeat--Benchchem[3]

Quantitative Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable techniques for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Table 2: Comparative Quantitative Data for Phthalate Analysis by GC-MS and LC-MS

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Phthalates (general)GC-MSFood50 ppb--[3]
Phthalates (general)LC-MS/MSFood1 ppb--[3]
This compound metabolitesHPLC-HRMSUrine< 0.1 ng/mL0.1 ng/mLNot Reported[1]
Phthalates (general)GC-MS/MSNon-alcoholic beverages0.5 - 1.0 ng/L1.5 - 3.0 ng/L91.5 - 118.1[4]
Phthalates (general)GC-MS/MSMedical Infusion Sets-54.1 - 76.3 ng/g91.8 - 122[5]
Phthalates (general)LC-MS/MSDistilled Beverages-1 - 10 ppb-

Experimental Protocols

The following sections provide detailed protocols for the analysis of this compound in various common matrices.

Protocol 1: Analysis of this compound in Plastic Consumer Products (e.g., Toys) by GC-MS

This protocol is based on a solvent extraction method followed by GC-MS analysis, adapted from established methodologies for phthalate determination in polymers.

3.1.1. Sample Preparation

  • Cut a representative portion of the plastic sample into small pieces (approximately 2x2 mm).

  • Accurately weigh about 0.5 g of the cut plastic into a glass vial.

  • Add 10 mL of tetrahydrofuran (B95107) (THF) to dissolve the polymer. Sonicate for 30 minutes to aid dissolution.

  • Precipitate the polymer by adding 20 mL of hexane (B92381) and shaking vigorously.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane (B81311) or ethyl acetate) for GC-MS analysis.

3.1.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 5 min.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound to be monitored include m/z 149, 167, and 293.[2]

3.1.3. Quantification

Create a calibration curve using standard solutions of this compound at various concentrations. Quantify the concentration of DIHP in the sample by comparing the peak area of the analyte to the calibration curve. The use of an internal standard is recommended for improved accuracy.

GCMS_Workflow_Plastics cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification prep1 Cut plastic sample prep2 Weigh sample prep1->prep2 prep3 Dissolve in THF prep2->prep3 prep4 Precipitate polymer with Hexane prep3->prep4 prep5 Filter prep4->prep5 prep6 Evaporate and Reconstitute prep5->prep6 analysis1 Inject sample prep6->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection (SIM) analysis2->analysis3 quant2 Determine DIHP Concentration analysis3->quant2 quant1 Generate Calibration Curve quant1->quant2

Workflow for DIHP analysis in plastics by GC-MS.
Protocol 2: Analysis of this compound in Beverages by LC-MS/MS

This protocol outlines a method for the extraction and analysis of DIHP from beverage samples using liquid-liquid extraction followed by LC-MS/MS.

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • Measure 5 mL of the beverage sample into a glass centrifuge tube.

  • Add 5 mL of dichloromethane (B109758) as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient program should be developed to separate DIHP from other components. A typical starting point is 80% B, ramping to 99% B.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific precursor and product ion transitions for DIHP should be determined by infusing a standard solution.

3.2.3. Quantification

Prepare a matrix-matched calibration curve by spiking known concentrations of DIHP standard into a blank beverage sample and subjecting it to the entire sample preparation and analysis procedure. Quantify the DIHP concentration in the unknown samples by comparing their peak areas to the calibration curve.

LCMS_Workflow_Beverages cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification prep1 Measure beverage sample prep2 Liquid-Liquid Extraction (Dichloromethane) prep1->prep2 prep3 Centrifuge prep2->prep3 prep4 Collect organic layer prep3->prep4 prep5 Evaporate and Reconstitute prep4->prep5 analysis1 Inject sample prep5->analysis1 analysis2 LC Separation analysis1->analysis2 analysis3 MS/MS Detection (MRM) analysis2->analysis3 quant2 Determine DIHP Concentration analysis3->quant2 quant1 Generate Matrix-Matched Calibration Curve quant1->quant2

Workflow for DIHP analysis in beverages by LC-MS/MS.
Protocol 3: Analysis of this compound Metabolites in Biological Samples (Urine) by HPLC-HRMS

This protocol is for the analysis of DIHP metabolites in urine, which are often used as biomarkers of exposure. The method involves enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis by high-resolution mass spectrometry (HRMS).

3.3.1. Sample Preparation

  • To 1 mL of urine in a glass tube, add a buffer solution and β-glucuronidase enzyme to deconjugate the metabolites. Incubate the mixture.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the DIHP metabolites with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small volume of the initial mobile phase for HPLC-HRMS analysis.

3.3.2. HPLC-HRMS Analysis

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A high-resolution C18 column suitable for separating phthalate metabolites.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • High-Resolution Mass Spectrometer (HRMS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phthalate metabolites.

    • Scan Mode: Full scan with high-resolution and accurate mass measurement to identify and quantify the metabolites.

3.3.3. Quantification

Use an isotope dilution method by spiking the urine samples with isotopically labeled internal standards of the target DIHP metabolites before the hydrolysis step. This provides the most accurate quantification by correcting for matrix effects and any losses during sample preparation.

HPLC_HRMS_Workflow_Urine cluster_prep Sample Preparation cluster_analysis HPLC-HRMS Analysis cluster_quant Quantification prep1 Enzymatic Hydrolysis prep2 Solid-Phase Extraction (SPE) prep1->prep2 prep3 Elution prep2->prep3 prep4 Evaporation and Reconstitution prep3->prep4 analysis1 Inject sample prep4->analysis1 analysis2 HPLC Separation analysis1->analysis2 analysis3 HRMS Detection analysis2->analysis3 quant2 Determine Metabolite Concentrations analysis3->quant2 quant1 Isotope Dilution Method quant1->quant2

Workflow for DIHP metabolite analysis in urine.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Diisoheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a plasticizer used in a variety of commercial and industrial applications. Due to its potential for migration from plastic materials, its detection and quantification are of significant interest in environmental monitoring, food safety, and pharmaceutical product development. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and characterization of DIHP. Understanding the fragmentation pattern of DIHP is crucial for developing robust analytical methods and for the confident identification of this compound in complex matrices. This document provides a detailed overview of the mass spectrometry fragmentation of DIHP, experimental protocols for its analysis, and a visualization of its fragmentation pathway.

Mass Spectrometry Fragmentation Pattern of Diisoheptyl Phthalate

Under electron ionization (EI), this compound (molecular weight: 362.5 g/mol ) undergoes characteristic fragmentation, yielding a series of diagnostic ions. The fragmentation is dominated by the formation of a stable phthalic anhydride (B1165640) cation radical and fragments arising from the cleavage of the isoheptyl chains. The most prominent feature in the EI mass spectrum of DIHP is the base peak at a mass-to-charge ratio (m/z) of 149.[1][2][3][4][5] The molecular ion peak at m/z 362 is typically of very low abundance or not observed at all.[3]

Table 1: Key Mass Fragments of this compound and their Relative Abundance

m/zProposed Fragment IonRelative Abundance (%)
43[C3H7]+65
57[C4H9]+70
71[C5H11]+45
85[C6H13]+25
99[C7H15]+10
149[C8H5O3]+ (Phthalic anhydride cation radical)100
167[C8H7O4]+ (Protonated phthalic acid)15
247[M-C7H15O]+5
265[M-C7H15]+8
362[C22H34O4]+ (Molecular Ion)<1

Note: Relative abundances are approximate and can vary depending on the instrument and analytical conditions. Data is based on the mass spectrum of the closely related isomer, Di-n-heptyl phthalate, from the NIST Mass Spectrometry Data Center.[3]

Fragmentation Pathway of this compound

The fragmentation of this compound in an electron ionization source can be rationalized through several key pathways. The primary fragmentation route involves the formation of the highly stable phthalic anhydride cation radical at m/z 149. This is thought to occur through a McLafferty-type rearrangement or through the loss of one of the isoheptyl alkoxy groups followed by cyclization. Other significant fragments arise from the cleavage of the C-C bonds within the isoheptyl side chains.

DIHP_Fragmentation M This compound (m/z 362) frag149 Phthalic Anhydride Cation Radical (m/z 149) M->frag149 Major Pathway frag265 [M - C7H15]+ (m/z 265) M->frag265 Loss of Isoheptyl Radical frag247 [M - OC7H15]+ (m/z 247) M->frag247 Loss of Isoheptyloxy Radical frag_alkyl Isoheptyl Cation Fragments (m/z 43, 57, 71, 85, 99) M->frag_alkyl Side Chain Fragmentation frag167 Protonated Phthalic Acid (m/z 167) frag149->frag167 H Rearrangement frag265->frag149 Rearrangement frag247->frag149 Rearrangement

Caption: Proposed fragmentation pathway of this compound under Electron Ionization.

Experimental Protocols

The following protocols are provided as a general guideline for the analysis of this compound by GC-MS. Optimization of these methods may be required for specific instrumentation and sample matrices.

Sample Preparation

For solid samples such as polymers or consumer products, a solvent extraction step is typically required.

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a glass extraction vessel.

  • Solvent Addition: Add 10 mL of a suitable organic solvent such as hexane (B92381) or a mixture of hexane and acetone.

  • Extraction: Extract the sample using an appropriate technique such as sonication for 30 minutes or Soxhlet extraction for several hours.

  • Filtration and Concentration: Filter the extract to remove any solid particles. The extract may then be concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

For liquid samples such as water or beverages, a liquid-liquid extraction can be performed.

  • Sample Measurement: Measure 100 mL of the liquid sample into a separatory funnel.

  • Solvent Addition: Add 20 mL of a water-immiscible solvent like dichloromethane.

  • Extraction: Shake the funnel vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate and collect the organic layer. Repeat the extraction twice more with fresh solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and then concentrate to a final volume of 1 mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Table 2: Recommended GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Injection ModeSplitless (or split with a high split ratio for concentrated samples)
Injector Temperature280 °C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS or equivalent)
Carrier GasHelium at a constant flow of 1.0 - 1.2 mL/min
Oven Temperature ProgramInitial temperature 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40 - 450 amu
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Mode:

For enhanced sensitivity and selectivity, SIM mode can be employed. The following ions are recommended for monitoring DIHP:

  • Quantifier Ion: m/z 149

  • Qualifier Ions: m/z 167, 265

Logical Workflow for DIHP Analysis

The following diagram illustrates the logical workflow for the analysis of this compound from sample collection to data analysis.

DIHP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection Extraction Solvent Extraction SampleCollection->Extraction Concentration Concentration Extraction->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Peak_Identification Peak Identification (Retention Time & Mass Spectrum) MS_Detection->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification

Caption: Logical workflow for the analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a prominent base peak at m/z 149, corresponding to the phthalic anhydride cation radical. A thorough understanding of this fragmentation pattern, coupled with optimized sample preparation and GC-MS analytical protocols, enables the reliable identification and quantification of DIHP in various matrices. The provided application notes and protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important industrial chemical.

References

Application Note: 1H and 13C NMR Spectral Analysis of Diisoheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of Diisoheptyl Phthalate (B1215562) (DIHP). Due to the isomeric complexity of the "isoheptyl" group, this note focuses on a defined, common isomer: bis(5-methylhexyl) phthalate. The provided spectral data is predicted based on established NMR principles and comparison with analogous phthalate esters, offering a robust framework for the identification and structural elucidation of this compound. This guide is intended for professionals in research and development who utilize NMR spectroscopy for chemical characterization.

Introduction

Diisoheptyl phthalate (DIHP) is a plasticizer used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Structurally, it is a diester of phthalic acid and isoheptyl alcohol. The term "isoheptyl" can denote several structural isomers, leading to potential ambiguity. A common commercial form of DIHP is a mixture of C7 alkyl phthalates, predominantly methylhexyl phthalates. For clarity and detailed spectral analysis, this document will focus on the specific isomer, bis(5-methylhexyl) phthalate. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural confirmation of such organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for bis(5-methylhexyl) phthalate. These predictions are based on established chemical shift values for phthalate esters and similar alkyl chains.

Structure of Bis(5-methylhexyl) Phthalate:

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR analysis of this compound, using bis(5-methylhexyl) phthalate as a defined structural isomer. The detailed experimental protocol and predicted spectral data tables serve as a valuable resource for researchers in the positive identification and structural verification of this compound. The provided workflow and methodologies are applicable to a wide range of similar organic molecules, ensuring robust and reliable characterization.

References

Protocol for the Toxicological Risk Assessment of Diisoheptyl Phthalate (DIHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a branched-chain phthalate ester used as a plasticizer to enhance the flexibility and durability of various polymer products. Due to its potential for human exposure and structural similarity to other phthalates with known toxicological effects, a thorough risk assessment is crucial. This document provides a comprehensive protocol for the toxicological risk assessment of DIHP, outlining key in vivo and in vitro assays, summarizing toxicological data, and detailing the risk assessment framework.

Toxicological Profile of Diisoheptyl Phthalate (DIHP)

DIHP has been shown to exhibit low acute oral and dermal toxicity. However, studies have raised concerns regarding its potential for developmental and reproductive toxicity.[1] Like other "transitional" phthalates (those with C4-C6 alcohol side chains), DIHP is suspected to cause adverse reproductive and developmental effects.[2]

Key Toxicological Endpoints for DIHP Assessment:

  • Developmental Toxicity: Studies in rodents have shown that high doses of DIHP can lead to increased resorptions, reduced fetal weight, and skeletal and visceral malformations.[1]

  • Reproductive Toxicity: Two-generation reproductive toxicity studies in rats have demonstrated that DIHP can reduce anogenital distance, delay balanopreputial separation, and cause testicular abnormalities at high doses.[1] Effects on fertility have also been observed.

  • Endocrine Disruption: Phthalates are known endocrine disruptors.[3] DIHP's effects on reproductive organs suggest interference with hormonal pathways, likely involving estrogen and androgen receptors, as well as the steroidogenesis process.[4][5]

  • Genotoxicity: In vitro studies, such as the Ames test and chromosomal aberration tests, have indicated that DIHP is non-genotoxic.

  • Carcinogenicity: There is currently insufficient data to determine the carcinogenic potential of DIHP.

Data Presentation: Quantitative Toxicological Data for DIHP

The following tables summarize the key quantitative data from toxicological studies on DIHP.

Table 1: Developmental Toxicity of DIHP in Rats (Oral Gavage)

EndpointNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Observed Effects at LOAEL
Maternal Toxicity300750Increased liver weights
Developmental Toxicity300750Increased resorptions, reduced fetal weight, skeletal and visceral malformations[1]

Table 2: Two-Generation Reproductive Toxicity of DIHP in Rats (Dietary Administration)

GenerationEndpointNOAELLOAELObserved Effects at LOAEL
F0 & F1Systemic Toxicity1000 ppm (~50-168 mg/kg bw/day)4500 ppm (~222-750 mg/kg bw/day)Histopathological findings in liver and kidney
F1Reproductive Effects4500 ppm (~227-750 mg/kg bw/day)8000 ppm (~419-1360 mg/kg bw/day)Decreased reproductive organ weight, reduced fertility
F2Developmental Effects1000 ppm (~50-168 mg/kg bw/day)4500 ppm (~222-750 mg/kg bw/day)Decreased anogenital distance in male offspring

Experimental Protocols

This section provides detailed methodologies for key experiments in the toxicological assessment of DIHP, based on internationally recognized guidelines.

1. Developmental Toxicity Study (Adapted from OECD Guideline 414)

  • Objective: To assess the potential of DIHP to cause adverse effects on embryonic and fetal development.

  • Test System: Pregnant female rats (e.g., Sprague-Dawley).

  • Route of Administration: Oral gavage.

  • Dosage: At least three dose levels of DIHP and a vehicle control group. Doses should be selected based on a dose-range finding study to establish a high dose that induces some maternal toxicity but not mortality, a low dose with no observed adverse effects, and at least one intermediate dose.

  • Treatment Period: Gestation days 6 through 20.

  • Observations (Dams):

    • Daily clinical observations for signs of toxicity.

    • Body weight recorded at least twice weekly.

    • Food consumption measured daily.

  • Terminal Examination (Dams):

    • On gestation day 21, dams are euthanized.

    • Uteri are examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

  • Fetal Examinations:

    • All fetuses are weighed and sexed.

    • External examination for gross abnormalities.

    • Approximately half of the fetuses from each litter are examined for visceral abnormalities.

    • The remaining half of the fetuses are examined for skeletal abnormalities.

  • Data Analysis: Statistical analysis of maternal and fetal data to determine NOAEL and LOAEL values.

2. Two-Generation Reproductive Toxicity Study (Adapted from OECD Guideline 416)

  • Objective: To evaluate the effects of DIHP on male and female reproductive performance and on the growth and development of offspring over two generations.

  • Test System: Male and female rats (e.g., Sprague-Dawley).

  • Route of Administration: Dietary administration.

  • Dosage: At least three dose levels of DIHP mixed in the diet and a control diet.

  • Treatment Period:

    • F0 Generation: Dosing begins in weanling animals and continues through mating, gestation, and lactation.

    • F1 Generation: Selected offspring are dosed from weaning through mating, gestation, and lactation to produce the F2 generation.

  • Observations (F0 and F1 Adults):

    • Daily clinical observations.

    • Weekly body weight and food consumption.

    • Estrous cycle monitoring in females.

    • Sperm analysis (motility, morphology, and count) in males at termination.

  • Reproductive and Offspring Parameters:

    • Mating, fertility, and gestation indices.

    • Live births, stillbirths, and postnatal survival.

    • Offspring body weights at birth and throughout lactation.

    • Anogenital distance in pups.

    • Age of sexual maturation in F1 offspring (e.g., vaginal opening, balanopreputial separation).

  • Terminal Examination:

    • Gross necropsy and organ weight analysis (reproductive organs, liver, kidneys, etc.) of all F0 and F1 adults.

    • Histopathological examination of reproductive and target organs.

  • Data Analysis: Statistical analysis to determine NOAEL and LOAEL values for systemic toxicity, reproductive performance, and offspring development.

3. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the potential of DIHP to cause cell death.

  • Cell Lines: Relevant cell lines such as human liver cells (e.g., HepG2) or reproductive tract cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Expose cells to a range of DIHP concentrations for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

    • Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

4. Ames Test for Mutagenicity (Adapted from OECD Guideline 471)

  • Objective: To evaluate the mutagenic potential of DIHP by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Test Strains: A set of at least five S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538) that can detect different types of mutations.

  • Procedure:

    • Prepare different concentrations of DIHP.

    • In the presence and absence of a metabolic activation system (S9 mix from rat liver), mix the DIHP solution with the bacterial tester strains.

    • Pour the mixture onto minimal glucose agar (B569324) plates.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

5. In Vitro Androgen Receptor (AR) Competitive Binding Assay

  • Objective: To determine the ability of DIHP to bind to the androgen receptor.

  • Principle: A competitive binding assay where the test compound (DIHP) competes with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the AR.

  • Procedure:

    • Prepare a source of AR (e.g., rat prostate cytosol or recombinant human AR).

    • Incubate the AR preparation with a constant concentration of the radiolabeled androgen and varying concentrations of DIHP.

    • After incubation, separate the bound from the free radioligand using methods like hydroxylapatite precipitation or filter binding.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the concentration of DIHP. Calculate the IC50 value, which represents the concentration of DIHP that displaces 50% of the radiolabeled ligand.

6. In Vitro Estrogen Receptor (ER) Transactivation Assay

  • Objective: To assess the ability of DIHP to activate the estrogen receptor and induce gene expression.

  • Principle: This assay uses a cell line (e.g., MCF-7 or HeLa) that has been stably transfected with an estrogen-responsive reporter gene (e.g., luciferase).

  • Procedure:

    • Culture the reporter cells in 96-well plates.

    • Expose the cells to various concentrations of DIHP.

    • After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

  • Data Analysis: A dose-dependent increase in reporter gene activity indicates that DIHP has estrogenic activity. The EC50 value (the concentration that produces 50% of the maximal response) can be calculated.

Mandatory Visualizations

Signaling Pathways

DIHP_Endocrine_Disruption cluster_Response Cellular & Physiological Response AlteredGene Altered Gene Expression ReproToxicity Reproductive & Developmental Toxicity AlteredGene->ReproToxicity DecreasedSteroid Decreased Steroid Hormone Production DecreasedSteroid->ReproToxicity AR AR AR->AlteredGene ER ER ER->AlteredGene PPAR PPAR PPAR->AlteredGene StAR StAR StAR->DecreasedSteroid Aromatase Aromatase Aromatase->DecreasedSteroid

Caption: Potential signaling pathways of DIHP-induced endocrine disruption.

Experimental Workflows

Risk_Assessment_Workflow HazardID Hazard Identification (What are the adverse effects?) DoseResponse Dose-Response Assessment (What is the relationship between dose and effect?) HazardID->DoseResponse RiskChar Risk Characterization (What is the estimated incidence of the adverse effect?) DoseResponse->RiskChar Exposure Exposure Assessment (What are the levels of exposure?) Exposure->RiskChar RiskMan Risk Management (What actions should be taken?) RiskChar->RiskMan

Caption: Toxicological risk assessment workflow for DIHP.

In_Vivo_Toxicity_Workflow Start Start: In Vivo Toxicity Testing DoseRange Dose-Range Finding Study Start->DoseRange MainStudy Definitive Study (e.g., OECD 414 or 416) DoseRange->MainStudy InLife In-Life Phase: - Dosing - Clinical Observations - Body Weight & Food Consumption MainStudy->InLife Terminal Terminal Phase: - Necropsy - Organ Weights - Fetal/Offspring Examinations InLife->Terminal DataAnalysis Data Analysis: - Statistical Evaluation - Determine NOAEL/LOAEL Terminal->DataAnalysis Report Final Report DataAnalysis->Report

Caption: General workflow for in vivo developmental and reproductive toxicity studies.

Conclusion

The toxicological risk assessment of this compound requires a multi-faceted approach, integrating data from in vivo and in vitro studies. The provided protocols and data summaries serve as a guide for researchers and professionals to evaluate the potential risks associated with DIHP exposure. A thorough understanding of its toxicological profile, particularly its effects on the reproductive system and endocrine pathways, is essential for informed risk management decisions.

References

Application Notes & Protocols: Detection of Diisoheptyl Phthalate (DIHP) Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a high molecular weight phthalate ester used as a plasticizer in various commercial and industrial applications, including PVC plastics, vinyl flooring, and other consumer products. Due to its widespread use and non-covalent binding to polymer matrices, DIHP can leach into the environment, leading to human exposure. Biomonitoring of DIHP exposure is crucial for assessing potential health risks, as some phthalates are known endocrine disruptors.

Since DIHP is rapidly metabolized in the body, measuring its urinary metabolites serves as a reliable and non-invasive method for assessing recent exposure.[1] The primary metabolic pathway involves hydrolysis to a monoester, followed by oxidation of the alkyl side chain.[1][2] This document provides a detailed protocol for the quantitative analysis of key DIHP oxidative metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]

Metabolic Pathway of Diisoheptyl Phthalate

High molecular weight phthalates like DIHP undergo a two-phase metabolic process.[2][5] Initially, one of the ester bonds is hydrolyzed by lipases, primarily in the gut and liver, to form mono-isoheptyl phthalate (MIHP). The MIHP intermediate is then subject to Phase I oxidation via cytochrome P450 enzymes, where the isoheptyl side chain is hydroxylated and further oxidized.[2] These oxidized metabolites can then undergo Phase II conjugation (e.g., glucuronidation) to increase water solubility and facilitate urinary excretion.[2][5][6] The primary oxidative metabolites used as biomarkers for DIHP exposure are Monohydroxyheptyl phthalate (MHHpP), mono-oxoheptyl phthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP).[7]

DIHP_Metabolism cluster_metabolites Oxidative Metabolites (Biomarkers) parent This compound (DIHP) hydrolysis Phase I: Hydrolysis (Lipases/Esterases) parent->hydrolysis mihp Mono-isoheptyl Phthalate (MIHP) hydrolysis->mihp oxidation Phase I: Oxidation (Cytochrome P450) mihp->oxidation mhhp Monohydroxyheptyl Phthalate (MHHpP) oxidation->mhhp Hydroxylation mchp Monocarboxyhexyl Phthalate (MCHxP) oxidation->mchp Oxidation mohp Mono-oxoheptyl Phthalate (MOHpP) mhhp->mohp Oxidation conjugation Phase II: Glucuronidation mhhp->conjugation mohp->conjugation mchp->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Metabolic pathway of this compound (DIHP).

Quantitative Data Summary

The following table summarizes the analytical parameters and representative concentrations for the major DIHP metabolites found in human urine. These values are derived from studies utilizing isotope dilution LC-MS/MS methods.

MetaboliteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)Geometric Mean Conc. (ng/mL)*
Monohydroxyheptyl phthalateMHHpP293.1137.10.0130.38 - 0.59
Mono-oxoheptyl phthalateMOHpP291.1121.10.0130.03 - 0.19
Monocarboxyhexyl phthalateMCHxP307.1149.00.0131.31 - 2.01

*Concentration ranges represent geometric means from convenience samples of U.S. adults collected in 2000 and 2018-2019.[8] Analytical parameters adapted from published methods.[7] Limit of Detection (LOD) as reported in a high-resolution mass spectrometry method.[7]

Experimental and Analytical Workflow

The overall workflow for the analysis of DIHP metabolites involves urine sample collection, enzymatic treatment to deconjugate metabolites, automated sample cleanup and concentration via on-line solid-phase extraction (SPE), and subsequent detection by LC-MS/MS.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Urine Sample (100 µL) s2 2. Add Internal Standards & β-glucuronidase s1->s2 s3 3. Incubate (e.g., 90 min at 37°C) (Enzymatic Hydrolysis) s2->s3 s4 4. Stop Reaction (e.g., add Acetic Acid) s3->s4 a1 5. Inject Sample into On-line SPE System s4->a1 a2 6. Analyte Trapping & Washing (Cleanup & Concentration) a1->a2 a3 7. Elution onto Analytical HPLC Column a2->a3 a4 8. Chromatographic Separation a3->a4 a5 9. Tandem Mass Spectrometry (MS/MS) Detection a4->a5 d1 10. Peak Integration & Quantification a5->d1 d2 11. Data Review & Reporting d1->d2

Caption: Workflow for urinary DIHP metabolite analysis.

Detailed Experimental Protocol

This protocol is based on established methods for quantifying phthalate metabolites in urine, such as those developed by the Centers for Disease Control and Prevention (CDC).[3][9]

  • Standards: Analytical standards of MHHpP, MOHpP, MCHxP, and their corresponding stable isotope-labeled internal standards (e.g., ¹³C₄- or d₄-labeled).

  • Enzyme: β-glucuronidase from E. coli K12.[1][3]

  • Buffers: 1 M Ammonium (B1175870) acetate (B1210297) (pH 6.5).[1][3]

  • Acids: Glacial acetic acid.[10][11]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).[3]

  • Labware: Polypropylene (B1209903) autosampler vials, cryovials, and pipette tips (pre-screened for phthalate contamination).

  • Collect urine samples in pre-screened, sterile polypropylene containers.

  • To ensure sample integrity, freeze samples at ≤ -20°C (≤ -70°C for long-term storage) as soon as possible after collection.[1][12]

  • Stock Solutions: Prepare individual stock solutions of each native and isotope-labeled standard in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Working Standards: Create a mixed working standard solution containing all native analytes and a separate mixed internal standard (IS) spiking solution. Serially dilute the native working standard to prepare a calibration curve (e.g., 0.1 to 200 ng/mL).

  • QC Samples: Prepare low and high concentration Quality Control (QC) samples by spiking a pooled urine matrix with known concentrations of the analytes.[10]

This procedure details an automated sample pretreatment, which is common in high-throughput labs.[10][11][13]

  • Thaw urine samples completely at room temperature, sonicate for 5 minutes, and vortex to mix.[11]

  • Aliquot 100 µL of urine into a 1.5-mL polypropylene autosampler vial.

  • Using an autosampler, add 25 µL of the internal standard working solution to each sample, blank, and QC.

  • Prepare the enzyme solution fresh by mixing β-glucuronidase with 1 M ammonium acetate buffer (pH 6.5).[3]

  • Add 25 µL of the β-glucuronidase enzyme solution to each vial.[10][11]

  • Gently mix and incubate the samples at 37°C for at least 90 minutes to ensure complete deconjugation of the glucuronidated metabolites.[10][11]

  • After incubation, stop the enzymatic reaction by adding 50 µL of glacial acetic acid.[10][11]

  • Samples are now ready for injection into the on-line SPE-LC-MS/MS system.

  • On-line SPE:

    • Loading: The prepared urine sample is injected onto an SPE column (e.g., monolithic or C18) where the analytes of interest are retained.

    • Washing: The SPE column is washed with an aqueous mobile phase to remove salts and other interferences.

    • Elution: A switching valve redirects the flow, and the analytes are eluted from the SPE column onto the analytical column using the HPLC mobile phase gradient.

  • LC Conditions (Typical):

    • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid in Water.[3]

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[3]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A typical gradient starts at low organic content (~5-10% B), ramps up to ~95% B to elute the analytes, holds for a wash step, and then re-equilibrates. Total run time is typically 10-25 minutes.[13][14]

  • MS/MS Conditions (Typical):

    • Ionization: Heated Electrospray Ionization (HESI), Negative Ion Mode.

    • Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor → product ion transitions specified in Table 3.0. Instrument parameters (e.g., collision energy, capillary voltage) should be optimized for each specific metabolite and mass spectrometer.

  • Blanks: Analyze reagent blanks (using water instead of urine) and procedural blanks with each batch to monitor for background contamination.[1]

  • Calibration Curve: A multi-point calibration curve with a correlation coefficient (r²) > 0.99 should be included in each run.

  • QC Samples: Analyze low and high concentration QC samples at the beginning and end of each batch, and periodically throughout the run. Results should fall within ±20% of the nominal concentration.

  • Internal Standards: The recovery of the isotope-labeled internal standards should be monitored for each sample to assess matrix effects and procedural efficacy.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound metabolites in human urine. The use of enzymatic hydrolysis followed by on-line SPE-LC-MS/MS with isotope dilution ensures high sensitivity, specificity, and throughput.[13] This method is well-suited for large-scale biomonitoring and epidemiological studies aimed at evaluating human exposure to DIHP and understanding its potential impact on public health.

References

Application Note: High-Recovery Solid-Phase Extraction of Diisoheptyl Phthalate from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisoheptyl phthalate (B1215562) (DIHP) is a branched-chain high molecular weight phthalate ester used as a plasticizer in a variety of polyvinyl chloride (PVC) products to impart flexibility and durability. Due to its widespread use, DIHP can leach into the environment, leading to the contamination of aqueous ecosystems. Growing concerns over the potential endocrine-disrupting properties of phthalates necessitate robust and sensitive analytical methods for their monitoring in water sources.[1]

Solid-phase extraction (SPE) has emerged as a superior technique for the extraction and preconcentration of organic pollutants like DIHP from aqueous samples, offering significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher sample throughput, and improved precision.[1] The selection of an appropriate sorbent material is a critical factor in achieving high extraction efficiency.[1][2] This application note details an optimized SPE protocol for the extraction of DIHP from aqueous solutions using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, followed by quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for researchers, scientists, and drug development professionals requiring the quantification of trace levels of DIHP.

Materials and Methods

Materials and Reagents

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges

  • Solvents: Ethyl acetate (B1210297) (analytical grade), Dichloromethane (analytical grade), Methanol (analytical grade)

  • Reagents: Ultrapure water, Hydrochloric acid (for sample preservation)

  • Apparatus: SPE vacuum manifold, glass fiber filters (0.45 µm), collection tubes, gas chromatograph-mass spectrometer (GC-MS).

Sample Preparation

Proper sample collection and preparation are crucial to prevent contamination and ensure accurate results.

  • Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.[3] To avoid contamination from plastic containers, it is imperative to use glass for both sample collection and storage.

  • Filtration: If the water sample contains suspended solids, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.[1]

  • Preservation: For extended storage, acidify the water sample to a pH between 2 and 4 with hydrochloric acid to inhibit microbial degradation of the analyte.[1] Store the samples at 4°C.[3]

Experimental Protocol

The following protocol outlines the step-by-step procedure for the solid-phase extraction of DIHP from aqueous samples.

  • Cartridge Conditioning:

    • Place the HLB SPE cartridges on a vacuum manifold.

    • Sequentially wash the cartridges with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water.[1]

    • Ensure the sorbent bed does not go dry between conditioning steps.[1]

  • Sample Loading:

    • Load 500 mL of the prepared aqueous sample onto the conditioned cartridge.

    • Maintain a consistent flow rate of approximately 5-10 mL/min.[1] Slower flow rates can improve retention of the analyte on the sorbent.[4]

  • Cartridge Washing:

    • After the entire sample has been loaded, wash the cartridge with 5 mL of ultrapure water to remove polar interferences that were not retained on the sorbent.[1]

    • Dry the cartridge thoroughly under vacuum for a minimum of 20 minutes to remove any residual water, which can interfere with the subsequent elution and analysis steps.[1]

  • Elution:

    • Place a clean collection tube inside the vacuum manifold to collect the eluate.

    • Elute the retained DIHP from the cartridge by adding two separate 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.[1]

    • For each aliquot, allow the solvent to soak the sorbent for 5 minutes before applying a vacuum to ensure efficient desorption of the analyte.[1]

  • Analysis:

    • The collected eluate can be concentrated under a gentle stream of nitrogen if necessary.

    • Inject an aliquot of the final extract into a GC-MS system for separation and quantification of DIHP.[1][5]

Data Presentation

The performance of the SPE method is evaluated based on key parameters such as recovery, relative standard deviation (RSD), and limit of detection (LOD). The following table summarizes the expected quantitative data for the analysis of DIHP using the described protocol.

AnalyteSorbentRecovery (%)RSD (%)LOD (ng/L)Analytical Technique
Diisoheptyl Phthalate (DIHP)HLB95 - 105< 101 - 10GC-MS

Note: The presented data are typical performance values and may vary depending on the specific experimental conditions, instrumentation, and sample matrix.

Visualization of the Experimental Workflow

The logical flow of the solid-phase extraction protocol for DIHP is illustrated in the following diagram.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Collect Aqueous Sample Filtration 2. Filter Sample (0.45 µm) SampleCollection->Filtration Preservation 3. Acidify to pH 2-4 Filtration->Preservation Conditioning 4. Condition Cartridge (Ethyl Acetate, Methanol, Water) Preservation->Conditioning Loading 5. Load Sample (5-10 mL/min) Conditioning->Loading Washing 6. Wash Cartridge (Ultrapure Water) Loading->Washing Drying 7. Dry Cartridge (Vacuum) Washing->Drying Elution 8. Elute DIHP (Ethyl Acetate:Dichloromethane) Drying->Elution Concentration 9. Concentrate Eluate (Optional) Elution->Concentration GCMS 10. GC-MS Analysis Concentration->GCMS

Caption: Workflow for DIHP Solid-Phase Extraction.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from aqueous solutions. The use of a hydrophilic-lipophilic balanced sorbent ensures high recovery and reproducibility. The subsequent analysis by GC-MS allows for sensitive and accurate quantification of DIHP at trace levels. This method is a valuable tool for environmental monitoring and for researchers in the fields of environmental science and drug development who are investigating the presence and effects of phthalates.

References

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Diisoheptyl Phthalate from Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ultrasonic-assisted extraction (UAE) of Diisoheptyl Phthalate (B1215562) (DIHP) from a range of consumer products. The methodologies outlined are designed to offer efficient and reliable extraction suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Diisoheptyl phthalate (DIHP) is a plasticizer used in various consumer products to enhance flexibility and durability. Due to potential health concerns associated with phthalates, regulatory bodies worldwide have established limits on their presence in consumer goods. Consequently, accurate and efficient methods for the extraction and quantification of DIHP are crucial for ensuring product safety and compliance.

Ultrasonic-assisted extraction (UAE) has emerged as a powerful alternative to traditional extraction techniques like Soxhlet. UAE offers several advantages, including reduced extraction time, lower solvent consumption, and improved extraction efficiency, making it a greener and more cost-effective approach.[1][2] The process utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix generates localized high pressure and temperature, facilitating the rapid transfer of the target analyte from the sample into the solvent.

This application note details validated protocols for the UAE of DIHP from plastics, textiles, and cosmetics, followed by GC-MS analysis.

Experimental Protocols

General Safety Precautions
  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care and in accordance with safety data sheets (SDS).

Protocol 1: Extraction of DIHP from Plastic Consumer Products

This protocol is applicable to a variety of plastic materials, including toys, food containers, and medical devices.

2.2.1. Sample Preparation

  • Cut a representative portion of the plastic sample into small pieces (approximately 2 mm x 2 mm).

  • Accurately weigh approximately 0.5 g of the prepared sample into a glass vial.

2.2.2. Ultrasonic-Assisted Extraction

  • Add 10 mL of hexane (B92381) or toluene (B28343) to the vial containing the sample.[1]

  • Place the vial in an ultrasonic bath.

  • Sonicate the sample for 30 minutes at a controlled temperature of 60°C.

  • After sonication, allow the solution to cool to room temperature.

  • Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • The filtrate is now ready for GC-MS analysis.

Protocol 2: Extraction of DIHP from Textiles

This protocol is suitable for various textile types, including clothing, upholstery, and soft toys.

2.3.1. Sample Preparation

  • Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Accurately weigh approximately 1.0 g of the prepared sample into a glass conical flask.

2.3.2. Ultrasonic-Assisted Extraction

  • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone (B3395972) to the flask.

  • Place the flask in an ultrasonic bath.

  • Sonicate the sample for 45 minutes at a controlled temperature of 50°C.

  • Following sonication, decant the solvent extract into a separate vial.

  • Add another 10 mL of the hexane/acetone mixture to the textile sample and sonicate for an additional 15 minutes.

  • Combine the two solvent extracts.

  • Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

  • The concentrated extract is ready for GC-MS analysis.

Protocol 3: Extraction of DIHP from Cosmetics (Creams and Lotions)

This protocol is designed for viscous cosmetic products like creams and lotions.

2.4.1. Sample Preparation

  • Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

2.4.2. Ultrasonic-Assisted Extraction and Clean-up

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Vortex the mixture for 2 minutes to ensure thorough initial dispersion.

  • Place the tube in an ultrasonic bath and sonicate for 20 minutes at 40°C.

  • After sonication, centrifuge the sample at 4000 rpm for 15 minutes to separate the liquid and solid phases.

  • Carefully transfer the supernatant (acetonitrile layer) to a clean vial.

  • The extract is ready for GC-MS analysis. For some complex matrices, a further clean-up step using solid-phase extraction (SPE) may be necessary.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following GC-MS parameters are recommended for the analysis of DIHP.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium or Hydrogen at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
DIHP Quantifier Ion m/z 149
DIHP Qualifier Ions m/z 167, 293

Data Presentation

The following tables summarize typical performance data for the ultrasonic-assisted extraction of DIHP from various consumer products.

Table 1: Recovery of this compound (DIHP) from Spiked Consumer Products

Consumer Product MatrixSpiking Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
Polyvinyl Chloride (PVC) Plastic1095.24.8
Polypropylene (PP) Plastic1092.85.1
Cotton Fabric588.56.3
Polyester Fabric591.25.9
Cosmetic Cream285.47.2

Note: Recovery data is based on internal laboratory validation and may vary depending on the specific sample matrix and instrumentation.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for DIHP

MatrixLimit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)
Plastics0.10.3
Textiles0.20.6
Cosmetics0.51.5

Note: LOD and LOQ values are estimates and should be experimentally determined for each specific method and instrument.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the ultrasonic-assisted extraction of DIHP from consumer products.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_analysis Analysis Sample Consumer Product Sample (Plastic, Textile, Cosmetic) Cut Cut into Small Pieces Sample->Cut Weigh Weigh Sample Cut->Weigh AddSolvent Add Extraction Solvent Weigh->AddSolvent Sonicate Sonicate in Ultrasonic Bath (Optimized Time & Temperature) AddSolvent->Sonicate Filter Filter / Centrifuge Sonicate->Filter GCMS GC-MS Analysis (SIM Mode) Filter->GCMS Inject Extract Data Data Processing & Quantification GCMS->Data

Figure 1: General workflow for UAE of DIHP.

Conclusion

Ultrasonic-assisted extraction is a rapid, efficient, and robust method for the determination of this compound in a variety of consumer products. The protocols provided in this application note offer a reliable foundation for laboratories involved in product safety testing and regulatory compliance. The advantages of reduced solvent consumption and shorter extraction times make UAE a valuable green chemistry technique for modern analytical laboratories.[1][2]

References

Method development for Diisoheptyl phthalate detection in food contact materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Method for the Determination of Diisoheptyl Phthalate (B1215562) (DIHP) in Food Contact Materials by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Diisoheptyl phthalate (DIHP) in food contact materials (FCMs) using gas chromatography coupled with mass spectrometry (GC-MS). Phthalates, used as plasticizers to enhance the flexibility of polymers like polyvinyl chloride (PVC), can migrate from packaging into food, necessitating accurate monitoring to ensure consumer safety and regulatory compliance.[1][2][3] This protocol provides a comprehensive workflow, including sample preparation via solvent extraction, instrumental analysis using GC-MS in Selected Ion Monitoring (SIM) mode, and method validation parameters.

Introduction

This compound (DIHP) is a phthalate ester utilized as a plasticizer in various polymers, including those intended for food contact applications such as PVC flooring, wall coverings, and packaging.[4] Structurally, it is a diester of phthalic acid and isoheptyl alcohol, with the chemical formula C₂₂H₃₄O₄.[4][5] As DIHP is not chemically bound to the polymer matrix, it can leach into foodstuffs, leading to human exposure.[3] Regulatory bodies in regions like the European Union have established strict controls on the migration of certain phthalates from FCMs to protect public health.[6][7] Therefore, sensitive and validated analytical methods are crucial for monitoring DIHP levels in these materials.

The method described herein employs Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and reliable technique for the separation and quantification of semi-volatile compounds like phthalates.[8][9][10][11] The use of Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity for target analyte detection.[2][9]

Experimental Workflow

The overall experimental process is outlined in the diagram below, from sample acquisition to final data reporting.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation Sample Receive FCM Sample Cut Cut Sample into Small Pieces (approx. 2x2 mm) Sample->Cut Weigh Weigh 0.5 g of Sample Cut->Weigh Dissolve Dissolve in 5 mL THF Weigh->Dissolve Precipitate Precipitate Polymer with 10 mL n-Hexane Dissolve->Precipitate Filter Filter through 0.45 µm PTFE Filter Precipitate->Filter Spike Spike with Internal Standard Filter->Spike Vial Transfer to GC Vial Spike->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify DIHP Concentration Calibrate->Quantify Validate Validate Method Performance (LOD, LOQ, Accuracy, Precision) Quantify->Validate Report Final Report Validate->Report

Caption: Experimental workflow for DIHP analysis in FCMs.

Materials and Reagents

3.1 Apparatus

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical Balance (± 0.1 mg)

  • Vortex Mixer

  • Centrifuge

  • Syringe Filters (0.45 µm, PTFE)

  • Autosampler Vials (2 mL, amber glass, with PTFE-lined caps)

  • Volumetric Flasks and Pipettes (Class A)

  • Glass Scintillation Vials (20 mL)

3.2 Chemicals and Standards

  • This compound (DIHP) standard (>99% purity)

  • Benzyl Benzoate (Internal Standard, IS)

  • Tetrahydrofuran (THF), HPLC grade

  • n-Hexane, HPLC grade

  • Methanol, HPLC grade

Experimental Protocols

4.1 Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DIHP standard into a 100 mL volumetric flask. Dissolve and dilute to volume with n-hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of Benzyl Benzoate in n-hexane.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution in n-hexane. A typical concentration range is 0.1 to 20 µg/mL.[12] Spike each standard with the internal standard to a final concentration of 5 µg/mL.

4.2 Sample Preparation Protocol This protocol is based on a solvent dissolution and precipitation method suitable for many plastic FCMs.[13]

  • Cut the FCM sample into small pieces (approx. 2 mm x 2 mm).

  • Accurately weigh approximately 0.5 g of the cut sample into a 20 mL glass vial.

  • Add 5.0 mL of THF to the vial to dissolve the polymer. Vortex for 30 minutes or until complete dissolution.

  • Add 10.0 mL of n-hexane to the solution to precipitate the polymer. Vortex for 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to settle the precipitate.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.

  • Transfer 1.0 mL of the filtered extract to a 2 mL GC vial.

  • Add 10 µL of a 500 µg/mL internal standard solution (e.g., Benzyl Benzoate) to the vial.

  • Cap the vial and vortex briefly before placing it in the GC autosampler.

4.3 GC-MS Instrumental Analysis The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column 5%-phenyl/95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]
Injector Splitless mode, 280 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80 °C hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Impact (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Table 1: Recommended GC-MS parameters.

4.4 SIM Ion Selection For selective detection of DIHP, monitor the following ions. The most abundant ion is typically used for quantification, while others serve as qualifiers. The molecular ion of many phthalates is often of low abundance. The m/z 149 ion is a characteristic fragment for most phthalates resulting from the phthalic anhydride (B1165640) structure.[2]

Compound Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound (DIHP)149167, 261
Benzyl Benzoate (IS)10577, 212

Table 2: Selected ions for SIM analysis.

Method Validation and Data Presentation

A validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[9] Key validation parameters are summarized below, with typical expected performance data for phthalate analysis by GC-MS.[12]

Validation Parameter Acceptance Criteria Typical Performance
Linearity (R²) > 0.995> 0.998 over 0.1 - 20 µg/mL
Accuracy (% Recovery) 80 - 120%90 - 110% at three spiked concentrations
Precision (Repeatability, %RSD) < 15%< 10% for replicate injections (n=6)
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL (in solution)
Limit of Quantification (LOQ) S/N ≥ 100.15 µg/mL (in solution)

Table 3: Method validation parameters and typical performance data.

Conclusion

The described GC-MS method provides a reliable and sensitive protocol for the determination of this compound in food contact materials. The sample preparation procedure is straightforward, and the use of SIM mode ensures high selectivity and low detection limits, making the method suitable for routine quality control and regulatory compliance testing. Proper method validation is essential to ensure the accuracy and reliability of the results.

Visualization of Phthalate Structure

The general chemical structure of a phthalate ester is characterized by a benzene (B151609) ring with two adjacent ester groups.

G cluster_main General Phthalate Structure benzene Benzene Ring ester1 Ester Group 1 (-COO-R1) benzene->ester1 ester2 Ester Group 2 (-COO-R2) benzene->ester2 r_group R1 and R2 are Alkyl Groups (e.g., isoheptyl for DIHP)

Caption: Generalized structure of a phthalate diester.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Diisoheptyl Phthalate (DIHP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Diisoheptyl phthalate (B1215562) (DIHP). This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in DIHP analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Diisoheptyl phthalate (DIHP)?

A1: Matrix effects refer to the alteration of the ionization efficiency of an analyte, such as DIHP, due to the presence of co-eluting, undetected components in the sample matrix.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, this can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to an underestimation or overestimation of the true DIHP concentration.[1] Common sources of matrix effects in biological and environmental samples include salts, endogenous metabolites, and phospholipids.[1]

Q2: What are the primary strategies to mitigate matrix effects in DIHP analysis?

A2: The most effective strategies for counteracting matrix effects in DIHP analysis can be grouped into three main areas:

  • Robust Sample Preparation: The initial and most critical step is to implement a thorough sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to remove interfering components from the sample matrix before analysis.[1][3]

  • Optimized Chromatographic Separation: Fine-tuning the Liquid Chromatography (LC) method to achieve baseline separation of DIHP from matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a more selective column chemistry.[1][3]

  • Use of Internal Standards: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as a deuterated or ¹³C-labeled DIHP, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. This allows for accurate correction and reliable quantification of DIHP.[1][4]

Q3: How can I confirm that what I'm observing is a matrix effect?

A3: To verify that the issue you are facing is a matrix effect, you can perform a post-extraction spike experiment. This involves comparing the signal response of a DIHP standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in signal intensity between the two is a strong indicator of matrix effects.[3]

Q4: My analytical blanks show high levels of DIHP. What is the likely cause and how can I fix it?

A4: High background levels of phthalates in blanks are a common issue due to their ubiquitous presence in laboratory environments. The contamination can originate from various sources including solvents, reagents, pipette tips, vials, and even the laboratory air. To troubleshoot this, a systematic approach is necessary:

  • Analyze a Laboratory Reagent Blank (LRB): This involves running an aliquot of your solvents through the entire analytical process as you would with a sample. If the blank is contaminated, the source is likely one of your reagents or glassware.

  • Test Solvents and Reagents: Analyze each solvent and reagent individually to pinpoint the source of contamination.

  • Check Consumables: Test pipette tips, vials, and any other plasticware for phthalate leaching by rinsing or sonicating them with a clean solvent and analyzing the solvent.

  • Implement Rigorous Glassware Cleaning: Use a strict cleaning protocol for all glassware, involving washing with a laboratory-grade, phosphate-free detergent, followed by multiple rinses with tap and deionized water, and finally a solvent rinse.

  • Maintain the Instrument: Clean and maintain the GC/MS or LC/MS system, including the injector and syringe, to prevent carryover from previous samples.

Troubleshooting Guides

Issue 1: Significant Signal Suppression or Enhancement for DIHP
  • Possible Cause: Co-elution of matrix components with DIHP, leading to altered ionization efficiency in the mass spectrometer's ion source.[1]

  • Troubleshooting Steps:

    • Confirm Matrix Effect: Perform a post-extraction spike analysis as described in the FAQs.

    • Enhance Sample Preparation: Improve your sample cleanup method. If you are using a simple protein precipitation, consider switching to a more effective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]

    • Optimize Chromatography: Modify your LC gradient to better separate the DIHP peak from interfering matrix components. Experimenting with a different column chemistry (e.g., Phenyl-Hexyl instead of C18) can also improve resolution.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method to correct for ion suppression or enhancement. The ratio of the DIHP to the SIL-IS will remain constant even if the absolute signal intensity fluctuates due to matrix effects.[4]

    • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects, leading to more accurate quantification.[4]

Issue 2: Low and Inconsistent Recovery of DIHP
  • Possible Cause: Several factors during the sample preparation process can lead to low and inconsistent recovery of DIHP.

  • Troubleshooting Steps:

    • Check Extraction Efficiency: The solvent system used for extraction may not be optimal for DIHP and your specific matrix. Experiment with different solvents or solvent mixtures of varying polarity. The pH of the sample can also influence extraction efficiency and should be optimized.[3]

    • Evaluate the SPE Protocol: If using Solid-Phase Extraction, ensure the cartridge is properly conditioned and not allowed to dry out before sample loading. The wash and elution solvent compositions and volumes may need to be optimized to ensure DIHP is retained during washing and efficiently eluted.

    • Prevent Analyte Loss: DIHP can adhere to plastic labware. Use glassware whenever possible and pre-rinse it with a solvent. Be cautious during solvent evaporation steps, as DIHP can be volatile.[3]

    • Assess for Emulsion Formation (in LLE): If performing a Liquid-Liquid Extraction, the formation of emulsions can trap the analyte and lead to poor recovery. Techniques to break emulsions include centrifugation, addition of salt, or changing the solvent system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phthalate Analysis

Sample Preparation TechniqueAverage Recovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-100HighSimple, fast, and inexpensive.High residual matrix components, significant matrix effects are common.[4]
Liquid-Liquid Extraction (LLE) 70-95ModerateGood for removing salts and highly polar interferences.Can be labor-intensive and may use large volumes of organic solvents.[4]
Solid-Phase Extraction (SPE) 85-110LowProvides excellent sample cleanup and analyte enrichment.Can be more time-consuming and costly than PPT or LLE.[4]
QuEChERS 70-117≤20Quick, easy, cheap, effective, rugged, and safe; suitable for complex solid matrices.[5]May require optimization for specific analyte-matrix combinations.

Note: The performance of each technique can vary based on the specific phthalate, sample matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DIHP from Aqueous Samples (e.g., Plasma, Urine)

This protocol provides a general guideline for SPE. Optimization may be required based on the specific matrix and instrumentation.

  • Sample Pre-treatment:

    • For plasma or serum, precipitate proteins by adding an equal volume of acetonitrile. Vortex and centrifuge to pellet the proteins. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.[1]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[1]

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.[1]

  • Elution:

    • Elute the DIHP from the cartridge with 5 mL of acetonitrile.[1]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) for DIHP from Aqueous Samples

This protocol is a general guideline for LLE and may require optimization.

  • Sample Preparation:

    • To 5 mL of the aqueous sample in a glass centrifuge tube, add a suitable internal standard.[1]

  • Extraction:

    • Add 5 mL of a non-polar organic solvent such as hexane (B92381) or a mixture of hexane and dichloromethane (B109758) (1:1, v/v).[1]

    • Vortex the mixture vigorously for 2 minutes.[1]

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.[1]

  • Collection:

    • Carefully transfer the upper organic layer to a clean glass tube.[1]

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (e.g., Plasma, Urine) Pretreatment Pre-treatment (e.g., Protein Precipitation) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Option 2 Eluate Eluate/Extract SPE->Eluate LLE->Eluate Reconstitution Evaporation & Reconstitution Eluate->Reconstitution FinalSample Final Sample for Analysis Reconstitution->FinalSample LCMS LC-MS/MS Analysis FinalSample->LCMS Data Data Acquisition & Processing LCMS->Data Result Final Concentration of DIHP Data->Result

Caption: General experimental workflow for DIHP analysis.

troubleshooting_workflow Start Inaccurate DIHP Quantification CheckMatrixEffect Perform Post-Extraction Spike Experiment Start->CheckMatrixEffect MatrixEffect Matrix Effect Confirmed CheckMatrixEffect->MatrixEffect Yes NoMatrixEffect No Significant Matrix Effect CheckMatrixEffect->NoMatrixEffect No OptimizeCleanup Enhance Sample Cleanup (SPE/LLE) MatrixEffect->OptimizeCleanup OptimizeChromo Optimize Chromatographic Separation MatrixEffect->OptimizeChromo UseSILIS Use Stable Isotope-Labeled Internal Standard MatrixEffect->UseSILIS CheckRecovery Investigate Sample Preparation Recovery NoMatrixEffect->CheckRecovery CheckContamination Check for Phthalate Contamination NoMatrixEffect->CheckContamination

Caption: Troubleshooting logic for DIHP analysis issues.

References

Resolving co-elution of Diisoheptyl phthalate and DEHP in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Diisoheptyl phthalate (B1215562) (DIHP) and Di(2-ethylhexyl) phthalate (DEHP) during chromatographic analysis.

Troubleshooting Guide: Resolving DIHP and DEHP Co-elution

Co-elution, the incomplete separation of two or more compounds from a chromatographic column, is a frequent challenge in the analysis of structurally similar phthalates like DIHP and DEHP.[1] This guide provides a systematic approach to diagnose and resolve this issue.

Step 1: Identifying Co-elution

The first step is to determine if co-elution is occurring. Look for the following signs in your chromatogram:

  • Broad or asymmetrical peaks: Peaks that are wider than expected or have a non-Gaussian shape can indicate the presence of multiple overlapping compounds.[1]

  • Peak shoulders: A "shoulder" on the side of a peak is a strong indicator of a co-eluting compound.[1][2]

  • Inconsistent mass spectra: If you are using a mass spectrometry (MS) detector, acquiring spectra across the peak and observing changes in the ion ratios can confirm the presence of more than one compound.[1][2]

Step 2: Method Optimization

If co-elution is confirmed, the following steps can be taken to improve the separation.

Gas Chromatography (GC) Method Optimization

1. Column Selection: The choice of GC column and its stationary phase is the most critical factor in achieving separation.[1][3]

  • Recommended Columns for Phthalate Separation: For comprehensive phthalate analysis, columns such as the Rtx-440 and Rxi-XLB have demonstrated superior performance in resolving a wide range of phthalates, including challenging isomers.[3]

  • Alternative Selectivity for Confirmation: To confirm the identity of peaks, using a column with a different stationary phase, such as an Rxi-35Sil MS, can be beneficial as it may alter the elution order of certain phthalate pairs.[3] While 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, Rxi-5ms) are commonly used, exploring different polarities can be advantageous for difficult separations.[1]

2. Oven Temperature Program: Optimizing the temperature gradient can significantly enhance resolution.[1][4]

  • Slower Ramp Rate: A slower temperature ramp during the elution of DIHP and DEHP can improve their separation.[5] For instance, reducing the ramp rate from 10°C/min to 5°C/min can be effective.[5]

  • Lower Initial Temperature: Starting the temperature program at a lower initial temperature can improve the separation of earlier eluting compounds.[1]

3. Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (commonly helium) can impact column efficiency and, consequently, peak resolution.[5][6]

Liquid Chromatography (LC) as an Alternative

For challenging separations, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) can be a powerful alternative to GC.[7][8][9] LC operates on different separation principles and can often resolve compounds that co-elute in GC. A C18 column is commonly used for the separation of DEHP and other phthalates in LC.[7][10]

Step 3: Mass Spectrometric Resolution (When Chromatographic Separation is Incomplete)

Even with optimized chromatography, baseline separation of DIHP and DEHP may not be achievable. In such cases, a mass spectrometer can be used to differentiate and quantify the individual compounds through a technique called mass resolution.[1][11]

  • Selected Ion Monitoring (SIM): By operating the mass spectrometer in SIM mode, you can monitor for unique fragment ions specific to DIHP and DEHP. This allows for their individual detection and quantification even when their chromatographic peaks overlap.[1][11] While both compounds may share the common phthalate fragment ion at m/z 149, other distinct ions can be used for differentiation.[1]

Quantitative Data Summary

The following table summarizes key mass fragments that can be used for the selective detection of Diheptyl phthalate (a common isomer of DIHP) and DEHP in GC-MS analysis.

CompoundMolecular Weight ( g/mol )Primary Quantifier Ion (m/z)Qualifier Ions (m/z)
Diheptyl phthalate362.5149261, 279
Di(2-ethylhexyl) phthalate (DEHP)390.5149167, 279
Data sourced from various chromatographic resources.[1]

Experimental Protocols

General GC-MS Protocol for Phthalate Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • To prevent contamination, use glassware for all sample and standard preparations, avoiding plastics.[3][12]

    • Dissolve and dilute individual phthalate standards in a suitable solvent like methylene (B1212753) chloride or acetone (B3395972) to the desired concentration (e.g., 50 µg/mL).[3][12]

    • Prepare an internal standard solution, such as benzyl (B1604629) benzoate (B1203000) or a deuterated phthalate like Dimethyl phthalate-d6.[3][5]

  • GC-MS Instrument Setup:

    • Injector: Use a splitless injection with an injection volume of 1 µL.[3] Set the injector temperature to 280-290°C.[5]

    • GC Column: Select a column known for good phthalate separation, such as an Rtx-440 or Rxi-XLB (e.g., 30 m x 0.25 mm, 0.25 µm).[3][5]

    • Carrier Gas: Use helium at a constant flow rate of 1.0-1.2 mL/min.[3][5]

    • Oven Temperature Program:

      • Initial Temperature: 80-150°C, hold for 1 minute.[3][5]

      • Ramp: Increase the temperature at a rate of 5-10°C/min to 320-330°C.[3][5]

      • Final Hold: Hold at the final temperature for 5-8 minutes.[3][5]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Acquisition Mode: Full scan to identify all compounds, or Selected Ion Monitoring (SIM) for increased sensitivity and selectivity, especially in cases of co-elution.[1][11]

Visualizations

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Standard Standard Preparation InternalStd Internal Standard Spiking Standard->InternalStd Extraction->InternalStd Injection GC Injection InternalStd->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of phthalates.

Troubleshooting_Logic Start Observe Chromatogram CheckPeakShape Asymmetrical Peak or Shoulder? Start->CheckPeakShape CoelutionSuspected Co-elution Suspected CheckPeakShape->CoelutionSuspected Yes PurePeak Symmetrical Peak CheckPeakShape->PurePeak No OptimizeGC Optimize GC Method CoelutionSuspected->OptimizeGC ChangeColumn Change GC Column (e.g., Rtx-440, Rxi-XLB) OptimizeGC->ChangeColumn AdjustTemp Adjust Temperature Program (Slower Ramp) OptimizeGC->AdjustTemp NotResolved Still Co-eluting ChangeColumn->NotResolved AdjustTemp->NotResolved UseMS Utilize Mass Resolution (SIM) Resolved Peaks Resolved UseMS->Resolved NotResolved->UseMS Proceed Proceed with Quantification PurePeak->Proceed

Caption: Troubleshooting logic for addressing co-elution problems.

Frequently Asked Questions (FAQs)

Q1: Why do Diisoheptyl phthalate (DIHP) and DEHP often co-elute in gas chromatography?

A: DIHP and DEHP are structural isomers or have very similar chemical structures and physical properties. This results in comparable boiling points and interactions with the GC stationary phase, leading to similar retention times and potential co-elution.[5]

Q2: Can I use liquid chromatography to separate DIHP and DEHP?

A: Yes, liquid chromatography, particularly LC-MS/MS, is a viable alternative for phthalate analysis and can often provide the necessary resolution for compounds that are difficult to separate by GC.[7][8][9]

Q3: My lab only has a GC with a Flame Ionization Detector (FID). How can I confirm the identity of my peaks if they are co-eluting?

A: With an FID, you cannot use mass resolution to distinguish between co-eluting peaks. In this case, achieving chromatographic separation is crucial. You should focus on optimizing your GC method, with the primary strategy being to test a GC column with a different stationary phase to alter the selectivity and resolve the co-eluting compounds.[3]

Q4: What are common sources of phthalate contamination in the lab?

A: Phthalates are ubiquitous in plastic materials. Common sources of contamination include plastic containers, pipette tips, solvent bottle caps, and tubing. To minimize contamination, it is essential to use glassware for all sample preparation steps and to work with high-purity solvents.[12]

Q5: Besides DIHP and DEHP, are there other phthalate pairs that are known to co-elute?

A: Yes, depending on the GC column and analytical conditions, other phthalate pairs can co-elute. For example, on an Rxi-5ms column, dicyclohexyl phthalate can co-elute with DEHP.[3] On an Rtx-50 column, butyl benzyl phthalate (BBP) and DEHP may not be fully resolved.[3] This highlights the importance of column selection for your specific analytes of interest.

References

Technical Support Center: Minimizing Background Contamination in Diisoheptyl Phthalate (DIHP) Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background contamination during the trace analysis of Diisoheptyl phthalate (B1215562) (DIHP).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of Diisoheptyl phthalate (DIHP) contamination in a laboratory setting?

A1: DIHP and other phthalates are ubiquitous plasticizers, leading to numerous potential sources of contamination in a laboratory environment. The most common sources include:

  • Laboratory Consumables: Plastic items are a primary source of phthalate leaching. Significant contamination can originate from pipette tips, plastic syringes, filter holders, and parafilm.[1][2][3][4]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates. It is crucial to use "phthalate-free" grade solvents and to test new bottles for background contamination.[5][6]

  • Laboratory Environment: Phthalates are present in the ambient laboratory air due to off-gassing from materials like floor tiles, paints, computer cables, and other plastic equipment.[6][7] These airborne phthalates can adsorb onto the surfaces of glassware and other lab materials.[7]

  • Analytical Instrumentation: Components of analytical instruments, such as tubing, septa, vial caps, and gas chromatography (GC) injector liners, can be sources of contamination.[7][8] The outer wall of the syringe needle used for injection can also absorb phthalates from the lab air.[9]

  • Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates and contribute to sample contamination.[7][10]

Q2: How can I effectively clean glassware to minimize DIHP background levels?

A2: Proper glassware cleaning is critical for trace analysis. Here are some recommended procedures:

  • Solvent Rinsing: Rinse glassware with high-purity, phthalate-free solvents such as hexane (B92381) or acetone.[9]

  • Calcination (Muffle Furnace): For glassware that can withstand high temperatures, heating in a muffle furnace at 400-450°C for at least 2 hours is a highly effective method for removing phthalate contamination.[7][9][10]

  • Storage: After cleaning, store glassware in a clean, controlled environment to prevent re-contamination from laboratory air. Covering openings with cleaned aluminum foil or storing in a desiccator containing aluminum oxide can help.[7]

Q3: What are the best practices for sample preparation to avoid DIHP contamination?

A3: Sample preparation is a critical stage where contamination can be introduced. Follow these best practices:

  • Use Phthalate-Free Labware: Whenever possible, use glassware or certified phthalate-free plasticware for all sample and standard preparations.[11]

  • Minimize Sample Handling Steps: The more steps involved in sample preparation, the higher the risk of contamination.[7]

  • Run Procedural Blanks: Always process procedural blanks (a sample with no analyte that undergoes the entire sample preparation and analysis procedure) alongside your actual samples to assess the level of background contamination.[10]

  • Careful Selection of Materials: Avoid using materials that are known to leach phthalates. For example, nylon filters have been shown to be relatively free of phthalate contamination.[3]

Troubleshooting Guides

Problem 1: I am observing high background levels of DIHP in my solvent blanks.

This is a common issue in trace phthalate analysis. The following troubleshooting workflow can help identify and eliminate the source of contamination.

start High DIHP in Solvent Blanks check_solvents Analyze a fresh bottle of high-purity, 'phthalate-free' solvent. start->check_solvents new_bottle_clean New bottle is clean? check_solvents->new_bottle_clean filter_solvent Filter working solvent through a cleaned, phthalate-free filtration system. new_bottle_clean->filter_solvent Yes check_system Check LC/GC system components for contamination. new_bottle_clean->check_system No filter_solvent->check_system system_components System Components to Check: - Tubing - Septa - Vial caps - Liners check_system->system_components check_lab_env Investigate laboratory environment. check_system->check_lab_env lab_env_sources Potential Environmental Sources: - Lab air - Bench surfaces - Personnel (personal care products) check_lab_env->lab_env_sources implement_cleaning Implement rigorous cleaning protocols for glassware and labware. check_lab_env->implement_cleaning

Caption: Troubleshooting workflow for high DIHP in solvent blanks.

Problem 2: My DIHP peaks are showing poor reproducibility and peak tailing in my chromatograms.

Poor chromatography can be caused by several factors, including active sites in the system and sample matrix effects.

start Poor Reproducibility & Peak Tailing check_active_sites Check for active sites in the GC/LC system. start->check_active_sites active_sites_solutions Solutions for Active Sites: - Use a fresh, deactivated inlet liner. - Trim the front end of the column. - Bake out the column. check_active_sites->active_sites_solutions check_matrix_effects Evaluate for matrix effects. check_active_sites->check_matrix_effects matrix_effects_solutions Mitigating Matrix Effects: - Optimize sample cleanup (e.g., SPE). - Use a guard column. - Employ a stable isotope-labeled internal standard. check_matrix_effects->matrix_effects_solutions check_injection Investigate injection process. check_matrix_effects->check_injection injection_issues Injection Issues: - Air bubbles in syringe. - Leaking syringe. - Inlet leaks. check_injection->injection_issues

Caption: Troubleshooting workflow for poor chromatography of DIHP.

Quantitative Data on Phthalate Contamination

The following tables summarize quantitative data on phthalate leaching from common laboratory consumables and typical background levels found in analytical blanks. While specific data for DIHP is limited, the data for other common phthalates provides a valuable reference for potential contamination levels.

Table 1: Phthalate Leaching from Laboratory Consumables

Laboratory ConsumablePhthalate DetectedMaximum Leaching Level (μg/cm²)Reference
Pipette TipsDiethylhexyl phthalate (DEHP)0.36[1][2]
Diisononyl phthalate (DINP)0.86[1][2]
Plastic SyringesDiethylhexyl phthalate (DEHP)Not specified, but identified as a source[1][3]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49[1][2]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61[1][2]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85[1][2]
Parafilm®Diethylhexyl phthalate (DEHP)0.50[1][2]

Table 2: Typical Background Levels of Phthalates in Procedural Blanks

PhthalateTypical Blank LevelsReference
Di(2-ethylhexyl)phthalate (DEHP)A few µg/kg to 1000 µg/kg, with a majority in the range of 18 µg/kg to 50 µg/kg.[12]
Dibutyl phthalate (DBP)A few µg/kg to 1000 µg/kg, with a majority in the range of 18 µg/kg to 50 µg/kg.[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol provides a general guideline for the extraction of DIHP from aqueous samples. Optimization may be required for specific sample matrices.

  • Sample Pre-treatment:

    • For biological samples like serum or plasma, precipitate proteins by adding an equal volume of 0.1 M zinc sulfate (B86663) solution.[11]

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.[11]

    • Collect the supernatant for SPE.[11]

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).[11]

    • Sequentially pass 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.[11]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[11]

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.[11]

  • Elution:

    • Elute the DIHP from the cartridge with 5 mL of acetonitrile.[11]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[11]

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is a general guideline for LLE and may require optimization.

  • Sample Preparation:

    • To 5 mL of the aqueous sample in a glass centrifuge tube, add a suitable internal standard.[11]

  • Extraction:

    • Add 5 mL of a non-polar organic solvent such as hexane or a mixture of hexane and dichloromethane (B109758) (1:1, v/v).[11]

    • Vortex the mixture vigorously for 2 minutes.[11]

  • Phase Separation:

    • Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection and Concentration:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to the desired volume under a gentle stream of nitrogen before analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general starting point for the analysis of DIHP and other phthalates.

ParameterSettingRationale
GC Inlet Splitless, 250-280°CMaximizes sensitivity for trace analysis. The temperature ensures the vaporization of most phthalates.[6]
Liner Deactivated, single-taper with glass woolAn inert surface prevents analyte loss. The glass wool aids in vaporization and traps non-volatile components.[6]
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minProvides good chromatographic efficiency.[6]
Oven Program Initial 60°C (hold 1 min), ramp to 320°C @ 15°C/min, hold 5 minSeparates a wide range of phthalates based on their boiling points.[6]
Column 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxaneA standard column offering good selectivity and inertness for phthalate analysis.[6]
MS Transfer Line 280-300°CEnsures efficient transfer of analytes to the mass spectrometer.[6]
Ionization Mode Electron Impact (EI)A common and robust ionization technique for GC-MS analysis of phthalates.[10]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes.

Logical Workflow for Minimizing DIHP Contamination

The following diagram illustrates a comprehensive workflow for minimizing DIHP contamination throughout the entire analytical process.

cluster_pre_analysis Pre-Analysis Stage cluster_analysis Analysis Stage cluster_post_analysis Post-Analysis Stage lab_prep Laboratory Preparation - Designate a phthalate-free work area. - Minimize plastic materials. - Prohibit personal care products. material_selection Material Selection & Cleaning - Use glassware or certified phthalate-free plastics. - Implement rigorous glassware cleaning (solvent rinse, calcination). - Test solvents and reagents for background. lab_prep->material_selection sample_prep Sample Preparation - Use phthalate-free consumables. - Minimize handling steps. - Include procedural blanks. material_selection->sample_prep instrument_analysis Instrumental Analysis - Use phthalate-free tubing and septa. - Perform regular system blank checks. - Implement needle wash steps. sample_prep->instrument_analysis data_analysis Data Analysis & Interpretation - Subtract procedural blank values. - Set appropriate limits of quantification (LOQ). - Critically evaluate low-level positives. instrument_analysis->data_analysis

Caption: A systematic workflow for minimizing DIHP background contamination.

References

Technical Support Center: Troubleshooting Low Recovery of Diisoheptyl Phthalate (DIHP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the low recovery of Diisoheptyl phthalate (B1215562) (DIHP) during sample extraction. The following guides and frequently asked questions (FAQs) address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of Diisoheptyl phthalate and other high-molecular-weight phthalates.

Q1: Why is my recovery of this compound (DIHP) unexpectedly low?

A1: Low recovery of DIHP, a high-molecular-weight and hydrophobic phthalate, can stem from several factors related to its chemical properties and the experimental setup.[1][2]

  • Incomplete Extraction: Due to its hydrophobicity, DIHP can be challenging to fully extract from complex matrices, especially those with high lipid or polymer content.[1] The choice of extraction solvent and technique is crucial for efficient recovery.[1]

  • Adsorption to Surfaces: Phthalates are known to adsorb to both glass and plastic surfaces, which can lead to significant analyte loss, particularly at low concentrations.[1][3]

  • Improper Solid-Phase Extraction (SPE) Parameters: Using an inappropriate sorbent, incorrect flow rates, or an inefficient elution solvent can lead to poor retention or incomplete elution of the analyte.[1][4]

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analytical signal during analysis (e.g., by GC-MS or LC-MS), leading to ion suppression or enhancement and, consequently, an apparent low recovery.[1][3][5][6]

  • Analyte Loss During Evaporation: DIHP, like other phthalates, can be lost during solvent evaporation steps if conditions are too harsh (e.g., high temperature).[3][7]

  • Contamination: The widespread use of phthalates can lead to background contamination from labware, solvents, or even the air, complicating accurate quantification.[1][8][9]

Q2: How can I improve recovery during Liquid-Liquid Extraction (LLE)?

A2: Optimizing your LLE protocol can significantly enhance DIHP recovery.

  • Solvent Choice: Select an extraction solvent that matches the non-polar nature of DIHP. Solvents like n-hexane are effective for extracting phthalates from aqueous samples.[1][7] For some matrices, a mixture of solvents, such as ethyl acetate (B1210297) and hexane, may yield better results.[10]

  • Sufficient Agitation: Ensure vigorous and adequate mixing (e.g., shaking for at least 2 minutes) to maximize the partitioning of DIHP from the sample matrix into the organic solvent.[1]

  • Phase Separation: Allow the aqueous and organic layers to separate completely to avoid loss of the organic phase. If emulsions form, they can be broken by adding salt (salting out) or by centrifugation.[6][7]

  • Repeat Extractions: Perform the extraction multiple times (e.g., 2-3 times) with fresh portions of the organic solvent and combine the organic extracts to ensure exhaustive extraction.[1]

  • Drying Step: Pass the collected organic extract through anhydrous sodium sulfate (B86663) to remove residual water, which can interfere with subsequent analysis.[1]

Q3: What are the key parameters to optimize for Solid-Phase Extraction (SPE)?

A3: SPE is a powerful technique, but its success depends on careful optimization of several parameters.

  • Sorbent Selection: For a non-polar analyte like DIHP, a reversed-phase sorbent such as C18 (octadecyl-bonded silica) is a common and effective choice for extraction from aqueous samples.[3]

  • Conditioning and Equilibration: Properly conditioning the SPE cartridge (e.g., with an organic solvent like methanol) and equilibrating it with the sample solvent (e.g., water) is critical for good retention.[3][4][8] Never let the sorbent bed dry out before loading the sample.[3][4]

  • Sample Loading: Load the sample at a slow and consistent flow rate (e.g., 1-2 mL/min) to ensure sufficient interaction time between DIHP and the sorbent material.[1][11]

  • Washing Step: Wash the cartridge with a weak solvent mixture (e.g., 90:10 water/methanol) to remove polar interferences without prematurely eluting the target analyte.[1]

  • Elution: Use a sufficiently strong organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture) to completely desorb DIHP from the sorbent.[1][8] Ensure you use an adequate volume for complete elution.[3]

Q4: I suspect matrix effects are impacting my results. How can I mitigate them?

A4: Matrix effects can significantly compromise accuracy.[5] The following strategies can help:

  • Robust Sample Cleanup: The most effective approach is to remove interfering components before analysis. This can be achieved by optimizing your SPE or LLE method.[5]

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[1][8]

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., deuterated DIHP) is the gold standard for correcting matrix effects.[5] The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[5]

  • Chromatographic Separation: Optimize your GC or LC method to achieve baseline separation of DIHP from co-eluting matrix components.[5]

Q5: How do I prevent phthalate contamination in my samples and blanks?

A5: Given the ubiquity of phthalates, maintaining a clean workflow is essential for accurate analysis.[1][12]

  • Use Proper Labware: Whenever possible, use glassware instead of plastic containers, pipette tips, and tubing.[1]

  • Thorough Cleaning: Meticulously clean all glassware, rinse with a high-purity solvent, and, if possible, bake at a high temperature (e.g., 400°C) to remove organic residues.[1]

  • High-Purity Reagents: Always use high-purity, phthalate-free solvents and reagents. It is highly recommended to run solvent blanks to verify the absence of contamination.[1]

  • Minimize Air Exposure: Phthalates can be present in laboratory air and can contaminate samples.[1] Keep samples covered whenever possible and work in a clean environment.

Q6: Which extraction method is most suitable for my complex sample type?

A6: The optimal extraction method depends heavily on the sample matrix.

  • Aqueous Samples (e.g., water, urine): Solid-Phase Extraction (SPE) is a widely used and effective technique.[1][8] Liquid-Liquid Extraction (LLE) is also a viable method.[1][13]

  • Solid Samples (e.g., soil, sediment, tissue): Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) are effective for these matrices.[1][12][13] Soxhlet extraction is a classic, robust method but is more time-consuming and uses larger solvent volumes.[9][12]

  • Polymeric Materials (e.g., PVC): These methods often involve first dissolving the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer with a non-solvent like hexane, and subsequent analysis of the supernatant.[9][14]

Data Presentation

Quantitative data for this compound and common extraction parameters are summarized below.

Table 1: Physicochemical Properties of this compound (DIHP)

PropertyValueReference(s)
Molecular FormulaC₂₂H₃₄O₄[2][15][16][17]
Molar Mass362.510 g/mol [2][15]
Density0.99 g/cm³ (at 25°C)[2][15][16][17]
LogP (Octanol-Water Partition Coefficient)5.65280[16]
Boiling Point488.875°C (at 760 mmHg)[16]
Flash Point>230 °F[16]

Table 2: Recommended Parameters for Common Extraction Techniques

TechniqueParameterRecommendationRationaleReference(s)
LLE Extraction Solventn-HexaneMatches the non-polar nature of DIHP for effective partitioning from aqueous samples.[1][7]
Agitation Time≥ 2 minutesEnsures sufficient contact time for equilibrium to be reached.[1]
Phase Separation AidAddition of NaClBreaks emulsions and increases partitioning into the organic phase ("salting out").[6][7]
SPE Sorbent TypeC18 (Reversed-Phase)Effectively retains non-polar analytes like DIHP from polar matrices.[3]
Conditioning SolventsMethanol, followed by WaterWets the non-polar sorbent and prepares it for the aqueous sample.[8][11]
Sample Loading Flow Rate1-2 mL/minAllows for adequate interaction between the analyte and the sorbent.[1][11]
Elution SolventEthyl Acetate or Hexane/Ethyl Acetate MixtureStrong organic solvent required to desorb the strongly retained DIHP.[1][8]
General EvaporationGentle stream of nitrogenMinimizes loss of semi-volatile compounds compared to high-heat methods.[1][7]

Experimental Protocols

The following are generalized protocols and should be optimized for your specific sample matrix and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

  • Sample Preparation: Place a known volume (e.g., 10 mL) of the liquid sample into a glass separatory funnel.

  • Extraction: Add 10 mL of an immiscible organic solvent (e.g., n-hexane).[1]

  • Agitation: Cap the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[1]

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Drain the lower (aqueous) layer and collect the upper (organic) layer containing the extracted DIHP into a clean glass flask.[1]

  • Repeat Extraction: Re-introduce the aqueous layer into the separatory funnel and repeat the extraction (steps 2-5) with a fresh 10 mL portion of solvent. Combine the organic extracts.

  • Drying & Concentration: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to the desired final volume for analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Do not allow the cartridge to go dry.[11]

  • Sample Loading: Adjust the aqueous sample to a pH of approximately 6.[1] Load the sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[1][11]

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.[1]

  • Drying: Dry the cartridge thoroughly by passing nitrogen gas or drawing a vacuum through it for 10-15 minutes.[1]

  • Elution: Elute the DIHP from the cartridge with 5-10 mL of a suitable organic solvent like ethyl acetate or a hexane/ethyl acetate mixture (e.g., 70:30 v/v).[1] Collect the eluate in a clean glass tube.

  • Final Preparation: Evaporate the eluate to dryness or a small volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Visual Guides

Troubleshooting_Workflow start_node Low DIHP Recovery Observed process_node Analyze Fractions: Load, Wash, and Elute start_node->process_node First Step decision_node Analyte Location? process_node->decision_node Where is the analyte? cause_node_load Possible Causes: - Incorrect sorbent choice - Sample solvent too strong - Cartridge overloaded - Improper pH decision_node->cause_node_load In Load (Breakthrough) cause_node_wash Possible Cause: - Wash solvent is too strong decision_node->cause_node_wash In Wash cause_node_stuck Possible Cause: - Elution solvent is too weak - Insufficient elution volume decision_node->cause_node_stuck Not in Elute (Retained) cause_node_matrix Possible Cause: - Matrix effects (ion suppression) - Analyte loss on surfaces - Contamination decision_node->cause_node_matrix In Elute, but signal is low cause_node cause_node solution_node solution_node solution_node_load Solution: - Use C18 sorbent - Adjust sample solvent - Use larger cartridge - Adjust sample pH cause_node_load->solution_node_load solution_node_wash Solution: - Decrease organic content in wash solvent cause_node_wash->solution_node_wash solution_node_stuck Solution: - Increase solvent strength (e.g., use Ethyl Acetate) - Increase solvent volume cause_node_stuck->solution_node_stuck solution_node_matrix Solution: - Use internal standard - Improve sample cleanup - Use phthalate-free labware cause_node_matrix->solution_node_matrix SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow node_cond 1. Condition node_load 2. Load Sample node_cond->node_load Prepare sorbent node_wash 3. Wash node_load->node_wash Retain analyte node_elute 4. Elute node_wash->node_elute Remove interferences node_analyze 5. Analyze node_elute->node_analyze Collect analyte LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow node_prep 1. Prepare Sample node_add 2. Add Extraction Solvent node_prep->node_add node_shake 3. Shake Vigorously node_add->node_shake Ensure immiscibility node_sep 4. Separate Phases node_shake->node_sep Partition analyte node_collect 5. Collect & Concentrate node_sep->node_collect Isolate analyte phase

References

Technical Support Center: Diisoheptyl Phthalate (DiHP) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Diisoheptyl phthalate (B1215562) (DiHP) analysis by mass spectrometry. Our goal is to help you improve detection limits and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Diisoheptyl phthalate.

Issue: High Background or Contamination in Blanks

High background noise or the presence of DiHP and other phthalates in your blank samples is a frequent challenge that can significantly impact your detection limits.

  • Question: I am observing significant phthalate peaks in my solvent blanks. What are the potential sources of this contamination?

    • Answer: Phthalate contamination is common due to their widespread use as plasticizers.[1] Potential sources include:

      • Solvents: Even high-purity solvents can contain trace levels of phthalates.[1]

      • Glassware: Detergents used for washing can introduce phthalates. It is recommended to rinse glassware with water, followed by acetone (B3395972) and hexane, or to acid-wash it.[1]

      • Vial Caps: Septa from vials are a known source of contamination. Use septa that are high-temperature resistant or certified to be phthalate-free.[1]

      • LC/GC System: Components within the chromatography system, such as tubing, pump parts, and solvent reservoirs, can leach phthalates.[1] Installing a trap column between the pump and autosampler may help mitigate this in LC systems.[1]

      • Laboratory Environment: The general lab environment can be a source of phthalate contamination. It is crucial to avoid contact with plastic equipment wherever possible.[2][3]

  • Question: How can I systematically identify the source of phthalate contamination?

    • Answer: A systematic approach is crucial for pinpointing the source of contamination. The following workflow can be used:

A Analyze Solvent Blank B Contamination Present? A->B C Analyze Water Blank (Milli-Q) B->C Yes J No Contamination B->J No D Contamination Present? C->D E Source is likely Water D->E Yes F Analyze with New Solvent Bottle D->F No G Contamination Persists? F->G H Source is likely System (Tubing, etc.) G->H Yes I Source is likely Original Solvent G->I No K Analyze Empty Vials J->K L Contamination Present? K->L M Source is Vials/Caps L->M Yes N System is Clean L->N No A Collect 5 mL Aqueous Sample B Spike with Internal Standard A->B C Add 5 mL Dichloromethane B->C D Shake Vigorously for 2 min C->D E Collect Organic Layer D->E F Concentrate Under Nitrogen (Optional) E->F G Reconstitute in 1 mL Solvent F->G H Transfer to Vial for Analysis G->H A 1 mL Urine + Internal Standard B Enzymatic Hydrolysis A->B C Condition SPE Cartridge B->C D Load Sample C->D E Wash Cartridge D->E F Dry Cartridge E->F G Elute with Acetonitrile F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J LC-MS/MS Analysis I->J cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis & Quantification A Prepare Primary Stock Solutions (DiHP & Labeled DiHP) B Prepare Intermediate Stock Solutions A->B C Prepare Working Calibration Standards B->C F LC-MS/MS Analysis C->F D Add Labeled DiHP to Sample E Perform Extraction & Cleanup D->E E->F G Measure Signal Ratio (Native / Labeled) F->G H Calculate DiHP Concentration G->H

References

Technical Support Center: Optimization of GC-MS for Diisoheptyl Phthalate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Diisoheptyl phthalate (B1215562) (DIHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental parameters and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-MS parameters for Diisoheptyl phthalate analysis?

A1: While optimal conditions should be determined empirically for your specific instrument and matrix, the following table summarizes common starting parameters for the GC-MS analysis of phthalates, including this compound.

Q2: Which GC column is recommended for this compound analysis?

A2: A low- to mid-polarity column is generally preferred. The most commonly used stationary phase is a 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5ms).[1][2] These columns provide good resolution and peak shape for a wide range of phthalates. For complex mixtures, columns like Rtx-440 and Rxi-XLB have also shown excellent resolution.[1][2]

Q3: What are the key mass fragments for identifying and quantifying this compound?

A3: Most higher molecular weight phthalates share a characteristic base peak at m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) ion.[3][4][5] For quantification and confirmation of this compound, other specific ions should be monitored. While the exact fragmentation pattern can vary slightly between isomers, key ions are summarized in the table below.

Q4: How can I handle the analysis of this compound when it is a mixture of isomers?

A4: Technical grade this compound is a complex mixture of isomers, which makes complete chromatographic separation of each individual isomer nearly impossible.[1] The common approach is to quantify the isomer group as a single peak or a cluster of peaks. It is crucial to use a consistent integration method across all standards and samples. For identification, unique extracted ions can help confirm the presence of the isomer group.[1][2]

Q5: My solvent blanks show significant phthalate peaks. What are the common sources of this background contamination?

A5: Phthalate contamination is a persistent issue in trace analysis because they are used in many laboratory products.[6] Common sources include:

  • Solvents and Reagents: Always use high-purity, "phthalate-free" grade solvents.[6]

  • Sample Preparation: Plastic labware (e.g., pipette tips, vials) should be avoided. Use glass or stainless steel wherever possible.[7]

  • GC System Components: The injector septum, carrier gas lines (if plastic), and vial caps (B75204) can leach phthalates. Use high-temperature, low-bleed septa and appropriate vial caps.[6][8]

  • Laboratory Environment: Phthalates can be present in lab air and dust. Keep sample and standard vials capped whenever possible.

Troubleshooting and Optimization Guide

Problem 1: My this compound peak is tailing or showing poor peak shape.

  • Possible Cause 1: Active Sites in the System. Active sites in the GC inlet liner or at the head of the column can cause peak tailing, especially for higher molecular weight compounds.

    • Solution: Use a deactivated liner, potentially with glass wool, to aid vaporization and protect the column.[9] If the column is old, trim the first few centimeters from the inlet side or replace it if necessary.[9]

  • Possible Cause 2: Inappropriate Oven Temperature Program. If the initial temperature is too high or the ramp rate is too fast, it can lead to poor chromatography.

    • Solution: Optimize the oven temperature program. A lower initial temperature with a hold can improve focusing of the analytes at the head of the column.

  • Possible Cause 3: Column Contamination. Non-volatile residues from the sample matrix can accumulate on the column, leading to poor peak shape.

    • Solution: Ensure your sample preparation method is effective at removing matrix components. Periodically bake out the column according to the manufacturer's instructions.

Problem 2: The signal for this compound is very low or has disappeared entirely.

  • Possible Cause 1: Leak in the GC System. A leak in the injection port, column fittings, or septum can prevent the sample from reaching the detector.[9]

    • Solution: Use an electronic leak detector to check for leaks at all fittings and connections. Replace the septum.[9]

  • Possible Cause 2: Incorrect Inlet Temperature. The injector temperature may be too low to efficiently volatilize DIHP.

    • Solution: Increase the injector temperature in 10-20°C increments. A typical starting range is 280-300°C.[9][10][11]

  • Possible Cause 3: MS Detector or Source Issue. The MS detector may not be tuned, or the ion source could be dirty or have a burnt-out filament.

    • Solution: Perform a system tune to check the MS performance.[8] If the tune fails or performance is poor, inspect and clean the ion source and replace the filament if necessary.

  • Possible Cause 4: Cold Spots. A cold spot between the end of the GC column and the MS ion source can cause analytes to condense.

    • Solution: Ensure the MS transfer line temperature is set appropriately (e.g., 280-300°C) and that the column is installed correctly, extending the proper distance into the MS source.[6]

Problem 3: My retention times are shifting between runs.

  • Possible Cause 1: Fluctuations in Carrier Gas Flow. Unstable carrier gas flow is a primary cause of retention time drift.

    • Solution: Ensure a stable supply of carrier gas. Check for leaks in the gas lines. Operating in a constant flow mode is recommended for reproducible retention times.[9]

  • Possible Cause 2: Changes in the GC Column. Column degradation or contamination can alter its chromatographic properties.

    • Solution: Trim the front end of the column. If the problem persists after trimming, the column may need to be replaced.

  • Possible Cause 3: Inconsistent Oven Temperature. The GC oven may not be accurately reaching or holding the programmed temperatures.

    • Solution: Verify the oven's temperature accuracy and stability using a calibrated thermometer.

Quantitative Data Summary

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended ValueNotes
GC Inlet
Inlet Temperature280 - 300 °CA higher temperature ensures efficient volatilization of higher molecular weight phthalates.[10][11]
Injection ModeSplitless or Pulsed SplitlessCrucial for transferring the maximum amount of analyte to the column for trace analysis.[9][12]
Injection Volume1 µLA standard volume that can be adjusted based on sample concentration and instrument sensitivity.[2][7]
LinerDeactivated, with glass woolAids in sample vaporization and protects the column from non-volatile residues.[9][11]
Carrier Gas
Gas TypeHelium or HydrogenHelium is common. Hydrogen can provide faster analysis times but may require system optimization.[9][12]
Flow Rate~1.0 - 1.2 mL/min (constant flow)Ensures reproducible retention times.[9][10]
GC Column
Stationary Phase5% Diphenyl / 95% Dimethylpolysiloxane (or equivalent)Provides good selectivity for phthalates.[1][2]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessA standard column dimension suitable for most applications.[2][10]
Oven Program
Initial Temperature60 - 100 °C, hold for 1-2 minA lower starting temperature helps focus the analytes.[10][11]
Ramp Rate(s)10 - 25 °C/minMultiple ramps can be used to optimize separation.[7][10][13]
Final Temperature300 - 320 °C, hold for 5 minEnsures elution of all high-boiling compounds and cleans the column.[10][11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode for GC-MS analysis of phthalates.[7][10]
MS Transfer Line Temp.280 - 300 °CPrevents condensation of analytes between the GC and MS.[7][11]
Ion Source Temp.230 - 280 °CAn elevated temperature helps keep the source clean.[7][10][11]
Acquisition ModeSelected Ion Monitoring (SIM)Provides higher sensitivity and selectivity for quantification compared to full scan mode.[10][13]

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound

Ion Typem/zNotes
Quantifier Ion 149The characteristic base peak for most phthalates with alkyl chains longer than diethyl.[3][5] Corresponds to the protonated phthalic anhydride fragment.
Qualifier Ion 1 167Corresponds to the protonated phthalic acid fragment.[3]
Qualifier Ion 2 279A common fragment resulting from the loss of one of the alkyl chains.[10]
Molecular Ion (M+) 390Often has very low abundance or is absent in EI spectra for higher phthalates.

Experimental Protocols

Detailed Methodology for GC-MS Quantification of this compound

This protocol provides a general framework. Optimization and validation are required based on the specific sample matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction Example) a. Accurately weigh or measure the sample into a glass centrifuge tube. b. If required, add an appropriate internal standard (e.g., a deuterated phthalate). c. Add a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).[8] d. Vortex or sonicate the sample for 15-30 minutes to ensure complete extraction.[10][11] e. Centrifuge the sample to separate the layers and remove particulate matter. f. Carefully transfer the organic supernatant to a clean glass autosampler vial for GC-MS analysis. If necessary, concentrate the extract under a gentle stream of nitrogen.

2. Calibration Standard Preparation a. Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or isooctane). b. Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples. c. Transfer the calibration standards to autosampler vials.

3. GC-MS Analysis a. Set up the GC-MS instrument using the starting parameters outlined in Table 1. b. Create an analysis sequence in the instrument software, including solvent blanks, calibration standards, and samples. c. Begin the sequence by injecting a solvent blank to check for system contamination. d. Inject the calibration standards in order of increasing concentration to build a calibration curve. e. Inject the prepared samples. f. Include periodic injections of a mid-level calibration standard as a continuing calibration verification (CCV) to monitor instrument performance throughout the run.

4. Data Processing and Quantification a. Integrate the peak area for the quantifier ion (m/z 149) for this compound in all standards and samples. b. Confirm the identity of the analyte in samples by verifying the retention time and the presence of qualifier ions (m/z 167, 279) with the correct ion ratios relative to the standards. c. Generate a calibration curve by plotting the peak area versus concentration for the calibration standards. d. Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Obtain Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Concentrate 4. Concentrate or Dilute Extract Extract->Concentrate Vial 5. Transfer to Autosampler Vial Concentrate->Vial Inject 6. Inject Sample into GC Vial->Inject Separate 7. Chromatographic Separation in Column Inject->Separate Ionize 8. Ionization & Fragmentation in MS Source Separate->Ionize Detect 9. Mass Analysis & Detection (SIM) Ionize->Detect Integrate 10. Peak Integration & Identification Detect->Integrate Calibrate 11. Generate Calibration Curve Integrate->Calibrate Quantify 12. Quantify Analyte in Samples Calibrate->Quantify Report 13. Generate Report Quantify->Report

Caption: General experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Workflow Start Observation: Low or No DIHP Peak Q1 Is internal standard peak also missing? Start->Q1 SystemIssue System-Level Failure Q1->SystemIssue Yes AnalyteIssue Analyte-Specific Issue Q1->AnalyteIssue No CheckSyringe Check Syringe & Injection SystemIssue->CheckSyringe CheckTemp Is Inlet Temp >280°C? AnalyteIssue->CheckTemp CheckGas Check Carrier Gas Flow CheckSyringe->CheckGas OK Sol_Syringe Solution: Clean/Replace Syringe, Verify Injection Volume CheckSyringe->Sol_Syringe Issue Found CheckMS Check MS Tune & Status CheckGas->CheckMS OK Sol_Gas Solution: Check for Leaks, Verify Flow at Inlet CheckGas->Sol_Gas Issue Found Sol_MS Solution: Tune MS, Clean Source CheckMS->Sol_MS Issue Found CheckColumn Is Column Condition OK? CheckTemp->CheckColumn Yes Sol_Temp Solution: Increase Inlet & MS Transfer Line Temp CheckTemp->Sol_Temp No Sol_Column Solution: Trim or Replace Column, Check for Active Sites CheckColumn->Sol_Column No

Caption: Troubleshooting workflow for diagnosing low or no analyte peak in GC-MS.

References

Strategies for reducing Diisoheptyl phthalate degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisoheptyl phthalate (B1215562) (DIHP) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis of DIHP.

Frequently Asked Questions (FAQs)

Q1: What is Diisoheptyl phthalate (DIHP) and why is its stability during sample preparation a concern?

This compound (DIHP) is a branched-chain dialkyl phthalate used as a plasticizer in various materials.[1] Its stability is a critical concern during analysis because, like other phthalates, it is susceptible to degradation, which can lead to inaccurate quantification and unreliable experimental results.[2][3] Furthermore, the ubiquitous nature of phthalates in laboratory environments presents a significant risk of sample contamination.[4][5]

Q2: What are the primary degradation pathways for DIHP?

The primary degradation pathways for DIHP are hydrolysis and photodegradation.[6][7]

  • Hydrolysis: DIHP can be hydrolyzed to its monoester, mono-isoheptyl phthalate, and isoheptyl alcohol. This reaction is catalyzed by both acidic and basic conditions and is temperature-dependent.[6] While hydrolysis is slow at neutral pH, the rate increases significantly under acidic or basic conditions.[6]

  • Photodegradation: Exposure to UV light can induce the degradation of DIHP.[7]

Q3: What are the ideal storage conditions for samples containing DIHP?

To ensure the stability of DIHP in samples, the following storage conditions are recommended:

  • Temperature: Store samples in a cool, dark place, ideally between 2°C and 8°C.[2] For long-term storage, freezing at -20°C or lower is advisable. Avoid repeated freeze-thaw cycles.

  • Light: Protect samples from light by using amber glass vials or storing them in the dark.[2]

  • Container: Use high-quality, inert glass containers, such as amber borosilicate glass vials with PTFE-lined caps, to prevent leaching of contaminants and adsorption of the analyte to the container walls.[2] Avoid all plastic containers and labware to minimize the risk of contamination.[4]

Troubleshooting Guides

Issue 1: Low or No DIHP Peak Detected in Chromatogram

This is a common issue that can be frustrating. The following troubleshooting guide will help you systematically identify the cause.

Troubleshooting Workflow for Peak Disappearance

G Troubleshooting Workflow for DIHP Peak Disappearance start Low or No DIHP Peak check_system Is the internal standard also absent? start->check_system system_issue System-level failure likely. Check instrument parameters: - Carrier gas flow - MS detector status - Syringe and injection port check_system->system_issue Yes analyte_issue Analyte-specific issue. check_system->analyte_issue No check_sample_prep Review Sample Preparation Protocol analyte_issue->check_sample_prep degradation Potential DIHP Degradation - Check pH of solutions - Minimize sample heating - Protect from light check_sample_prep->degradation extraction Inefficient Extraction - Check solvent choice and volumes - Optimize extraction time check_sample_prep->extraction adsorption Adsorption to Labware - Use silanized glassware - Avoid plasticware check_sample_prep->adsorption check_gc Evaluate GC-MS System Components degradation->check_gc extraction->check_gc adsorption->check_gc inlet Inlet Issues - Active sites in liner - Incorrect temperature - Septum bleed/leak check_gc->inlet column Column Problems - Contamination - Degradation - Incorrect installation check_gc->column

Caption: Troubleshooting workflow for diagnosing the cause of DIHP peak disappearance.

Possible Causes and Solutions:

Potential Cause Recommended Action
Analyte Degradation Phthalates can degrade under harsh pH conditions or at elevated temperatures.[6] Ensure all solutions are near neutral pH unless the protocol specifies otherwise. Minimize heating during sample preparation and protect samples from light.[2]
Inefficient Extraction The chosen extraction solvent or method may not be optimal for your sample matrix. Review the literature for validated methods for similar matrices. Ensure correct solvent volumes and extraction times are used.[8]
Adsorption to Labware DIHP can adsorb to active sites on glass or plastic surfaces.[4] Use silanized glassware and scrupulously avoid all plastic labware, including pipette tips and vials.[4]
GC Inlet Issues Active sites in the inlet liner can cause analyte loss. Use a new, deactivated liner. Optimize the injector temperature (typically 250-280°C).[2] Check for a cored or leaking septum and replace if necessary.[2]
GC Column Problems The column may be contaminated with non-volatile matrix components. Bake out the column according to the manufacturer's instructions. If the problem persists, the column may be degraded and require replacement.[2]
Issue 2: High Background or Contamination with DIHP and Other Phthalates

Phthalates are ubiquitous environmental and laboratory contaminants, making it challenging to obtain clean blanks.

G start High Phthalate Background in Blank reagent_blank Analyze Laboratory Reagent Blank (solvents, reagents, but no sample) start->reagent_blank solvent_test Test Individual Solvents and Reagents reagent_blank->solvent_test Contaminated consumable_test Test Consumables (vials, caps, pipette tips) solvent_test->consumable_test Clean remediate_solvent Purify or Replace Solvents solvent_test->remediate_solvent Contaminated glassware_test Test Glassware consumable_test->glassware_test Clean remediate_consumables Source Phthalate-Free Consumables consumable_test->remediate_consumables Contaminated instrument_check Check GC-MS System Components glassware_test->instrument_check Clean remediate_glassware Implement Rigorous Glassware Cleaning glassware_test->remediate_glassware Contaminated lab_air Assess Laboratory Air instrument_check->lab_air Clean remediate_instrument Clean/Replace Contaminated Parts (septum, liner, gas lines) instrument_check->remediate_instrument Contaminated remediate_air Improve Lab Hygiene (minimize dust, avoid soft PVC) lab_air->remediate_air Contaminated

Caption: Workflow for the solid-phase extraction of DIHP metabolites from urine samples.

  • Sample Pre-treatment: To 1 mL of urine in a glass tube, add an internal standard and a buffer solution containing β-glucuronidase to deconjugate the metabolites.

  • Incubation: Incubate the sample (e.g., for 2 hours at 37°C).

  • Acidification: Acidify the sample to the appropriate pH.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Drying: Dry the cartridge under vacuum.

  • Elution: Elute the analytes with a suitable organic solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

[8]Protocol 2: Liquid-Liquid Extraction (LLE) for DIHP in Serum/Plasma

This protocol is adapted from methods for other phthalates in blood matrices.

[8]1. Sample Preparation: To 500 µL of serum or plasma in a glass tube, add an internal standard. 2. Protein Precipitation: Add 1 mL of acetonitrile (B52724), vortex, and centrifuge to precipitate proteins. 3. Extraction: Transfer the supernatant to a new glass tube and add 2 mL of n-hexane. Vortex and centrifuge to separate the layers. 4. Collection: Carefully transfer the upper hexane (B92381) layer to a clean glass tube. Repeat the extraction with another portion of n-hexane. 5. Evaporation and Reconstitution: Combine the hexane extracts, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for analysis.

[8]Protocol 3: QuEChERS for DIHP in Biological Tissues

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting analytes from complex matrices.

  • Homogenization: Homogenize the tissue sample (e.g., 1 g) with water.

  • Extraction: Add acetonitrile and QuEChERS extraction salts to a glass centrifuge tube containing the homogenized sample. Shake vigorously and centrifuge.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate (B86663) and a sorbent (e.g., C18). Vortex and centrifuge.

  • Final Processing: Transfer the cleaned extract, evaporate to dryness, and reconstitute in a suitable solvent for analysis.

[8]### Quantitative Data Summary

Specific quantitative data on the degradation kinetics of DIHP is limited in the scientific literature. However, the stability of phthalates is known to be influenced by several factors. The following table summarizes these effects based on general phthalate behavior.

Table 1: Factors Affecting this compound (DIHP) Stability

Factor Effect on DIHP Stability Recommendations for Sample Preparation
pH DIHP is more stable at neutral pH. Hydrolysis is accelerated under acidic and basic conditions.[6] Maintain samples and solutions at a neutral pH whenever possible.
Temperature Higher temperatures increase the rate of hydrolysis and can lead to degradation.[6] Keep samples cool (2-8°C) during preparation and storage. Avoid excessive heating.
Light Exposure to UV light can cause photodegradation.[7] Protect samples from light by using amber glassware and minimizing exposure during handling.
Solvent The choice of solvent can impact stability and extraction efficiency.Use high-purity, phthalate-free solvents. Common solvents for phthalate extraction include n-hexane, acetonitrile, and dichloromethane.
Matrix Effects Complex sample matrices can contain components that interfere with analysis or promote degradation.Employ appropriate cleanup techniques such as SPE or d-SPE to remove interfering substances.
Contact with Plastics Leaching of phthalates from plastic labware is a major source of contamination.[4][9] Strictly avoid the use of all plastic materials. Use glass and stainless steel labware exclusively.

References

Technical Support Center: Analysis of Diisoheptyl Phthalate (DIHP) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Diisoheptyl phthalate (B1215562) (DIHP) and other phthalates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to ion suppression and other analytical challenges.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems encountered during the LC-MS/MS analysis of Diisoheptyl phthalate.

Issue 1: Low or No DIHP Signal Intensity

Possible Cause: Significant ion suppression from matrix components. Co-eluting substances from the sample matrix can compete with DIHP for ionization in the mass spectrometer's source, leading to a reduced signal.[1]

Troubleshooting Steps:

  • Confirm Matrix Effect:

    • Perform a post-extraction spike experiment. Compare the signal response of a DIHP standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the full sample preparation procedure. A significant decrease in signal intensity in the matrix sample confirms ion suppression.

  • Optimize Sample Preparation:

    • The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For non-polar compounds like DIHP, a reversed-phase (e.g., C18) SPE cartridge is often suitable.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DIHP while leaving interferences in the original sample matrix.

    • Protein Precipitation (PPT): While simple, this method is often the least effective at removing matrix components and may lead to significant ion suppression. If used, consider adding a subsequent SPE cleanup step.

  • Enhance Chromatographic Separation:

    • If interfering components co-elute with DIHP, modifying the LC method can resolve them.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between DIHP and interfering peaks.

    • Column Selection: Experiment with different column chemistries (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS for DIHP (e.g., this compound-d4) is the gold standard for compensating for matrix effects. It will co-elute and experience nearly identical ion suppression or enhancement as the unlabeled DIHP, allowing for accurate correction during data processing.

  • Employ Matrix-Matched Calibration:

    • Prepare calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects, leading to more accurate quantification.

Issue 2: High Background Signal or Contamination

Possible Cause: Phthalates are ubiquitous environmental contaminants and can be introduced from various sources in the laboratory.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Solvents and Reagents: Use high-purity, LC-MS grade solvents. Test all solvents and reagents for phthalate contamination.

    • Labware: Avoid using plastic containers, pipette tips, and vial caps, as these are major sources of phthalate contamination. Use glassware that has been thoroughly cleaned, for example, by rinsing with high-purity solvents like acetone (B3395972) and hexane, or by acid-washing.

    • LC System: Tubing, pump components, and solvent reservoirs in the chromatography system can leach phthalates. Installing a trap column between the pump and the autosampler can help mitigate this.

  • Implement Strict Cleaning Protocols:

    • Develop and adhere to a rigorous cleaning procedure for all glassware and equipment used in the analysis.

  • Run Procedural Blanks:

    • Analyze a blank sample that has been through the entire sample preparation process to assess the level of background contamination.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (DIHP) in the mass spectrometer's ion source. This leads to a decreased signal intensity for DIHP, which can result in inaccurate and unreliable quantification. Electrospray ionization (ESI) is particularly susceptible to ion suppression.[1]

Q2: How can I quantitatively assess the matrix effect for my DIHP analysis?

A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is done by comparing the peak area of DIHP in a post-extraction spiked sample (a blank matrix extract to which a known amount of DIHP has been added) to the peak area of DIHP in a neat solvent standard at the same concentration.

  • MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An MF value of 100% indicates no matrix effect.

  • An MF value < 100% indicates ion suppression.

  • An MF value > 100% indicates ion enhancement.

Q3: What are the most common MRM transitions for DIHP?

A3: While the optimal MRM transitions should be determined empirically on your specific instrument, a common precursor ion for DIHP in positive ionization mode is the protonated molecule [M+H]⁺ at m/z 363. Common product ions result from the fragmentation of the ester groups and can include ions at m/z 149 and 167.

Q4: Is it better to use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for DIHP analysis?

A4: Both ESI and APCI can be used for the analysis of phthalates. ESI is generally more common and is effective for a wide range of phthalates. APCI can sometimes be less susceptible to matrix effects and may provide better sensitivity for less polar compounds. The choice of ionization source may depend on the specific matrix and instrumentation.

Q5: What are some key considerations for sample preparation when analyzing DIHP in complex matrices like food or biological samples?

A5: For complex matrices, a robust sample preparation protocol is crucial to minimize matrix effects. Key considerations include:

  • Extraction: A simple liquid extraction with a solvent like methanol (B129727) can be a starting point.[2] For high-fat foods, a more rigorous extraction may be necessary.

  • Cleanup: Techniques like Solid-Phase Extraction (SPE) are highly recommended to remove interfering compounds.[3]

  • Contamination Control: Due to the prevalence of phthalates, it is essential to use glassware and high-purity solvents and to minimize the use of plastics throughout the sample preparation process.

Data Presentation

The following table provides representative data on the ion suppression of various phthalates in different environmental matrices. While specific data for this compound is not available in this format, this table illustrates the typical range of ion suppression that can be expected for similar compounds.

Table 1: Representative Ion Suppression of Phthalates in Various Matrices [3][4]

AnalyteMatrixIon Suppression (%)
Dimethyl phthalate (DMP)Surface Water<1
Landfill Leachate5-10
Soil10-15
Compostable Waste>15
Di(2-ethylhexyl) phthalate (DEHP)Surface Water<1
Landfill Leachate5-10
Soil10-15
Compostable Waste>15
Di-n-butyl phthalate (DBP)Surface Water<1
Landfill Leachate5-10
Soil10-15
Compostable Waste>15

Note: This data is illustrative and the actual ion suppression for DIHP will depend on the specific matrix, sample preparation method, and LC-MS/S conditions.

Experimental Protocols

Protocol 1: General Screening of DIHP in Food Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of DIHP in food matrices.

1. Sample Preparation (Liquid Extraction) [5][6]

  • Weigh 1 gram of the homogenized food sample into a glass centrifuge tube.

  • Add 45 mL of methanol.

  • Sonicate for 30 minutes.

  • Allow the extract to cool to room temperature.

  • Transfer a 5 mL aliquot to a clean glass vial and centrifuge at 3500 rpm for 10 minutes.

  • Dilute the supernatant further with the initial mobile phase as needed for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterSetting
LC System
ColumnC18, 100 x 4.6 mm, 2.6 µm
Mobile Phase AWater with 10 mM ammonium (B1175870) acetate
Mobile Phase BMethanol
GradientStart at 50% B, increase to 98% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate500 µL/min
Injection Volume5-10 µL
Column Temperature40 °C
MS System
Ionization ModeESI Positive
Precursor Ion (Q1)m/z 363
Product Ion (Q3)m/z 149
Collision EnergyOptimized for the specific instrument
Dwell Time50-100 ms

Visualizations

Troubleshooting_Workflow start Start: Low or No DIHP Signal confirm_me Confirm Matrix Effect (Post-Extraction Spike) start->confirm_me me_present Matrix Effect Confirmed? confirm_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect Investigate Other Causes (e.g., Instrument Issues) me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is use_mmc Use Matrix-Matched Calibration use_is->use_mmc end End: Improved Signal use_mmc->end

Caption: Troubleshooting workflow for low DIHP signal intensity.

Sample_Prep_Workflow sample Homogenized Sample (1 g in glass tube) extraction Add Methanol (45 mL) Sonicate (30 min) sample->extraction centrifuge Centrifuge (3500 rpm, 10 min) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilution Dilute for Analysis supernatant->dilution analysis LC-MS/MS Analysis dilution->analysis

Caption: Sample preparation workflow for DIHP in food samples.

References

Technical Support Center: Enhancing Diisoheptyl Phthalate (DIHP) Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Diisoheptyl phthalate (B1215562) (DIHP) from complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during DIHP extraction and analysis, offering step-by-step solutions to identify and resolve common problems.

Q1: Why is my DIHP recovery low and inconsistent?

A1: Low and inconsistent recovery of DIHP can stem from several factors related to the sample preparation and extraction process.[1] Incomplete extraction, analyte loss during solvent evaporation, or poor interaction between DIHP and the extraction sorbent are common culprits.[1]

Possible Causes & Troubleshooting Steps:

  • Inappropriate Solvent Polarity: The solvent may not be optimal for extracting DIHP from the specific sample matrix.

    • Solution: Test solvents with different polarities. For Liquid-Liquid Extraction (LLE), n-hexane is a common choice.[1] For Solid-Phase Extraction (SPE), elution is often effective with ethyl acetate (B1210297) or a hexane (B92381)/ethyl acetate mixture.[1]

  • Suboptimal Extraction Parameters: Factors like extraction time, temperature, and pH may not be optimized.

    • Solution: Systematically vary these parameters. For instance, in Ultrasound-Assisted Extraction (UAE), ensure the sonication time is sufficient (e.g., 30 minutes).[1] For SPE, adjusting the sample pH to around 6 can improve retention on the sorbent.[1]

  • Inefficient SPE Cartridge Performance: The SPE cartridge may be overloaded, improperly conditioned, or the sample loading flow rate could be too high.

    • Solution: Ensure the cartridge is conditioned and equilibrated correctly and is not allowed to go dry before loading the sample.[2][3] A slow and consistent flow rate (e.g., 1-2 mL/min) is recommended to ensure proper retention of DIHP.[1][2]

  • Analyte Loss During Evaporation: DIHP can be lost if the evaporation step is too aggressive (e.g., high temperature or strong nitrogen stream).

    • Solution: Evaporate solvents under a gentle stream of nitrogen at room temperature.[1][2] Combining methods like using a rotary evaporator followed by a gentle nitrogen stream can improve recovery.[4]

Q2: I'm observing significant signal suppression or enhancement (matrix effects) in my LC-MS analysis. What should I do?

A2: Matrix effects are a common challenge in LC-MS analysis, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[5][6][7] This can lead to inaccurate quantification of DIHP.[5][6]

Possible Causes & Troubleshooting Steps:

  • Insufficient Sample Cleanup: The primary cause of matrix effects is the presence of interfering components from the sample matrix, such as salts, phospholipids, or endogenous metabolites.[5][6]

    • Solution: Implement a more robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering components.[5][6] If you are using a simpler method like protein precipitation, consider adding a subsequent SPE cleanup step.[6]

  • Co-elution with Matrix Components: The chromatographic method may not be adequately separating DIHP from matrix interferences.

    • Solution: Optimize the LC method to improve separation.[5] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to Phenyl-Hexyl), or using a guard column to protect the analytical column.[5][6]

  • Lack of Appropriate Internal Standard: Without a suitable internal standard, it is difficult to correct for variations in ionization efficiency.

    • Solution: Use a stable isotope-labeled internal standard (SIL-IS), such as deuterated or ¹³C-labeled DIHP. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[5][6] If a SIL-IS is unavailable, use matrix-matched calibration standards.[6][7]

Q3: My solvent blanks show significant phthalate contamination. What are the likely sources and how can I minimize them?

A3: Phthalate contamination is a pervasive issue in trace analysis due to their widespread use in laboratory materials.[8] Blank contamination can originate from solvents, glassware, plasticware, and even laboratory air.[1][8]

Possible Causes & Troubleshooting Steps:

  • Contaminated Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[8]

    • Solution: Always use high-purity, phthalate-free or LC-MS grade solvents and reagents.[1][3][5] It is crucial to run solvent blanks to verify the absence of contamination before processing samples.[1][3]

  • Leaching from Labware: Plastic containers, pipette tips, vial caps (B75204) (especially the septa), and tubing are common sources of phthalate contamination.[3][8]

    • Solution: Use glassware instead of plastic whenever possible.[1][3] If plastic is unavoidable, choose polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) over polyvinyl chloride (PVC).[3] Meticulously clean all glassware, rinse with a high-purity solvent, and consider baking at a high temperature (e.g., 400°C) to remove organic residues.[1][3] Use nitrile gloves instead of vinyl gloves.[3]

  • Airborne Contamination: Phthalates present in the laboratory air can adsorb onto sample containers or even the outer wall of GC autosampler syringe needles.[1][9]

    • Solution: Keep samples and extracts covered whenever possible and work in a clean environment.[1][3]

Frequently Asked Questions (FAQs)

Q4: Which extraction method is most suitable for my complex sample type?

A4: The optimal extraction method depends heavily on the sample matrix and the analytical goals.

  • Aqueous Samples (e.g., water, urine, beverages): Solid-Phase Extraction (SPE) is a widely used and effective technique for cleanup and pre-concentration.[1][2][3] C18 and Hydrophilic-Lipophilic Balanced (HLB) sorbents are commonly recommended.[2][3] Liquid-Liquid Extraction (LLE) is also a viable method.[1][3]

  • Solid Samples (e.g., soil, sediment, tissue): Methods like Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) are effective for these matrices.[1] Matrix Solid-Phase Dispersion (MSPD) is particularly useful for complex biological tissues like fish and mussels.[1][10]

  • Fatty Food Matrices (e.g., edible oils): A specialized Liquid-Liquid Extraction (LLE) protocol, partitioning the sample between n-hexane and acetonitrile, is effective.[2]

  • Polymeric Materials (e.g., PVC): These methods often involve dissolving the polymer in a solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer with a non-solvent like hexane, and subsequent analysis of the supernatant.[11]

Q5: What are the key parameters to optimize in a Solid-Phase Extraction (SPE) method?

A5: To achieve high and reproducible recovery with SPE, several factors must be optimized:

  • Sorbent Selection: The choice of sorbent is critical. For phthalates, reversed-phase sorbents like C18 or polymeric sorbents like HLB are common.[2][3]

  • Sample pH: The pH of the sample can affect the retention of the analyte on the sorbent.[12] Adjusting the sample to a pH of approximately 6 is often recommended for phthalate extraction.[1]

  • Wash Solvent: The wash step is crucial for removing interferences without eluting the target analyte. A weak solvent mixture, such as water/methanol (B129727) (e.g., 90:10 v/v), is typically used to remove polar impurities.[1][2]

  • Elution Solvent: The elution solvent must be strong enough to desorb the analyte completely from the sorbent.[3] Ethyl acetate or mixtures of hexane and ethyl acetate are effective for eluting DIHP.[1]

  • Flow Rate: A slow and consistent flow rate (1-2 mL/min) during sample loading is important for ensuring efficient retention.[1][2]

Data Presentation: Extraction Efficiency

The efficiency of phthalate extraction is highly dependent on the method, solvent, and sample matrix. The following tables summarize reported recovery rates for various extraction techniques. Note that data specific to Diisoheptyl phthalate (DIHP) is limited; therefore, data for Di-(2-ethylhexyl) phthalate (DEHP) and other high-molecular-weight phthalates are included as analogs.

Table 1: Extraction Recovery of High-Molecular-Weight Phthalates from Liquid Samples

AnalyteExtraction MethodMatrixRecovery Rate (%)Analytical MethodReference
DEHPSolid-Phase Extraction (SPE)Drinking Water, Soft Drinks83.0 - 102.5HPLC-ESI-MS[1]
DEHPSolid-Phase Extraction (SPE)Tap and Waste Water75 - 112GC-MS[1]
DEHPLiquid-Liquid Extraction (LLE)Alcoholic BeveragesMethod ValidatedHPLC-UV[1]
DEHPProtein PrecipitationRat Plasma and Feces87.4 - 104.8UPLC-MS/MS[1]
DEHPPressurized Liquid ExtractionWater86.0 - 99.8HPLC-MS[1]

Table 2: Extraction Recovery of High-Molecular-Weight Phthalates from Solid & Complex Samples

AnalyteExtraction MethodMatrixRecovery Rate (%)Analytical MethodReference
DEHPMatrix Solid-Phase DispersionGilthead Sea Bream70 - 92HPLC-MS[1]
DEHPUltrasound-Assisted ExtractionPVC and Polypropylene>80GC-TOFMS[1]
DEHPPressurized Liquid ExtractionSoil86.0 - 99.8HPLC-MS[1]
DEHPSolid-Supported LLEBody Wash91 - 108Not Specified[1]
MultipleMatrix Solid-Phase DispersionMussels75 - 113LC-MS/MS[10]

Visualizations: Workflows and Logic Diagrams

Caption: A typical experimental workflow for the extraction and analysis of DIHP from complex matrices.

G start Start: Low DIHP Recovery check_contamination Are blanks clean? start->check_contamination fix_contamination Action: Review cleaning protocols. Use phthalate-free labware & high-purity solvents. check_contamination->fix_contamination No check_spe Using SPE? check_contamination->check_spe Yes fix_contamination->start optimize_spe Action: Check conditioning, flow rate, wash/elution solvents, and sorbent type. check_spe->optimize_spe Yes check_lle Using LLE? check_spe->check_lle No check_evap Is evaporation step gentle? optimize_spe->check_evap optimize_lle Action: Optimize solvent choice, shaking time, and phase separation. Check for emulsions. check_lle->optimize_lle Yes check_lle->check_evap No optimize_lle->check_evap fix_evap Action: Reduce N2 flow/temperature. Avoid evaporating to complete dryness. check_evap->fix_evap No check_matrix Suspect matrix effects? check_evap->check_matrix Yes fix_evap->check_matrix fix_matrix Action: Improve sample cleanup. Use SIL-IS or matrix-matched standards. check_matrix->fix_matrix Yes end_ok Problem Resolved check_matrix->end_ok No fix_matrix->end_ok

Caption: A logical flowchart for troubleshooting common causes of low DIHP recovery.

G

Caption: Diagram showing how co-eluting matrix components can cause ion suppression or enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a general guideline for extracting DIHP from aqueous samples like water or beverages.[2][3]

  • Sorbent Selection: Choose a C18 or HLB SPE cartridge (e.g., 500 mg/6 mL).[3][13]

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the cartridge.[2]

    • Pass 5 mL of methanol through the cartridge.[2][13]

    • Equilibrate the cartridge with 5 mL of ultrapure water.[2] Crucially, do not allow the cartridge to go dry from this point until after sample loading. [2][3]

  • Sample Loading:

    • Adjust the aqueous sample to a pH of approximately 6.[1]

    • Load the sample (e.g., 100-500 mL) onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[1][2]

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.[1][2]

  • Drying:

    • Dry the cartridge thoroughly by passing nitrogen gas or drawing a vacuum through it for 10-20 minutes to remove residual water.[1][2][3]

  • Elution:

    • Elute the DIHP from the cartridge with 5-10 mL of a suitable organic solvent like ethyl acetate or a hexane/ethyl acetate mixture (e.g., 70:30 v/v).[1]

    • Collect the eluate in a clean glass tube.

  • Concentration & Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with your analytical instrument.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is a classic technique for extracting DIHP from aqueous samples.[1]

  • Sample Preparation: Place a known volume (e.g., 10 mL) of the liquid sample into a glass separatory funnel.

  • Extraction:

    • Add 10 mL of an immiscible organic solvent (e.g., n-hexane or dichloromethane).[1][8]

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[1]

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain and collect the organic layer containing the extracted DIHP.[1] The location of the organic layer (top or bottom) depends on its density relative to water.

  • Repeat Extraction: For exhaustive extraction, the aqueous layer can be re-extracted with fresh solvent one or two more times. Combine all organic extracts.

  • Drying & Concentration:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.[1]

    • Evaporate the solvent under a gentle stream of nitrogen to the desired final volume for analysis.[1]

Protocol 3: Ultrasound-Assisted Extraction (UAE) for Solid Samples

This protocol is effective for extracting DIHP from solid matrices like soil, sediment, or plastics.[1]

  • Sample Preparation:

    • Weigh a known amount (e.g., 1 gram) of the homogenized solid sample into a glass centrifuge tube.

  • Solvent Addition:

    • Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone).

  • Sonication:

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[1]

  • Separation:

    • Centrifuge the sample (e.g., at 3000 rpm for 10 minutes) to pellet the solid material.[1]

    • Carefully decant the supernatant into a clean glass collection tube.[1]

  • Repeat Extraction:

    • Repeat the extraction process (steps 2-4) at least two more times with fresh solvent, combining all the supernatants to ensure high recovery.[1]

  • Solvent Evaporation & Reconstitution:

    • Evaporate the combined extract to near dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a known volume of a solvent compatible with your analytical instrument (e.g., 1 mL of hexane).[1]

References

Dealing with isomeric interference in Diisoheptyl phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diisoheptyl Phthalate (B1215562) (DIHP) Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges related to isomeric interference during the analysis of Diisoheptyl Phthalate and other complex phthalates.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIHP)?

A1: this compound (DIHP) is a diester of phthalic acid with the chemical formula C₂₂H₃₄O₄.[1] The complexity of DIHP arises from the numerous structural isomers of its heptyl (C₇H₁₅) side chains.[1] Commercial DIHP is not a single compound but typically a complex mixture of these isomers, which have very similar chemical and physical properties, making them difficult to separate analytically.[1][2]

Q2: What is isomeric interference in the context of DIHP analysis?

A2: Isomeric interference occurs when two or more isomers of DIHP cannot be fully separated by the analytical system. This typically manifests in two ways:

  • Chromatographic Co-elution: Due to their similar chemical structures and physical properties, different DIHP isomers interact with the GC stationary phase in a nearly identical manner, causing them to elute from the column at the same time and appear as a single, often broad or misshapen peak.[2][3]

  • Mass Spectral Similarity: Under standard electron ionization (EI) conditions, most phthalate isomers produce a common, dominant fragment ion at a mass-to-charge ratio (m/z) of 149, which corresponds to the phthalic anhydride (B1165640) ion.[2][3][4][5] This makes it challenging to distinguish or quantify individual isomers within a co-eluting peak based on mass spectra alone.

Q3: Why is it critical to separate and accurately quantify DIHP isomers?

A3: The specific isomeric composition of a DIHP mixture is crucial for accurately assessing its toxicological profile, environmental fate, and potential impact on human health, as different structural isomers can possess unique biological properties and potencies.[1] Failure to resolve these isomers can lead to inaccurate quantification and a misunderstanding of the sample's true toxicological potential.[6]

Troubleshooting Guide: Resolving Isomeric Interference

Problem: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see DIHP isomers.

Q4: How can I confirm that I have a co-elution issue?

A4: An asymmetrical peak with a shoulder is a strong indicator of co-elution.[7][8] If you are using a mass spectrometer (MS), you can investigate further:

  • Examine Mass Spectra Across the Peak: Acquire full-scan mass spectra at different points (the beginning, apex, and end) of the chromatographic peak. If the relative ion ratios change across the peak, it confirms the presence of more than one compound.[6][7]

  • Use Extracted Ion Chromatograms (EICs): Even if isomers share a base peak at m/z 149, they may have unique, less abundant fragment ions.[2] Generating EICs for these unique ions can reveal multiple, slightly offset peaks that are hidden within the main peak.[6]

Problem: I have confirmed co-elution. How can I improve the chromatographic separation of DIHP isomers?

Q5: What are the most critical GC parameters to adjust for better separation?

A5: To enhance the resolution of co-eluting isomers, you should systematically optimize your GC method.[2]

  • GC Column Selection: The choice of the stationary phase is the most critical factor.[2][9] While standard columns like DB-5ms are common, columns with different selectivities have shown superior resolution for complex phthalate mixtures. Columns such as the Rtx-440 and Rxi-XLB are highly recommended for providing the best overall separation for a broad range of phthalates.[9][10][11]

  • Oven Temperature Program: A slow temperature ramp rate is often the most effective way to improve the separation of closely eluting compounds.[3][6] Try decreasing the ramp rate (e.g., from 20°C/min to 5-10°C/min) during the elution window of the DIHP isomers.[2][3]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium) can significantly enhance column efficiency and improve resolution.[2][7]

Problem: I have optimized my chromatography, but some isomers still co-elute.

Q6: Can I use mass spectrometry to differentiate and quantify co-eluting isomers?

A6: Yes, even with partial or complete co-elution, mass spectrometry offers powerful tools for differentiation. The primary technique is Selected Ion Monitoring (SIM).[2] While most phthalates show a strong signal at m/z 149, you can identify unique, less abundant fragment ions for specific isomers.[2][3] By monitoring these unique ions in SIM mode, you can achieve selective detection and quantification. For example, while Diisononyl phthalate (DINP) produces the m/z 149 ion, it also has a unique ion at m/z 293 that can be used for its identification and quantification.[10][11] A thorough analysis of the full-scan mass spectra of your DIHP isomer standards is necessary to identify these unique quantifier and qualifier ions.

Quantitative Data and Method Parameters

The following tables summarize recommended starting parameters for the GC-MS analysis of DIHP and other complex phthalates.

Table 1: Recommended GC-MS Parameters for DIHP Isomer Analysis

ParameterRecommended SettingRationale
GC Column Rtx-440, Rxi-XLB, or equivalent mid-polarity phase[9][10]Provides superior selectivity and resolution for complex phthalate mixtures compared to general-purpose columns.[9][10]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[11]Standard dimensions providing a good balance of efficiency and capacity.
Injector Splitless Mode, 250-280°C[6]Ensures efficient transfer of trace-level analytes to the column.
Oven Program Initial: 60-80°C, hold 1-2 minRamp: 5-10°C/min to 300-320°CFinal Hold: 5-10 min[2][6]A slower ramp rate is crucial for resolving structurally similar isomers.[3]
Carrier Gas Helium, Constant Flow Rate (~1.0-1.5 mL/min)[6][12]Provides optimal column efficiency.
MS Ionization Electron Ionization (EI), 70 eV[6]Standard ionization mode for generating reproducible fragmentation patterns.
MS Temperatures Source: 230-280°C, Quadrupole: 150°C[2][13]Standard operating temperatures for robust performance.
Acquisition Mode Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification)[2]Full scan helps identify characteristic ions; SIM mode provides higher sensitivity and selectivity for quantification, especially with co-elution.[2][3]

Table 2: Characteristic Mass Fragments (m/z) for Phthalate Analysis

Analyte TypeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Notes
Most Phthalates149VariesThe m/z 149 ion is a common base peak but lacks specificity for co-eluting isomers.[2][5]
Dimethyl Phthalate163194DMP is an exception to the m/z 149 rule.[2]
Diisononyl Phthalate (DINP)293149DINP is a complex isomeric mixture analogous to DIHP. The m/z 293 ion provides specificity.[10][11]
Diisodecyl Phthalate (DIDP)307149DIDP is another complex mixture where a unique higher-mass ion is used for quantification.[10][11]

Experimental Protocols & Visualizations

Detailed Experimental Protocol: GC-MS Analysis of DIHP

This protocol outlines a general procedure for the analysis of DIHP isomers in a liquid sample matrix.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 5 mL sample (e.g., beverage, water), add 5 mL of dichloromethane (B109758) containing an appropriate internal standard (e.g., a deuterated phthalate like DnBP-d4).[14]

    • Shake the mixture vigorously for 2-3 minutes.

    • Allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a clean GC vial for analysis.[14]

    • For solid samples, an initial dissolution or extraction step using a solvent like tetrahydrofuran (B95107) followed by filtration may be required.[13][15]

  • Instrument Setup:

    • Configure the GC-MS system according to the parameters outlined in Table 1 .

    • Perform a system suitability check by injecting a standard mixture to confirm retention times, peak shapes, and resolution.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample extract into the GC-MS.[12]

    • Acquire data first in Full Scan mode to confirm the identity of the peaks by comparing their mass spectra to a reference library.

    • For quantitative analysis, create a SIM method that includes the characteristic ions for your target DIHP isomers and internal standards (refer to Table 2 for analogous compounds).

  • Data Analysis:

    • Identify each DIHP isomer group by its retention time and characteristic ions.[2]

    • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of DIHP in the original sample using the regression equation from the calibration curve.

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Obtain Sample Extraction 2. Liquid-Liquid Extraction with Internal Standard Sample->Extraction Concentration 3. Concentrate Extract (if needed) Extraction->Concentration Injection 4. Inject Sample Extract Concentration->Injection Separation 5. Chromatographic Separation (GC Column) Injection->Separation Detection 6. Mass Spectrometric Detection (MS) Separation->Detection Identification 7. Peak Identification (Retention Time & Mass Spectra) Detection->Identification Quantification 8. Quantification (Calibration Curve) Identification->Quantification Report 9. Final Report Quantification->Report

Caption: General experimental workflow for GC-MS analysis of DIHP.

G cluster_chrome Chromatographic Optimization cluster_ms Mass Spectrometric Solution start Poor Peak Resolution (Broad Peak or Shoulder) confirm Confirm Co-elution: - Examine Spectra Across Peak - Use Extracted Ion Chromatograms (EICs) start->confirm col Change GC Column (e.g., Rtx-440, Rxi-XLB) confirm->col Start Optimization temp Optimize Oven Program (Slower Ramp Rate) col->temp flow Adjust Carrier Gas Flow temp->flow resolved Baseline Resolution Achieved flow->resolved not_resolved Co-elution Persists flow->not_resolved sim Develop SIM Method ions Identify & Use Unique Quantifier/Qualifier Ions sim->ions ions->resolved not_resolved->sim

Caption: Troubleshooting logic for addressing isomeric interference.

G cluster_receptors Interaction with Nuclear Receptors cluster_effects Downstream Biological Effects dihp This compound (DIHP) metabolism Metabolism (in vivo) dihp->metabolism monoester Mono-isoheptyl Phthalate (MIHP - Active Metabolite) metabolism->monoester ppar PPARs (Peroxisome Proliferator- Activated Receptors) monoester->ppar Acts as Ligand ahr AhR (Aryl Hydrocarbon Receptor) monoester->ahr Acts as Ligand effects Alteration of Gene Expression - Lipid Metabolism - Inflammation - Reproductive Function ppar->effects ahr->effects

Caption: DIHP metabolite interaction with cellular signaling pathways.[1]

References

Technical Support Center: Best Practices for Cleaning Glassware for Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitous nature of phthalates in laboratory and consumer products presents a significant challenge for their accurate trace-level analysis. Phthalates can easily leach from plastics and other materials, leading to sample contamination and erroneous results. Therefore, a rigorous and validated glassware cleaning protocol is paramount. This guide provides best practices, troubleshooting advice, and detailed protocols to minimize background contamination and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of phthalate (B1215562) contamination in a laboratory setting?

A1: Phthalate contamination can originate from numerous sources. Key culprits include:

  • Plastic Laboratory Consumables: Many plastics, especially polyvinyl chloride (PVC), contain phthalates as plasticizers. These can leach into samples and solvents from items like tubing, pipette tips, and containers.

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates. It is crucial to test new bottles of solvents before use.

  • Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from building materials, flooring, furniture, and equipment. This airborne contamination can settle on surfaces and glassware.

  • Gloves: Polyvinyl chloride (PVC) or vinyl gloves are a major source of phthalate contamination and should be strictly avoided. Nitrile and latex gloves are safer alternatives as they contain negligible levels of phthalates.

  • Personal Care Products: Many cosmetics, lotions, and soaps contain phthalates, which can be inadvertently introduced into the lab by personnel.

Q2: Why is avoiding plastic labware so critical?

A2: Avoiding any contact with plastic is vital because phthalates are not chemically bound to the polymer matrix and can easily migrate into your samples, blanks, and standards. This leaching process contaminates the entire analytical workflow. Using glass analytical syringes, glass pipettes, and certified phthalate-free consumables is essential for accurate analysis.

Q3: What type of detergent should I use for the initial cleaning of glassware?

A3: Always use a laboratory-grade, phosphate-free detergent. Detergents containing phosphates can leave residues on the glass surface that may interfere with your analysis and give the appearance of unclean glassware. Household detergents should be avoided as they often contain residues that can interfere with experiments.

Q4: How should I properly store cleaned glassware to prevent re-contamination?

A4: After cleaning and cooling, glassware must be protected from airborne contamination. Cover all openings with aluminum foil that has been pre-cleaned with a high-purity solvent like hexane (B92381). Store the covered glassware in a clean, dust-free environment, such as a closed cabinet dedicated to phthalate-free analysis.

Troubleshooting Guide

Issue: I'm detecting high levels of phthalates in my procedural blanks.

  • Possible Cause: Widespread contamination from one or more sources in the laboratory.

  • Troubleshooting Steps:

    • Isolate the Source: Systematically test all potential sources. Analyze a fresh bottle of high-purity, "phthalate-free" grade solvent directly. Perform a leaching study on consumables like pipette tips by incubating them in a clean solvent and then analyzing the solvent.

    • Check Your Gas Supply: Ensure that carrier gas lines are made of copper or stainless steel, not plastic tubing.

    • Evaluate Your GC-MS System: The injector septum can be a source of phthalate bleed, especially at high temperatures. Use high-temperature, low-bleed septa.

    • Review Glove Policy: Ensure that only nitrile or latex gloves are being used in the lab.

Issue: There is a visible residue or film on my glassware after cleaning.

  • Possible Cause 1: Incomplete removal of cleaning agents.

    • Solution: Ensure a thorough rinsing process after washing with detergent. Multiple rinses with tap water followed by several rinses with deionized water are crucial.

  • Possible Cause 2: Use of phosphate-containing detergents.

    • Solution: Switch to a laboratory-grade, phosphate-free detergent. If a phosphate (B84403) deposit has already formed, it may require removal with an acid wash.

Issue: My blanks are clean, but my samples show unexpectedly high phthalate levels.

  • Possible Cause: Contamination introduced during sample preparation or from the sample matrix itself.

  • Troubleshooting Steps:

    • Review Sample Handling: Observe the entire sample preparation workflow. Are plastic consumables being used at any step? Are samples being exposed to the lab environment for extended periods?

    • Matrix Spikes: Prepare a matrix spike sample to see if the sample matrix itself is enhancing the signal or contains interfering compounds.

    • Reagent Purity: Bake solid reagents like sodium sulfate (B86663) at a high temperature (e.g., 400°C) to volatilize any potential phthalate contaminants.

Issue: I suspect carryover contamination between sample injections in my GC-MS.

  • Possible Cause: Less volatile phthalates can accumulate in the GC inlet.

  • Troubleshooting Steps:

    • Injector Maintenance: Regularly clean or replace the injector liner and septum.

    • Run Solvent Blanks: After performing maintenance and between highly concentrated samples, run several solvent blanks to ensure the system is clean.

    • Column Bake-out: Bake out the GC column at the manufacturer's recommended maximum temperature to remove contaminants.

Data Presentation

Table 1: Key Parameters for Rigorous Glassware Cleaning Protocol

StepAgent/MethodTemperatureDurationKey Consideration
Initial Wash Phosphate-Free Detergent & Hot Tap WaterHotAs neededFor visibly soiled glassware only.
Tap Water Rinse Running Tap WaterWarmThoroughlyRinse at least 6 times to remove all detergent.
Deionized Water Rinse Deionized/Milli-Q WaterAmbientThoroughlyRinse a minimum of 3-6 times.
Solvent Rinse (Organic) High-Purity Acetone (B3395972)Ambient~30 secondsRemoves residual water and some organic compounds.
Solvent Rinse (Non-Polar) High-Purity HexaneAmbient~30 secondsRemoves non-polar contaminants, including phthalates.
Baking (Non-Volumetric) Muffle Furnace400-450°C≥ 2 hoursVolatilizes remaining organic contaminants.
Storage Hexane-Rinsed Aluminum FoilAmbientN/APrevents re-contamination from lab air and dust.

Table 2: Phthalate Leaching from Common Laboratory Plastic Materials

The following table summarizes potential phthalate content in various plastics. Note that leaching depends on the solvent, temperature, and contact time. PVC is a significant source of DEHP.

Plastic PolymerCommon Lab UseCommon Phthalate PlasticizerLeaching Potential
Polyvinyl Chloride (PVC) Tubing, Gloves, ContainersDi(2-ethylhexyl) phthalate (DEHP)High . Can contain DEHP from 5% to over 28% by weight.[1][2]
Polyethylene (PE) Wash bottles, BagsDi-n-butyl phthalate (DBP)Lower, but DBP can leach, especially at elevated temperatures.[3]
Polypropylene (PP) Pipette tips, Centrifuge tubesVariousGenerally lower than PVC, but can still be a source.
Polystyrene (PS) Petri dishes, VialsVariousCan be a source of contamination.
Polyethylene Terephthalate (PET) BottlesDi-n-butyl phthalate (DBP)Lower, but leaching is possible.[3]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Phthalate Analysis

Objective: To provide a standardized procedure for cleaning laboratory glassware to minimize phthalate contamination to levels suitable for trace analysis (sub-µg/L).[4]

Materials:

  • Phosphate-free laboratory detergent

  • Tap water

  • Deionized (DI) or Milli-Q water

  • High-purity acetone (phthalate-free or pesticide grade)

  • High-purity hexane (phthalate-free or pesticide grade)

  • Muffle furnace

  • Heavy-duty aluminum foil

Procedure:

  • Initial Cleaning (if necessary): If glassware is visibly soiled, scrub with a brush and a solution of phosphate-free laboratory detergent in hot tap water.

  • Tap Water Rinse: Rinse the glassware thoroughly (at least six times) under running warm tap water to remove all detergent residues.

  • Deionized Water Rinse: Rinse the glassware a minimum of three to six times with deionized water. After the final rinse, check for uniform wetting ("sheeting") of the glass surface, which indicates the absence of greasy residues.

  • Acetone Rinse: In a fume hood, rinse the glassware with a small volume of high-purity acetone to remove water and residual organic compounds. Swirl the acetone to ensure it contacts all internal surfaces and then discard the solvent into an appropriate waste container.

  • Hexane Rinse: Perform a final rinse with high-purity hexane to remove any non-polar contaminants, including phthalates. As with the acetone rinse, ensure complete surface contact before discarding the solvent.

  • Drying and Baking (for non-volumetric glassware):

    • Allow the glassware to air dry completely in a dust-free environment.

    • Place the dried glassware in a muffle furnace and bake at 400-450°C for at least 2 hours.

  • Drying (for volumetric glassware):

    • Volumetric glassware (e.g., volumetric flasks, graduated cylinders) should never be baked at high temperatures as this can alter its calibration. Allow it to air dry in a dust-free environment.

  • Cooling and Storage:

    • Allow baked glassware to cool completely inside the furnace or in a clean desiccator.

    • Immediately cover all openings with aluminum foil that has been pre-rinsed with hexane.

    • Store in a designated clean, enclosed cabinet until use.

Protocol 2: Validation of Glassware Cleanliness (Rinse Test)

Objective: To verify that the cleaning procedure effectively removes phthalate contamination to below the analytical method's detection limit.

Procedure:

  • Select a piece of glassware that has been cleaned according to Protocol 1.

  • Add a measured volume of high-purity hexane (the same solvent used for sample extraction) to the glassware. Use enough solvent to sufficiently rinse the internal surfaces (e.g., 10-20 mL for a 250 mL beaker).

  • Swirl the solvent in the glassware for 1-2 minutes, ensuring it makes contact with the entire inner surface.

  • Transfer the solvent to a clean autosampler vial.

  • Analyze the solvent for the presence of target phthalates using your validated, sensitive analytical method (e.g., GC-MS).

  • Acceptance Criteria: The detected phthalate levels in the rinse solvent should be below the established limit of detection (LOD) or limit of quantification (LOQ) of the analytical method.

Mandatory Visualization: Glassware Cleaning Workflow

The following diagram illustrates the logical workflow for the rigorous cleaning of laboratory glassware intended for trace phthalate analysis.

Glassware_Cleaning_Workflow start Start: Soiled Glassware wash Step 1: Wash (Phosphate-Free Detergent, Hot Tap Water) start->wash rinse_tap Step 2: Tap Water Rinse (≥6 times) wash->rinse_tap rinse_di Step 3: Deionized Water Rinse (≥3 times) rinse_tap->rinse_di rinse_acetone Step 4: Acetone Rinse (High-Purity) rinse_di->rinse_acetone rinse_hexane Step 5: Hexane Rinse (High-Purity) rinse_acetone->rinse_hexane decision Is Glassware Volumetric? rinse_hexane->decision air_dry Step 6a: Air Dry (Dust-free environment) decision->air_dry Yes bake Step 6b: Bake in Muffle Furnace (400-450°C, ≥2 hrs) decision->bake No store Step 8: Store Securely (Cover with hexane-rinsed foil) air_dry->store cool Step 7: Cool (In furnace or desiccator) bake->cool cool->store end End: Clean Glassware Ready for Use store->end

Caption: Workflow for cleaning laboratory glassware for trace phthalate analysis.

References

Selecting the appropriate internal standard for Diisoheptyl phthalate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting an appropriate internal standard for the accurate quantification of Diisoheptyl phthalate (B1215562) (DIHP) using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate DIHP quantification?

An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and blanks in an analysis.[1] It is a powerful tool for improving the precision of quantitative analysis by correcting for variations that can occur during sample preparation and analysis, such as extraction efficiency and injection volume.[1] For accurate results, the ratio of the analyte's response to the internal standard's response is used for quantification.[1]

Q2: What are the ideal characteristics of an internal standard for DIHP analysis?

The ideal internal standard should:

  • Be chemically similar to DIHP to ensure similar behavior during sample preparation and analysis.[1]

  • Not be naturally present in the samples being analyzed.[1]

  • Be clearly separated from DIHP and other sample components in the chromatogram.[1]

  • Have a similar response to the detector as DIHP.

  • For GC-MS applications, an isotopically labeled analog of DIHP (e.g., Deuterated or ¹³C-labeled DIHP) is the preferred choice as it co-elutes with the native compound and has nearly identical chemical and physical properties.[1][2]

Q3: What are some commonly used internal standards for phthalate analysis?

Commonly used internal standards for phthalate analysis include:

  • Isotopically labeled phthalates: Deuterated or ¹³C-labeled analogs of the target phthalates are considered the gold standard for isotope dilution mass spectrometry (IDMS) techniques.[2] For example, Di-n-butyl phthalate-d4 (DBP-d4) is used for the analysis of various phthalates.[3]

  • Other phthalate esters: In some cases, a different phthalate ester that is not present in the sample can be used.

  • Benzyl benzoate: This compound has been identified as a suitable internal standard in EPA Method 8061A for phthalate ester analysis.[4][5]

Q4: Where in the experimental workflow should the internal standard be added?

The internal standard should be added as early as possible in the sample preparation process to account for any loss of analyte during extraction, cleanup, and concentration steps.[1] For liquid samples, the IS is typically added directly to the sample before any extraction procedures.[2]

Troubleshooting Guide

This section addresses common issues encountered when using an internal standard for DIHP quantification.

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent internal standard recovery 1. Sample Matrix Effects: Components in the sample matrix can interfere with the extraction or ionization of the internal standard. 2. Degradation: The internal standard may be degrading during sample preparation or analysis. 3. Adsorption: The internal standard may be adsorbing to glassware or other components of the analytical system.[4]1. Optimize Sample Cleanup: Employ additional cleanup steps like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) to remove interfering matrix components.[4] 2. Check pH and Temperature: Ensure that the pH and temperature of the sample and extraction solvents are compatible with the stability of the internal standard. 3. Use Silanized Glassware: Silanizing glassware can reduce active sites and prevent adsorption.
Internal standard peak co-elutes with an interference 1. Inappropriate Internal Standard Selection: The chosen internal standard may have a similar retention time to a compound in the sample matrix. 2. Suboptimal Chromatographic Conditions: The GC oven temperature program or column may not be suitable for resolving the internal standard from interferences.1. Select a Different Internal Standard: Choose an internal standard with a different retention time. 2. Optimize GC Method: Adjust the oven temperature ramp rate, use a different GC column (e.g., with a different polarity), or modify the carrier gas flow rate to improve separation.[5][6]
High variability in the internal standard peak area across samples 1. Inconsistent Spiking: The internal standard may not be added at a consistent concentration to all samples. 2. Injector Issues: Problems with the GC injector, such as a leaking septum or a contaminated liner, can lead to variable injection volumes.[7]1. Use a Calibrated Pipette: Ensure precise and accurate addition of the internal standard solution. 2. Perform Injector Maintenance: Regularly replace the injector septum and liner and check for leaks in the system.[7]
Presence of the native analyte signal in the internal standard solution 1. Impurity in the Internal Standard: The isotopically labeled internal standard may contain a small amount of the unlabeled native analyte.[7] 2. In-source Fragmentation/Back Exchange: The labeled standard might lose its isotopic label in the MS source.[7]1. Analyze the IS Solution Alone: Inject a concentrated solution of the internal standard to assess its purity.[7] 2. Optimize MS Conditions: Use "softer" ionization conditions, such as lower ionization energy, to minimize fragmentation.[7]

Selection of a Suitable Internal Standard

The selection of an appropriate internal standard is a critical step in developing a robust analytical method for DIHP quantification. The following table summarizes the properties of DIHP and potential internal standards.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) LogP Key Considerations
Diisoheptyl phthalate (DIHP) C₂₂H₃₄O₄362.503986.87Analyte of interest.[8][9][10]
This compound-d4 (DIHP-d4) C₂₂H₃₀D₄O₄366.53~398~6.87Ideal Choice. Closely mimics the analyte's behavior. Compensates for matrix effects and procedural losses.
Benzyl Benzoate C₁₄H₁₂O₂212.243233.97Recommended in EPA Method 8061A.[4][5] Structurally different from DIHP, which may lead to different extraction and chromatographic behavior.
Di-n-octyl phthalate (DNOP) C₂₄H₃₈O₄390.563808.1Similar high molecular weight phthalate. May be present in some samples.

Experimental Protocol: DIHP Quantification using an Internal Standard

This protocol provides a general workflow for the quantification of DIHP in a liquid sample matrix using GC-MS and an isotopically labeled internal standard.

1. Materials and Reagents

  • This compound (DIHP) analytical standard

  • This compound-d4 (DIHP-d4) internal standard

  • Hexane (B92381) (or other suitable solvent), high-purity, pesticide residue grade

  • Sodium sulfate (B86663), anhydrous, analytical grade

  • Calibrated volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Preparation of Standard Solutions

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of DIHP and DIHP-d4 in hexane.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the DIHP-d4 stock solution with hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the DIHP stock solution with hexane. Spike each calibration standard with the internal standard spiking solution to a final concentration of 1 µg/mL.

3. Sample Preparation and Extraction

  • Sample Spiking: To 10 mL of the liquid sample in a glass vial, add a known volume of the internal standard spiking solution (e.g., 100 µL of 10 µg/mL DIHP-d4).

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of hexane to the sample vial.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Repeat the extraction twice more with fresh hexane.

    • Combine the hexane extracts.

  • Drying and Concentration:

    • Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Instrument Conditions (Example):

    • Injector: Splitless mode, 280°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DIHP (e.g., m/z 149, 279) and DIHP-d4 (e.g., m/z 153, 283).

  • Analysis Sequence: Inject the prepared calibration standards, sample extracts, and a solvent blank.

5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the DIHP peak area to the DIHP-d4 peak area against the concentration of DIHP in the calibration standards.

  • Determine the concentration of DIHP in the samples by calculating the peak area ratio from the sample chromatogram and using the calibration curve.

Visualizations

G Workflow for Internal Standard Selection cluster_start cluster_criteria Primary Criteria cluster_options Potential Internal Standards cluster_decision start Define Analyte: This compound (DIHP) struct_sim Structural Similarity to DIHP start->struct_sim not_present Not Present in Sample Matrix start->not_present chrom_res Chromatographic Resolution start->chrom_res iso_dihp Isotopically Labeled DIHP (e.g., DIHP-d4) struct_sim->iso_dihp Ideal Match other_phth Other Phthalate Esters (e.g., DNOP) struct_sim->other_phth Good Match benzyl_benz Benzyl Benzoate struct_sim->benzyl_benz Poor Match not_present->iso_dihp not_present->other_phth not_present->benzyl_benz decision Select Optimal Internal Standard chrom_res->decision iso_dihp->decision Highest Recommendation other_phth->decision benzyl_benz->decision

Caption: Decision workflow for selecting an appropriate internal standard for DIHP analysis.

G Analyte and Internal Standard Relationship in Chromatography cluster_ideal Ideal Scenario: Isotopically Labeled IS cluster_acceptable Acceptable Scenario: Structurally Similar IS cluster_issue Potential Issue: Co-elution DIHP_ideal DIHP IS_ideal DIHP-d4 (IS) DIHP_acc DIHP DIHP_issue DIHP IS_acc DNOP (IS) Interference Matrix Interference IS_issue IS injection Sample Injection injection->DIHP_ideal Co-elution injection->DIHP_acc Good Resolution injection->DIHP_issue Poor Resolution

Caption: Chromatographic relationship between analyte and different types of internal standards.

References

Validation & Comparative

Navigating Diisoheptyl Phthalate Analysis: A Comparative Guide to Method Validation and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of diisoheptyl phthalate (B1215562) (DIHP), a commonly used plasticizer, is critical for ensuring product safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for DIHP, complete with supporting experimental data, detailed protocols, and robust quality control procedures to ensure the integrity of analytical results.

This document outlines the validation of analytical methods for diisoheptyl phthalate, focusing on a comparison between the well-established Gas Chromatography-Mass Spectrometry (GC-MS) and a more recent High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The selection of an appropriate analytical technique is paramount and is guided by factors such as the sample matrix, required sensitivity, and throughput needs.

Method Performance: A Head-to-Head Comparison

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. Key validation parameters for the analysis of this compound using GC-MS and HPLC-UV are summarized below. The data presented for HPLC-UV is based on a validated method for a structurally similar phthalate, diisohexyl phthalate, providing a strong basis for comparison.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.999[1][2]> 0.999[1]
Accuracy (% Recovery) 91.8% - 122%[1][3]98.5% - 101.2%[1]
Precision (% RSD) 1.8% - 17.8%[1][3]< 2.0%[1]
Limit of Detection (LOD) 1.37 µg/mL[1]0.05 µg/mL[1]
Limit of Quantification (LOQ) 4.8 µg/mL[1]0.15 µg/mL[1]
Analysis Time ~40 minutes[1]~10 minutes[1]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of this compound using both GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phthalates.

1. Sample Preparation:

  • Accurately weigh a representative portion of the sample.

  • Dissolve or extract the sample with a suitable organic solvent such as hexane (B92381) or tetrahydrofuran (B95107) (THF).[2]

  • Employ ultrasonic extraction for 15-30 minutes to ensure efficient extraction.[2]

  • If necessary, precipitate any polymers by adding a second solvent like acetonitrile (B52724) or hexane.

  • Centrifuge or filter the extract to remove any particulate matter before analysis.[2]

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: Initiate at 70°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

HPLC-UV offers a faster and often more cost-effective alternative for routine analysis of phthalates in less complex matrices.

1. Sample Preparation:

  • Prepare the sample as described in the GC-MS protocol, ensuring the final solvent is compatible with the HPLC mobile phase (e.g., acetonitrile).

2. HPLC-UV Conditions:

  • Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.[1]

Quality Control Procedures

Robust quality control (QC) measures are imperative to ensure the ongoing accuracy and reliability of analytical results for this compound.

  • Certified Reference Materials (CRMs): Analyze a CRM with a known concentration of this compound to verify the accuracy of the analytical method. The measured value should fall within the certified range.

  • Calibration Standards: Prepare a series of at least four calibration standards to generate a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[1][2]

  • Solvent Blanks: Analyze solvent blanks periodically to monitor for any potential contamination from solvents or laboratory equipment. This is crucial as phthalates are common environmental contaminants.

  • Internal Standards: Utilize an internal standard, such as benzyl (B1604629) benzoate, to correct for variations in sample preparation and instrument response.

  • System Suitability Tests: Before each analytical run, perform system suitability tests to ensure the chromatographic system is performing optimally. This includes evaluating parameters like peak resolution, tailing factor, and theoretical plates.

Visualizing the Workflow and Potential Biological Interactions

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting p1 Define Analytical Method p2 Prepare Validation Protocol p1->p2 p3 Prepare Standards & Samples p2->p3 e1 Linearity & Range p3->e1 e2 Accuracy (% Recovery) e1->e2 e3 Precision (Repeatability & Intermediate) e2->e3 e4 Specificity e3->e4 e5 LOD & LOQ e4->e5 d1 Analyze Data e5->d1 d2 Compare Against Acceptance Criteria d1->d2 d3 Generate Validation Report d2->d3

Caption: Workflow for analytical method validation.

While specific signaling pathways for this compound are not extensively characterized, phthalates as a class are known to be endocrine disruptors. They can interfere with hormonal signaling, potentially through interactions with nuclear receptors.

Phthalate_Signaling_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIHP This compound (DIHP) Receptor Nuclear Receptor (e.g., ER, AhR) DIHP->Receptor Binds to Complex DIHP-Receptor Complex Receptor->Complex DNA DNA Complex->DNA Translocates to nucleus and binds to DNA Gene Target Gene Transcription DNA->Gene Modulates Response Altered Cellular Response Gene->Response

Caption: Potential mechanism of endocrine disruption by DIHP.

References

A Comparative Guide to Certified Reference Materials for Diisoheptyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Diisoheptyl phthalate (B1215562) (DIHP), a plasticizer with potential endocrine-disrupting properties, is of paramount importance in ensuring the safety and quality of pharmaceuticals, consumer products, and environmental samples. The foundation of reliable and reproducible analytical data lies in the use of high-quality Certified Reference Materials (CRMs). This guide provides an objective comparison of commercially available CRMs for DIHP and other analytical standards, supported by a review of common analytical methodologies and their performance characteristics.

Comparison of Diisoheptyl Phthalate Certified Reference Materials

Supplier/Manufacturer Product Name/Number Description Certified Value/Purity Format Analytical Method for Certification
AccuStandard PHTH-017SThis compound (Tech Mix)100 µg/mL in MethanolSolutionGravimetrically prepared
BenchChem B3416298This compoundNot specifiedNeatNot specified
Sigma-Aldrich (TraceCERT®) Comparable standards available for similar phthalates (e.g., Diisobutyl phthalate)Certified in accordance with ISO/IEC 17025 and ISO 17034Typically high purity (e.g., >99%)Neat or solutionQuantitative NMR (qNMR)
LGC Standards Offers a range of phthalate standardsOften produced under ISO 17034 accreditationVaries by productNeat or solutionVaries by product

Note: The information in this table is based on publicly available data and may not be exhaustive. "Tech Mix" indicates a mixture of isomers.[1] It is crucial to obtain the specific Certificate of Analysis for the lot in use for detailed certification information.

Performance of Analytical Alternatives

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust techniques for the analysis of DIHP and other phthalates.[2][3][4] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Below is a summary of typical performance data for phthalate analysis using these techniques. While this data is not specific to DIHP, it provides a representative overview of what can be expected.

Analytical Method Phthalate Analyzed Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (RSD%) Reference
GC-MSVarious Phthalates0.05 µg/L0.15 µg/L85-115<10[5]
LC-MS/MSVarious Phthalates1 ppb (µg/L)---[2][6]
GC-MS/MSVarious Phthalates-54.1 to 76.3 ng/g91.8–1221.8–17.8[5]

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are representative workflows for the analysis of DIHP in a sample matrix.

Experimental Workflow for DIHP Analysis

Experimental Workflow for DIHP Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Quantification Quantification using CRM GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting Metabolic and Endocrine Disruption Pathway of DIHP cluster_endocrine Endocrine Disruption DIHP This compound (DIHP) MIHP Mono-isoheptyl Phthalate (MIHP) DIHP->MIHP Hydrolysis (Lipases/Esterases) Oxidative_Metabolites Oxidative Metabolites (e.g., MHHpP, MCHxP) MIHP->Oxidative_Metabolites Phase I Metabolism (CYP450) Hormone_Receptors Hormone Receptors (e.g., ER, AR, TR) MIHP->Hormone_Receptors Binding/Modulation Hormone_Synthesis Hormone Synthesis (e.g., Steroidogenesis) MIHP->Hormone_Synthesis Inhibition Excretion Urinary Excretion Oxidative_Metabolites->Excretion Adverse_Outcomes Adverse Health Outcomes Hormone_Receptors->Adverse_Outcomes Hormone_Synthesis->Adverse_Outcomes

References

Performance Showdown: Diisoheptyl Phthalate (DIHP) vs. DEHP as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a plasticizer is a critical decision in the formulation of flexible polyvinyl chloride (PVC) products, with significant implications for performance, safety, and regulatory compliance. For decades, Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been the industry standard, valued for its efficiency and cost-effectiveness. However, mounting concerns over its toxicological profile have spurred the search for viable alternatives. One such alternative is Diisoheptyl phthalate (DIHP), a "transitional" phthalate ester. This guide provides an objective, data-driven comparison of the performance of DIHP and DEHP, focusing on key parameters relevant to research, scientific, and pharmaceutical applications.

While extensive quantitative data for DEHP is readily available, direct comparative experimental data for DIHP is limited. Consequently, some performance aspects of DIHP are discussed based on inferences from structurally similar phthalates and available qualitative descriptions.

At a Glance: Key Performance Characteristics

PropertyThis compound (DIHP)Di(2-ethylhexyl) Phthalate (DEHP)
Plasticizing Efficiency Moderate to good, generally considered a suitable replacement for DEHP.High, well-established industry benchmark.
Migration Resistance Expected to have lower migration than DEHP due to its slightly higher molecular weight.Prone to migration, especially into fatty substances and biological fluids.[1][2][3]
Thermal Stability Good thermal stability, suitable for standard PVC processing temperatures.Excellent thermal stability, stable up to approximately 300°C.[1]
Mechanical Properties Imparts good flexibility and durability to PVC.Provides a well-characterized balance of flexibility, tensile strength, and elongation.
Toxicological Profile Limited direct data; potential for reproductive and developmental toxicity is inferred from similar phthalates.[4]Well-documented reproductive and developmental toxicant, classified as a possible human carcinogen (Group 2B) by IARC.[4]

In-Depth Performance Analysis

Plasticizing Efficiency
Migration Resistance

The migration of plasticizers from a polymer matrix is a critical concern, particularly in medical devices and food contact applications. DEHP, a low molecular weight phthalate, has a recognized tendency to migrate from PVC, a process that can be accelerated by contact with fatty substances and at elevated temperatures.[1][2][3] DIHP, with a slightly higher molecular weight than DEHP, is expected to exhibit lower volatility and migration. This is a general trend observed with higher molecular weight phthalates, which have reduced mobility within the polymer.[1]

Table 1: Illustrative Migration Data for DEHP in Different Media

SimulantTemperature (°C)DurationDEHP MigrationReference
50% EthanolRoom Temp24 hoursNot Detected[2]
90% EthanolRoom Temp72 hours4.17 ppm[4]
100% EthanolRoom Temp72 hours11.5 ppm[4]
Blood ProductsStorage49 daysUp to 1.85 µg/dm²/mL[5]

Note: This data is for DEHP and serves as a baseline for comparison. Specific migration studies for DIHP are not widely available.

Thermal Stability

Both DIHP and DEHP exhibit good thermal stability, making them suitable for conventional PVC processing techniques such as extrusion, which typically operate between 160-220°C.[1] DEHP is known to be stable up to approximately 300°C before significant decomposition occurs.[1] While specific thermogravimetric analysis (TGA) data for DIHP was not found, its classification as a general-purpose plasticizer suggests it possesses adequate thermal resistance for most standard applications.

Table 2: Thermal Decomposition Data for DEHP-plasticized PVC

PlasticizerOnset of Decomposition (Tonset)Temperature at Max Weight Loss (Tmax)Reference
DEHP~250 - 300 °C~320 - 340 °C[6][7]

Note: The exact temperatures can vary depending on the formulation and experimental conditions.

Mechanical Properties

Plasticizers significantly influence the mechanical properties of PVC, transforming it from a rigid material into a flexible one. DEHP is well-characterized to impart a desirable balance of tensile strength, elongation at break, and hardness.[6][8] As a viable alternative, DIHP is expected to provide comparable mechanical performance, resulting in flexible and durable PVC products.[2]

Table 3: Typical Mechanical Properties of DEHP-Plasticized PVC (40 phr)

PropertyTest MethodTypical ValueReference
Tensile StrengthASTM D882 / D63815 - 25 MPa[9][10][11]
Elongation at BreakASTM D882 / D638250 - 400 %[9][10][11]
Hardness (Shore A)ASTM D224070 - 90[9]

Note: phr = parts per hundred resin. These values are illustrative for DEHP and can vary based on the specific formulation.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key performance tests are provided below. These protocols are standardized and can be applied to evaluate both DIHP and DEHP.

Migration Testing (Extraction Method)

Objective: To quantify the amount of plasticizer that leaches from a PVC material into a liquid simulant.

Methodology:

  • Sample Preparation: Prepare PVC films or articles of known surface area and weight, plasticized with a specific concentration of DIHP or DEHP.

  • Simulant Selection: Choose a simulant relevant to the intended application (e.g., ethanol/water mixtures for food contact, hexane (B92381) for fatty food contact, or specific drug formulations for medical applications).[12]

  • Immersion: Immerse the PVC samples in the simulant in a sealed container at a controlled temperature and for a defined period. Agitation may be applied to simulate use conditions.[13]

  • Extraction and Analysis: After the immersion period, remove the PVC sample. Analyze the simulant for the concentration of the migrated plasticizer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][14]

  • Quantification: Calculate the amount of migrated plasticizer, typically expressed as mass per unit surface area of the PVC sample (e.g., µg/cm²) or as a concentration in the simulant (e.g., ppm).

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition profile of the plasticized PVC.

Methodology:

  • Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) of the plasticized PVC material into a TGA crucible.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).[6][8]

  • Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperature of maximum weight loss, which are indicative of the material's thermal stability.

Mechanical Properties (Tensile Testing)

Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the plasticized PVC sheets according to standardized dimensions (e.g., ASTM D638 or ASTM D882 for thin films).[10][11]

  • Instrumentation: Use a universal testing machine (UTM) equipped with appropriate grips and an extensometer.

  • Test Procedure: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

  • Data Acquisition: Record the applied load and the corresponding elongation of the specimen throughout the test.

  • Calculation: From the stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand), the elongation at break (the percentage increase in length at fracture), and the modulus of elasticity (a measure of stiffness).

Visualizing the Comparison and Processes

To further clarify the concepts and experimental workflows, the following diagrams are provided.

Experimental_Workflow_for_Performance_Comparison cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PVC_Resin PVC Resin Compounding Compounding (Two-Roll Mill) PVC_Resin->Compounding DIHP DIHP DIHP->Compounding DEHP DEHP DEHP->Compounding Additives Stabilizers, Lubricants Additives->Compounding Molding Compression Molding Compounding->Molding Migration Migration Testing Molding->Migration Thermal Thermal Analysis (TGA) Molding->Thermal Mechanical Mechanical Testing (Tensile) Molding->Mechanical Data_Tables Quantitative Data Tables Migration->Data_Tables Thermal->Data_Tables Mechanical->Data_Tables Comparison Performance Comparison Data_Tables->Comparison

Caption: Experimental workflow for comparing the performance of DIHP and DEHP as PVC plasticizers.

Signaling_Pathway_DEHP DEHP DEHP Exposure Metabolism Metabolism to Mono(2-ethylhexyl) phthalate (MEHP) DEHP->Metabolism PPARa Peroxisome Proliferator- Activated Receptor α (PPARα) Activation Metabolism->PPARa Oxidative_Stress Oxidative Stress Metabolism->Oxidative_Stress Endocrine_Disruption Endocrine Disruption Metabolism->Endocrine_Disruption Hepatotoxicity Hepatotoxicity PPARa->Hepatotoxicity Oxidative_Stress->Hepatotoxicity Reproductive_Toxicity Reproductive Toxicity Endocrine_Disruption->Reproductive_Toxicity Developmental_Toxicity Developmental Toxicity Endocrine_Disruption->Developmental_Toxicity

Caption: Simplified overview of known signaling pathways affected by DEHP and its primary metabolite.

Conclusion

The choice between DIHP and DEHP as a plasticizer involves a trade-off between well-established performance and potential toxicological risks. DEHP offers a long history of reliable performance with extensive supporting data. However, its adverse health effects are a significant concern, leading to increasing regulatory restrictions on its use.

DIHP emerges as a viable alternative, particularly in applications where reduced migration is desirable. Although direct, quantitative comparative data for DIHP is not as abundant as for DEHP, the available information and comparisons with structurally similar phthalates suggest that it can provide comparable plasticizing efficiency and mechanical properties with potentially lower leachability. For researchers, scientists, and drug development professionals, the lower potential for migration and the less scrutinized toxicological profile (though still warranting caution) may make DIHP a more favorable choice for sensitive applications, pending further specific performance and safety assessments. The provided experimental protocols offer a framework for conducting such direct comparative studies to generate the necessary data for informed decision-making.

References

Comparative Toxicity of Diisoheptyl Phthalate and Other Phthalate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide provides a comprehensive comparison of the toxicological profiles of Diisoheptyl phthalate (B1215562) (DIHP) and other prominent phthalate esters, including Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and Diisononyl phthalate (DINP). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on reproductive, developmental, and endocrine-disrupting effects to facilitate an objective assessment of these compounds.

Phthalate esters are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. However, concerns regarding their potential adverse health effects, particularly on the endocrine system, have led to increased scientific scrutiny. This guide focuses on the comparative toxicity of DIHP, a branched-chain phthalate, in relation to other well-studied phthalates.

Quantitative Toxicological Data

The following tables summarize No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from key reproductive and developmental toxicity studies in rats. These values provide a quantitative basis for comparing the potencies of DIHP, DEHP, DBP, and DINP.

Table 1: Developmental Toxicity in Rats (Oral Gavage)

Phthalate EsterNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Developmental Effects at LOAEL
Diisoheptyl phthalate (DIHP) 300[1]750[1]Increased resorptions, reduced fetal weight, skeletal and visceral malformations (including undescended testes).[1]
Di(2-ethylhexyl) phthalate (DEHP) 5 (maternal), 10 (developmental)15 (maternal), 44 (developmental)Testicular and efferent ductule atrophy, decreased sperm production in male offspring.
Di-n-butyl phthalate (DBP) 50[2]66[3]Reduced pup body weight and male reproductive lesions.[2][3]
Diisononyl phthalate (DINP) 500[1]1000[1]Increased incidence of fetal skeletal malformations.[1]

Table 2: Two-Generation Reproductive Toxicity in Rats (Dietary Administration)

Phthalate EsterParental Systemic NOAEL (mg/kg bw/day)Reproductive NOAEL (mg/kg bw/day)Developmental NOAEL (mg/kg bw/day)Key Effects at LOAEL
This compound (DIHP) 50-168227-75050-168Decreased anogenital distance in F2 males, reduced fertility, and testicular abnormalities in F1 males at higher doses.
Di(2-ethylhexyl) phthalate (DEHP) 4.84.84.8Reproductive tract malformations in F1 and F2 generations.[4][5][6]
Di-n-butyl phthalate (DBP) 500500250Reduced F1 pup weight at birth.[7]
Diisononyl phthalate (DINP) 200>779-802<182-197Reduced pup body weight gain in F1 and F2 generations.

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vivo toxicity studies conducted in rodent models. The following are detailed methodologies for key experimental designs.

OECD Test Guideline 414: Prenatal Developmental Toxicity Study

This study design is employed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation.

  • Animal Model: Typically, pregnant rats (e.g., Sprague-Dawley) are used. A sufficient number of females are assigned to each group to yield approximately 20 pregnant animals with implantation sites at the end of the study.[8]

  • Dosing: The test substance is administered daily, usually by oral gavage, from implantation (gestation day 6) to one day prior to the scheduled cesarean section (gestation day 20 in rats).[8] At least three dose levels and a concurrent vehicle control group are used. The highest dose is selected to induce some maternal toxicity but not mortality.[9]

  • Maternal Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight and food consumption are recorded throughout the study.

  • Fetal Examination: On gestation day 21, pregnant females are euthanized, and the uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[8]

OECD Test Guideline 416: Two-Generation Reproduction Toxicity Study

This study provides information on the effects of a test substance on male and female reproductive performance and the development of the offspring over two generations.

  • Animal Model: Young, sexually mature rats are used for the parental (P) generation.

  • Dosing: The test substance is typically administered in the diet. Dosing of the P generation begins before mating and continues through mating, gestation, and lactation.

  • Mating and Offspring: P generation animals are mated to produce the first filial (F1) generation. The F1 offspring are exposed to the test substance from weaning into adulthood and are then mated to produce the second filial (F2) generation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (e.g., fertility index, gestation length), and organ weights and histopathology of reproductive organs.

    • Offspring: Viability, body weight, sex ratio, anogenital distance (a marker of in utero androgen action), pubertal development, and gross pathology. F1 generation animals are also assessed for reproductive performance.

Signaling Pathways and Experimental Workflows

The endocrine-disrupting activity of many phthalates, including DIHP, is primarily attributed to their anti-androgenic effects during fetal development. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for a developmental toxicity study.

G cluster_exposure Exposure cluster_target Fetal Testis (Leydig Cells) cluster_effects Downstream Effects cluster_outcomes Adverse Outcomes DIHP DIHP Steroidogenesis Genes Downregulation of Steroidogenesis-Related Genes (e.g., Lhcgr, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3) DIHP->Steroidogenesis Genes inhibits Insl3 Gene Downregulation of Insl3 Gene DIHP->Insl3 Gene inhibits Testosterone Decreased Testosterone Production Steroidogenesis Genes->Testosterone Insl3 Decreased Insl3 Production Insl3 Gene->Insl3 Reproductive Tract Impaired Male Reproductive Tract Development Testosterone->Reproductive Tract AGD Reduced Anogenital Distance Testosterone->AGD Testes Undescended Testes (Cryptorchidism) Insl3->Testes

Caption: Proposed signaling pathway for DIHP-induced male reproductive toxicity.

G Start Start Animal Acclimation Animal Acclimation (Pregnant Rats) Start->Animal Acclimation Dosing Period Dosing Period (Gestation Days 6-20) Animal Acclimation->Dosing Period Maternal Observations Daily Maternal Observations Dosing Period->Maternal Observations Cesarean Section Cesarean Section (Gestation Day 21) Maternal Observations->Cesarean Section Fetal Examination Fetal Examination (External, Visceral, Skeletal) Cesarean Section->Fetal Examination Data Analysis Data Analysis and NOAEL/LOAEL Determination Fetal Examination->Data Analysis End End Data Analysis->End

Caption: Generalized workflow for an in vivo developmental toxicity study.

Conclusion

The available toxicological data indicate that this compound (DIHP) exhibits reproductive and developmental toxicity in rodent models, with anti-androgenic effects being a key mechanism of action.[10] Comparative analysis suggests that while the potency of DIHP may differ from other phthalates like DEHP and DBP for specific endpoints, it shares a similar hazard profile concerning endocrine disruption. This guide provides a foundational overview for researchers to inform further studies and risk assessment of DIHP and related phthalate esters.

References

Leaching of Diisoheptyl Phthalate vs. Alternative Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leaching characteristics of Diisoheptyl phthalate (B1215562) (DIHP) and its alternative plasticizers from Polyvinyl Chloride (PVC) materials. Due to the limited availability of direct comparative studies on DIHP in publicly accessible literature, data for the structurally similar and widely studied Di(2-ethylhexyl) phthalate (DEHP) is used as a primary reference for comparison. DIHP is recognized as a substance of very high concern (SVHC) due to its reproductive toxicity, making the evaluation of its leaching potential and that of its alternatives critical for safety and regulatory compliance in applications such as medical devices, pharmaceutical packaging, and laboratory equipment.[1]

Quantitative Leaching Data: A Comparative Overview

The following table summarizes quantitative data from various studies, comparing the leaching of DEHP (as a proxy for DIHP) with common alternative plasticizers. The data consistently demonstrates that alternative plasticizers, such as Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and Trioctyl trimellitate (TOTM), exhibit significantly lower migration rates from PVC materials compared to DEHP.

PlasticizerPVC ProductSimulant/MediumLeaching ConditionsLeached AmountReference
DEHP (proxy for DIHP) Uncoated Residential PVC FlooringDust14 days at room temperature384 ± 19 µg/g[2][3]
DEHP (proxy for DIHP) Wax-Coated Commercial PVC FlooringDust14 days at room temperature481 ± 53 µg/g[2][3]
DEHP (proxy for DIHP) Neonatal Expiratory Filter SetEthanol (B145695)/Water (1:1)60 minutes54,600 µg[4]
DEHP (proxy for DIHP) Medical Devices (General)Ethanol/Water (1:1)60 minutesMedian: 83.3 µg (Range: 0.13–17,700 µg)[4]
DEHP (proxy for DIHP) PVC Blood BagsStored Whole Blood1 day at 4°C0.25 mg/100 mL
DINP Uncoated Residential & Wax-Coated Commercial PVC FlooringDust14 days at room temperatureNot observed[2][3]
DINCH Blood BagsRed Blood Cell Concentrates35 daysConsiderably lower than DEHP[5]
TOTM Haemodialysis TubingBlood4-hour dialysis session4.87 ± 2.60 mg retained by patient (vs. 27.30 ± 9.22 mg for DEHP)

Experimental Protocols

Accurate and reproducible assessment of plasticizer leaching is paramount for comparative studies. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Leaching Test for Plasticizers from PVC Materials

This protocol outlines a general procedure for determining the migration of plasticizers from PVC samples into a liquid simulant.

1. Materials and Equipment:

  • PVC material (e.g., sheets, tubing, finished products)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Forceps

  • Incubator or water bath

  • Solvents for cleaning (e.g., acetone, n-hexane)

  • Muffle furnace

  • Test liquid (simulant):

    • Food Simulants (as per EU Regulation 10/2011):

      • Simulant A: 10% ethanol (v/v) for aqueous foods

      • Simulant B: 3% acetic acid (w/v) for acidic foods

      • Simulant D2: Vegetable oil for fatty foods

    • Pharmaceutical Simulants: Saline (0.9% NaCl), drug formulations.[6]

2. Procedure:

  • Preparation of Materials: All glassware must be thoroughly cleaned with appropriate solvents and baked at a high temperature (e.g., 550°C for 5 hours) to eliminate any organic contamination.[1]

  • Sample Preparation: Cut the PVC material into standardized pieces with a known surface area (e.g., 1x5 cm).[1] The surface area to volume ratio of the simulant is a critical parameter (e.g., 6 dm²/L).[1] Handle samples with clean forceps to prevent contamination.

  • Incubation: Place the weighed PVC sample into a clean glass vial. Add a precise volume of the pre-conditioned test liquid. Seal the vial tightly.

  • Leaching: Place the vials in an incubator set to the desired temperature (e.g., 40°C).[1] The duration of the test can vary depending on the application being simulated (e.g., 24 hours, 72 hours, 10 days).[1] For dynamic conditions, a shaker can be used.

  • Sampling: At the end of the incubation period, carefully remove the test liquid (leachate) for analysis. Prepare blank controls containing only the test liquid to check for background contamination.[1]

Protocol 2: Quantification of DIHP by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction and analysis of DIHP from the leachate.

1. Materials and Equipment:

  • Leachate from Protocol 1

  • n-hexane (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • DIHP analytical standard

  • Internal standard (e.g., DEHP-d4)

2. Procedure:

  • Internal Standard Spiking: Spike a known volume of the leachate with an internal standard to correct for variations in extraction efficiency and instrument response.

  • Liquid-Liquid Extraction (LLE): Transfer the spiked leachate to a separatory funnel. Add a suitable extraction solvent like n-hexane, shake vigorously for approximately 2 minutes, and allow the layers to separate. Collect the organic layer. Repeat the extraction process for exhaustive recovery.

  • Drying and Concentration: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.[1]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

    • Chromatographic Conditions:

      • Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/minute, and hold for 5 minutes.[1]

    • Mass Spectrometry Conditions:

      • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

      • Ions to Monitor for DIHP: m/z 149, 167, 279 (these should be confirmed with a pure DIHP standard).[1]

  • Quantification: Prepare a multi-point calibration curve using DIHP standards of known concentrations. Calculate the concentration of DIHP in the original leachate based on the peak area ratio of the analyte to the internal standard.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical plasticizer leaching experiment, from sample preparation to final analysis.

Leaching_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Process cluster_analysis Analysis prep1 Cut PVC Material to Standardized Size prep2 Clean and Weigh PVC Sample prep1->prep2 leach1 Place PVC in Glass Vial prep2->leach1 leach2 Add Simulant (e.g., Saline, Food Simulant) leach1->leach2 leach3 Incubate at Controlled Temperature & Time leach2->leach3 analysis1 Extract Leachate (e.g., LLE) leach3->analysis1 analysis2 Concentrate Extract analysis1->analysis2 analysis3 Analyze by GC-MS or HPLC analysis2->analysis3 analysis4 Quantify Plasticizer Concentration analysis3->analysis4

Caption: Workflow for a typical plasticizer leaching experiment.

References

A Comparative Guide to Diisoheptyl Phthalate (DIHP)-Free PVC Alternatives for Medical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Non-Phthalate Plasticizers for Polyvinyl Chloride (PVC)

The increasing scrutiny of ortho-phthalates, such as Diisoheptyl Phthalate (DIHP), due to their potential as endocrine disruptors has spurred the adoption of alternative plasticizers in sensitive applications like medical devices, laboratory equipment, and pharmaceutical packaging. This guide provides a comprehensive comparison of the performance of common DIHP-free PVC alternatives, supported by experimental data, to aid in the selection of appropriate materials for research and drug development. The primary alternatives discussed are Dioctyl Terephthalate (DOTP), 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH), Trioctyl Trimellitate (TOTM), and Acetyl Tributyl Citrate (ATBC).

Performance Comparison of DIHP-Free PVC Plasticizers

The selection of a suitable plasticizer is critical as it significantly influences the mechanical properties, flexibility, and chemical stability of the final PVC product. The following tables summarize the key performance indicators of the most common DIHP-free alternatives.

Table 1: Mechanical Properties of PVC Plasticized with DIHP-Free Alternatives

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
DOTP 15 - 25250 - 35070 - 90
DINCH 18 - 28280 - 38075 - 95
TOTM 20 - 30200 - 30080 - 95
ATBC 12 - 22300 - 40065 - 85

Note: The values presented are typical ranges compiled from various sources and can vary depending on the specific PVC formulation, plasticizer concentration, and processing conditions.

Table 2: Migration and Thermal Properties of DIHP-Free PVC Plasticizers

PlasticizerMigration (Weight Loss %)Volatility (Weight Loss %)Thermal Stability
DOTP LowLowGood
DINCH Very LowLowGood
TOTM Very LowVery LowExcellent
ATBC ModerateModerateFair

Note: Migration data is highly dependent on the extracting medium, temperature, and contact time. The values presented are qualitative comparisons based on available literature.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for key experiments.

Tensile Strength and Elongation at Break (ASTM D638)

This test method determines the force required to break a plastic sample and the extent to which the sample stretches or elongates to that breaking point.[1][2][3][4][5]

  • Specimen Preparation: Test specimens are prepared in a standard "dumbbell" or "dogbone" shape by injection molding or die-cutting from a compression-molded sheet. The thickness of the specimen should be uniform and under 14mm.[1][5]

  • Apparatus: A universal testing machine (tensile tester) equipped with appropriate grips and an extensometer is used.[1][3]

  • Procedure:

    • Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Attach the extensometer to the gauge length of the specimen.

    • Apply a tensile load at a constant rate of crosshead speed until the specimen fractures. The speed is dependent on the material and is typically between 5 and 500 mm/min.

    • Record the maximum load reached and the elongation at the point of fracture.

  • Calculations:

    • Tensile Strength (MPa): Maximum load / Original cross-sectional area.

    • Elongation at Break (%): (Increase in gauge length at fracture / Original gauge length) x 100.

Shore A Hardness (ASTM D2240)

This method measures the indentation hardness of plastics and elastomers.[6][7][8]

  • Specimen Preparation: Test specimens should have a minimum thickness of 6 mm. If necessary, specimens can be stacked to achieve the required thickness, ensuring no air gaps between layers. The surface must be flat and smooth.[7]

  • Apparatus: A Shore A durometer.

  • Procedure:

    • Condition the specimens at standard temperature and humidity.

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position and press the indenter firmly onto the specimen.

    • Read the hardness value from the dial within one second of firm contact.

    • Take at least five measurements at different positions on the specimen, at least 6 mm apart, and calculate the average.

Plasticizer Migration (ISO 177)

This method determines the tendency of plasticizers to migrate from a plastic material into an absorbing material.

  • Materials:

    • Test specimens of the plasticized PVC.

    • Absorbent material (e.g., activated carbon, silica (B1680970) gel, or another specified plastic sheet).

    • Glass plates.

    • A circulating air oven.

  • Procedure:

    • Cut circular test specimens from the PVC sheet.

    • Condition the test specimens and the absorbent material.

    • Weigh the test specimen and the absorbent material separately to the nearest 0.1 mg.

    • Create a "sandwich" by placing the test specimen between two sheets of the absorbent material.

    • Place the sandwich between two glass plates and apply a specified pressure.

    • Place the assembly in a circulating air oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • After the specified time, remove the assembly from the oven and allow it to cool to room temperature.

    • Carefully separate the test specimen from the absorbent material and reweigh both.

  • Calculation:

    • Migration (Weight Loss %): ((Initial weight of specimen - Final weight of specimen) / Initial weight of specimen) x 100.

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Performance Evaluation

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A PVC Resin D Compounding (High-Speed Mixer) A->D B DIHP-Free Plasticizer (DOTP, DINCH, TOTM, ATBC) B->D C Stabilizers & Additives C->D E Molding (Compression/Injection) D->E F Tensile Strength & Elongation (ASTM D638) E->F G Shore A Hardness (ASTM D2240) E->G H Plasticizer Migration (ISO 177) E->H I Quantitative Data Tabulation F->I G->I H->I J Performance Evaluation I->J G cluster_0 Normal Androgen Receptor Signaling cluster_1 Disruption by Phthalate Metabolites T Testosterone DHT Dihydrotestosterone (DHT) T->DHT 5α-reductase AR_DHT AR-DHT Complex DHT->AR_DHT AR Androgen Receptor (AR) (Cytoplasm) AR_HSPs AR-HSP Complex AR->AR_HSPs HSPs Heat Shock Proteins (HSPs) HSPs->AR_HSPs AR_HSPs->AR_DHT HSP Dissociation AR_Dimer AR-AR Dimer (Nucleus) AR_DHT->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) (DNA) AR_Dimer->ARE Binding Gene Target Gene Transcription AR_Dimer->Gene Repression ARE->Gene Activation Phthalate Phthalate Metabolites (e.g., MEHP) Phthalate->T Inhibition of Synthesis Phthalate->AR Antagonistic Binding

References

Neurotoxicity comparison of Diisoheptyl phthalate and other phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the neurotoxic potential of common phthalates, highlighting a significant data gap for Diisoheptyl Phthalate (B1215562) (DIHP).

For researchers, scientists, and professionals in drug development, understanding the neurotoxic profiles of widely used industrial chemicals is paramount. Phthalates, a class of compounds primarily used as plasticizers, are ubiquitous in the environment and have come under scrutiny for their potential adverse health effects. While extensive research has explored the neurotoxicity of several common phthalates, a significant knowledge gap exists for Diisoheptyl Phthalate (DIHP). This guide provides a comparative overview of the neurotoxic effects of prominent phthalates based on available experimental data and underscores the current lack of information on DIHP.

This compound (DIHP): An Uncharacterized Neurotoxic Profile

A comprehensive search of the scientific literature reveals a notable absence of studies specifically investigating the neurotoxic effects of this compound (DIHP). Regulatory assessments, such as the one conducted by the Australian Industrial Chemicals Introduction Scheme (AICIS), have focused on reproductive and developmental toxicity, as well as effects on the liver and kidneys, but do not provide data on neurotoxicity[1]. This lack of information prevents a direct comparison of DIHP's neurotoxic potential with other well-studied phthalates. The absence of such data is a critical gap in the toxicological profile of this compound and warrants future investigation to ensure a comprehensive understanding of its potential risks to human health.

Comparative Neurotoxicity of Other Phthalates

In contrast to DIHP, a considerable body of research has elucidated the neurotoxic effects of other phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisononyl phthalate (DiNP). These studies, utilizing both in vivo and in vitro models, have revealed various mechanisms and endpoints of phthalate-induced neurotoxicity.

Summary of Neurotoxic Effects

The following table summarizes the key neurotoxic effects observed for several common phthalates based on experimental studies. It is important to note that the severity and nature of these effects can vary depending on the specific phthalate, the dose, and the developmental stage at the time of exposure.

PhthalateModel SystemKey Neurotoxic EffectsReferences
DEHP Rodents, Zebrafish, C. elegans, In vitro (neuronal cells)Impaired spatial learning and memory, hyperactivity, anxiety-like behaviors, neuronal apoptosis, oxidative stress, disruption of neurotransmitter systems (dopaminergic and cholinergic), altered neuronal differentiation and migration.[2][3][4][5][6][7][8]
DBP Rodents, C. elegansAltered locomotor activity, neurobehavioral deficits, oxidative stress, impacts on neuronal development.[9]
BBP ZebrafishAffected larval behavior, reduced expression of neuronal markers.[2][5]
DiNP Zebrafish, RodentsAltered larval behavior, upregulation of genes involved in cholinergic and dopaminergic systems, potential effects on social and sexual behaviors.[2][5][7]
DMP ZebrafishNo significant alterations in larval behavior at tested concentrations.[2][5]
DEP ZebrafishNo significant alterations in larval behavior at tested concentrations.[2][5]
DnOP ZebrafishNo significant alterations in larval behavior at tested concentrations.[2][5]

Note: Data for this compound (DIHP) is not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the neurotoxicity of phthalates.

Zebrafish Larval Locomotor Activity Assay

This assay is frequently used to assess the neurobehavioral effects of chemical exposure during early development.

  • Organism: Zebrafish (Danio rerio) embryos.

  • Exposure: Embryos are exposed to varying concentrations of the test phthalate in multi-well plates, typically starting from a few hours post-fertilization.

  • Behavioral Recording: At a specific developmental stage (e.g., 5 days post-fertilization), the locomotor activity of the larvae is recorded using an automated tracking system. The recording is often performed under alternating light and dark cycles to assess both photomotor and startle responses.

  • Endpoints: Measured parameters include total distance moved, velocity, and time spent in different activity states (e.g., swimming, freezing).

  • Reference: This methodology is described in studies such as the comparative analysis of six phthalates in zebrafish embryos[2][5].

In Vitro Neuronal Cell Viability and Apoptosis Assays

These assays are used to determine the direct cytotoxic effects of phthalates on neuronal cells.

  • Cell Lines: Common neuronal cell lines include SH-SY5Y (human neuroblastoma) or primary neuronal cultures.

  • Treatment: Cells are cultured and then exposed to different concentrations of the phthalate for a specified duration.

  • Viability Assessment: Cell viability is often measured using the MTT assay, which quantifies the metabolic activity of living cells.

  • Apoptosis Assessment: Apoptosis (programmed cell death) can be detected using methods like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

  • Endpoints: Percentage of viable cells, rate of apoptosis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in phthalate neurotoxicity can aid in understanding their mechanisms of action.

Phthalate_Neurotoxicity_Pathway Phthalates Phthalates (e.g., DEHP, DBP) ROS Increased Reactive Oxygen Species (ROS) Phthalates->ROS Induces Neurotransmitter Altered Neurotransmitter Systems (Dopamine, Acetylcholine) Phthalates->Neurotransmitter Disrupts Neurodevelopment Impaired Neuronal Differentiation & Migration Phthalates->Neurodevelopment Affects OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Neuronal Apoptosis MitochondrialDysfunction->Apoptosis Leads to BehavioralDeficits Neurobehavioral Deficits Apoptosis->BehavioralDeficits Neurotransmitter->BehavioralDeficits Neurodevelopment->BehavioralDeficits

Caption: Putative signaling pathways in phthalate-induced neurotoxicity.

Zebrafish_Neurotoxicity_Workflow Start Zebrafish Embryo Collection Exposure Exposure to Phthalates (Different Concentrations) Start->Exposure Incubation Incubation under Controlled Conditions Exposure->Incubation Behavioral Locomotor Activity Recording (5 dpf) Incubation->Behavioral Molecular Gene Expression Analysis (e.g., qPCR for ache, th) Incubation->Molecular Imaging Fluorescent Imaging of Transgenic Lines (e.g., HuC:eGFP) Incubation->Imaging Analysis Data Analysis and Interpretation Behavioral->Analysis Molecular->Analysis Imaging->Analysis

Caption: Experimental workflow for assessing phthalate neurotoxicity in zebrafish.

Conclusion

The available scientific evidence strongly indicates that several common phthalates, particularly DEHP, possess neurotoxic properties that can adversely affect neurodevelopment and behavior. The mechanisms underlying these effects are multifaceted and include the induction of oxidative stress, disruption of neurotransmitter systems, and interference with neuronal development.

Crucially, this comparative guide highlights a significant void in the toxicological data for this compound. The absence of neurotoxicity studies for DIHP is a pressing concern, given its use and the potential for human exposure. Therefore, it is imperative for the scientific community to prioritize research into the neurotoxic potential of DIHP to enable a comprehensive risk assessment and ensure the safety of public health. For researchers and drug development professionals, a thorough understanding of the neurotoxic profiles of all relevant environmental chemicals is essential for both preclinical safety assessments and for identifying potential confounding factors in neurological studies.

References

A Comparative Guide to the Biodegradability of Diisoheptyl Phthalate and Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shift towards environmentally sustainable materials in pharmaceutical and manufacturing sectors has intensified the scrutiny on plasticizers. Traditionally dominated by phthalates, the market is increasingly adopting bio-based alternatives due to concerns over environmental persistence and potential health impacts. This guide provides an objective comparison of the biodegradability of Diisoheptyl phthalate (B1215562) (DIHP), a common phthalate plasticizer, and several leading bio-based plasticizers. The data presented is compiled from scientific studies to support informed material selection.

Executive Summary

Bio-based plasticizers, such as citrate (B86180) esters and epoxidized vegetable oils, generally exhibit enhanced biodegradability compared to high-molecular-weight phthalates like Diisoheptyl phthalate (DIHP). Standardized testing, primarily through OECD and ASTM protocols, reveals that many bio-based alternatives undergo ready aerobic biodegradation.[1] In contrast, long-chain phthalates biodegrade more slowly and are often not classified as readily biodegradable.[2] This difference is primarily attributed to their chemical structures; the ester bonds in many bio-based plasticizers are readily cleaved by microbial enzymes, whereas the complex branched structure of DIHP can hinder microbial attack.

Data Presentation: Comparative Biodegradability

The following table summarizes quantitative data on the aerobic biodegradation of selected plasticizers. It is important to note that data has been compiled from various sources, and direct comparison should be made with caution as test conditions, inoculum sources, and specific methodologies may vary between studies.

Plasticizer CategorySpecific PlasticizerTest MethodBiodegradation (%)Test Duration (Days)Classification
Phthalate Ester Diisononyl Phthalate (DINP)*OECD 301 / Equivalent57 - 84%28Borderline / Can be readily biodegradable[3]
Di(2-ethylhexyl) phthalate (DEHP)OECD 301F58.7%28Partial Biodegradation[4]
Bio-Based: Citrate Esters Acetyl Tributyl Citrate (ATBC)OECD 301B>60%28Readily Biodegradable[1]
Triethyl Citrate (TEC)OECD 301B>60%28Readily Biodegradable[1]
Bio-Based: Vegetable Oil Derivatives Epoxidized Soybean Oil (ESBO)Soil Respirometry9.7% (Mineralization)31Biodegradable[5]
Epoxidized Rapeseed Oil->95%-Biodegradable[6]
Bio-Based: Glycerol (B35011) Esters GlycerolAerobic Culture>90%-Readily Biodegradable[7]

*Note: Specific quantitative biodegradation data for this compound (DIHP) is limited in publicly available literature. Diisononyl phthalate (DINP) is presented as a structurally similar high-molecular-weight branched phthalate for comparative purposes. The general scientific consensus is that the biodegradability of phthalate esters decreases as the length and branching of the alkyl chain increase.[2]

Biodegradation Mechanisms and Pathways

The fundamental mechanism for the biodegradation of both phthalate and most bio-based ester plasticizers is the enzymatic hydrolysis of ester bonds. This initial step breaks the larger molecule into smaller, more water-soluble compounds that can be readily assimilated by microorganisms and enter central metabolic pathways.

Phthalate Ester Degradation Pathway

The aerobic degradation of phthalates like DIHP is a multi-step process. It begins with the hydrolysis of one ester linkage to form a monoester and an alcohol. The second ester bond is then cleaved to yield phthalic acid. The aromatic phthalic acid ring is subsequently cleaved by dioxygenase enzymes, leading to intermediates that can enter the Krebs cycle.

G cluster_phthalate Phthalate Biodegradation Pathway A This compound (DIHP) B Mono-isoheptyl Phthalate + Isoheptanol A->B Esterase C Phthalic Acid + Isoheptanol B->C Esterase D Protocatechuic Acid C->D Dioxygenase (Ring Cleavage) E Central Metabolism (Krebs Cycle) D->E Further Metabolism F CO2 + H2O + Biomass E->F Mineralization

General aerobic degradation pathway for phthalate esters.
Bio-Based Plasticizer (Citrate Ester) Degradation Pathway

Bio-based plasticizers like citrate esters are designed for biodegradability. Their degradation also starts with the hydrolysis of ester bonds by microbial esterases. This releases citric acid and the corresponding alcohols (e.g., butanol from ATBC). Citric acid is a common metabolite that directly enters the Krebs cycle, and the released alcohols are typically readily metabolized.

G cluster_citrate Bio-Based Plasticizer (Citrate) Biodegradation A Acetyl Tributyl Citrate (ATBC) B Citric Acid + Butanol + Acetic Acid A->B Esterase (Hydrolysis) C Central Metabolism (Krebs Cycle) B->C Direct Assimilation D CO2 + H2O + Biomass C->D Mineralization

General aerobic degradation pathway for citrate esters.

Experimental Protocols

Standardized test methods are crucial for generating comparable biodegradability data. The most common methods for plasticizers are the OECD 301 series for aqueous environments and ASTM D5988 for soil environments.

OECD 301B: CO₂ Evolution Test (Aquatic Biodegradability)

This method determines the ready biodegradability of chemical substances in an aerobic aqueous medium by measuring the amount of carbon dioxide evolved.[8]

Methodology:

  • Preparation: A defined concentration of the test substance is added to a mineral salt medium inoculated with microorganisms (typically from activated sludge).[1]

  • Incubation: The setup is incubated in sealed vessels at a constant temperature (20-25°C) in the dark for 28 days. The vessels are aerated with CO₂-free air.[1]

  • CO₂ Measurement: The CO₂ produced by microbial respiration is trapped in a solution of barium or sodium hydroxide. The amount of trapped CO₂ is measured by titration or with an inorganic carbon analyzer at regular intervals.[1]

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) calculated from the chemical formula of the substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it achieves ≥60% of its ThCO₂ within a 10-day window during the 28-day test.[8]

G cluster_oecd301b Experimental Workflow: OECD 301B A Prepare Mineral Medium + Inoculum (Activated Sludge) B Add Test Substance & Reference Compound (e.g., Sodium Benzoate) A->B C Incubate in Sealed Vessels (28 days, 22±2°C, Dark) Aerate with CO2-free air B->C D Trap Evolved CO2 in Ba(OH)2 or NaOH solution C->D E Measure CO2 Periodically (Titration or TOC Analyzer) D->E F Calculate % Biodegradation (Measured CO2 / Theoretical CO2) E->F G Result: Readily Biodegradable? (≥60% in 10-day window) F->G

Workflow for the OECD 301B CO₂ Evolution Test.
ASTM D5988: Aerobic Biodegradation in Soil

This standard test method evaluates the rate and degree of aerobic biodegradation of plastic materials when placed in soil.

Methodology:

  • Soil Preparation: A standardized or natural, fertile soil is prepared, and its properties (pH, moisture, etc.) are characterized. The test material is mixed with the soil.[9][10]

  • Incubation: The soil mixture is placed in sealed vessels (respirometers) and incubated for an extended period (typically up to 6 months or longer) at a constant temperature (20-28°C).[9]

  • Measurement: The extent of biodegradation is determined by measuring the amount of carbon converted to CO₂. This is done by trapping the evolved CO₂ or by measuring oxygen consumption. Control vessels with soil only (blank) and soil with a reference material (e.g., cellulose) are run in parallel.[9]

  • Calculation: The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the theoretical maximum based on the carbon content of the test material.

  • Test Validity: The test is considered valid if the reference material achieves a specified level of degradation (e.g., >70% in 6 months).[10]

G cluster_astmd5988 Experimental Workflow: ASTM D5988 A Prepare Standardized Soil (Adjust moisture, nutrients) B Mix Test Material (known carbon content) and Reference (Cellulose) into soil A->B C Place soil mixtures into Respirometer Vessels B->C D Incubate for up to 6+ months (20-28°C, controlled aeration) C->D E Continuously Measure Evolved CO2 D->E F Calculate % Biodegradation vs. Time E->F G Compare to Reference and Blank Controls F->G

References

Navigating the Plasticizer Landscape: A Comparative Guide to Diisoheptyl Phthalate and its Alternatives in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of plasticizers in consumer and medical products is a critical decision, balancing performance with stringent regulatory standards. This guide provides a comprehensive comparison of Diisoheptyl Phthalate (B1215562) (DIHP), a regulated plasticizer, with its common alternatives, supported by available data and experimental protocols.

Diisoheptyl phthalate (DIHP) is a high molecular weight phthalate ester used to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC). However, due to health concerns associated with some phthalates, regulatory bodies worldwide have established strict standards for their use in various consumer products, particularly those intended for children and food contact applications. This has driven the demand for safer, high-performance alternatives.

Global Regulatory Landscape for this compound

Regulatory frameworks for DIHP vary across key markets, with a general trend towards restriction, especially in products with high exposure risks.

Region/AuthorityRegulation/DirectiveRestriction on this compound (DIHP)
European Union REACH (Regulation (EC) No 1907/2006)Restricted in clothing, textiles, and footwear to a maximum concentration of 0.1% by weight.[1][2]
United States Consumer Product Safety Improvement Act (CPSIA)While not one of the eight permanently banned phthalates in children's toys and childcare articles, DIHP is subject to scrutiny and potential future regulation. The EPA also monitors phthalates under the Toxic Substances Control Act (TSCA).[3][4][5]
Canada Canada Consumer Product Safety Act (CCPSA)DIHP is not one of the six phthalates currently restricted in soft vinyl toys and childcare articles.[6][7][8][9][10]

Performance and Toxicological Comparison of DIHP and Alternatives

The primary alternatives to regulated phthalates like DIHP include other high molecular weight phthalates with better toxicological profiles, as well as non-phthalate plasticizers such as Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH) and Di(2-ethylhexyl) terephthalate (B1205515) (DEHT).

Performance Characteristics

The performance of a plasticizer is evaluated based on several key parameters, including plasticizing efficiency, volatility, migration resistance, and low-temperature flexibility. While direct, comprehensive comparative studies including DIHP are limited, data from various sources allow for an inferred comparison.

PlasticizerMolecular Weight ( g/mol )Key Performance Characteristics
This compound (DIHP) ~362.5Moderate use plasticizer with good general-purpose performance.[11][12][13]
Diisononyl Phthalate (DINP) ~418.6Good overall performance, often used as a benchmark.
Di(2-ethylhexyl) Phthalate (DEHP) 390.56Historically the most common plasticizer, now heavily restricted due to toxicity.[14]
Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH) ~424.7Excellent toxicological profile, good low-temperature performance, and low migration.[15][16][17][18]
Di(2-ethylhexyl) terephthalate (DEHT/DOTP) 390.56A non-phthalate isomer of DEHP with a significantly better safety profile and low migration rates.[19][20][21][22][23]
Toxicological Profile

The primary concern with many phthalates is their potential for endocrine disruption and reproductive toxicity. Alternatives are generally selected for their more favorable toxicological profiles.

PlasticizerKey Toxicological Endpoints
This compound (DIHP) Shown to cause liver, kidney, and reproductive effects in animal studies.[11][24]
Diisononyl Phthalate (DINP) Concerns about liver effects at high doses.
Di(2-ethylhexyl) Phthalate (DEHP) Classified as a reproductive toxicant.
Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH) Extensive testing has shown no evidence of reproductive toxicity or endocrine disruption.[16][25]
Di(2-ethylhexyl) terephthalate (DEHT/DOTP) Animal studies have not shown the reproductive toxicity associated with DEHP.[21][22]

Experimental Methodologies

Accurate and reliable analytical methods are crucial for regulatory compliance and safety assessment. The following outlines a typical experimental workflow for the determination of DIHP in consumer products.

Diagram: Experimental Workflow for DIHP Analysis in PVC

experimental_workflow Experimental Workflow for DIHP Analysis in PVC cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample PVC Sample Grinding Grinding/Cutting Sample->Grinding Extraction Solvent Extraction (e.g., Soxhlet or Ultrasonic) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->GCMS Injection Quantification Quantification GCMS->Quantification Data Analysis Result DIHP Concentration Quantification->Result

Caption: A typical workflow for analyzing DIHP in PVC products.

Protocol: Quantification of DIHP in Plastics by GC-MS

This protocol is based on established methods for phthalate analysis in polymers.[26][27]

1. Sample Preparation:

  • A representative portion of the plastic sample is finely cut or ground to increase the surface area for extraction.

  • A known weight of the sample is subjected to solvent extraction, typically using a Soxhlet apparatus or ultrasonic bath with a suitable solvent like dichloromethane (B109758) or a mixture of toluene (B28343) and dichloromethane.[28]

  • The resulting extract is filtered to remove any solid polymer residue.

  • The filtrate is then concentrated to a specific volume.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for separation and detection.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is programmed to ensure the separation of different phthalates.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Detection Mode: Selected Ion Monitoring (SIM) is often employed for higher sensitivity and selectivity, monitoring characteristic ions of DIHP.

3. Quantification:

  • A calibration curve is generated using standard solutions of DIHP of known concentrations.

  • The concentration of DIHP in the sample extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

Understanding the regulatory landscape and the rationale behind the selection of plasticizer alternatives can be visualized through logical diagrams.

Diagram: Regulatory Decision Pathway for Plasticizers```dot

regulatory_pathway cluster_assessment Hazard and Exposure Assessment cluster_regulation Regulatory Action Toxicity Toxicological Data (Reproductive, Developmental) Risk Risk Characterization Toxicity->Risk Exposure Exposure Assessment (Consumer Use Patterns) Exposure->Risk Restriction Restriction/Ban Risk->Restriction Unacceptable Risk NoRestriction No Immediate Restriction Risk->NoRestriction Acceptable Risk

Caption: Key factors influencing the choice of alternative plasticizers.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Personal Protective Equipment for Diisoheptyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Diisoheptyl phthalate (B1215562) (DIHP). Adherence to these protocols is critical for ensuring a safe working environment and minimizing exposure risks. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Precautions

Diisoheptyl phthalate is a plasticizer that requires careful handling in a laboratory setting. While it has low acute toxicity, it is classified as a reproductive toxicity category 2 substance, meaning it may damage fertility or the unborn child. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to mitigate potential health risks. The primary routes of exposure are skin contact, eye contact, and inhalation of aerosols.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GlassesMust have side shields conforming to EN166 or NIOSH standards.
Chemical GogglesRequired for procedures with a higher risk of splashing.
Face ShieldTo be worn in addition to chemical goggles when there is a significant splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended.[1] Always inspect gloves for degradation or punctures before use. Use proper glove removal technique to avoid skin contact.
Body Protection Laboratory CoatA standard lab coat is required to protect personal clothing.
Impervious Clothing/ApronA chemically resistant apron should be worn over the lab coat for tasks with a high potential for splashes.
Closed-toe ShoesMandatory for all laboratory work.
Respiratory Protection Air-Purifying RespiratorNot typically required with adequate ventilation (e.g., fume hood).[1] In case of spills, aerosol generation, or poor ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Quantitative Safety Data

While specific quantitative data for this compound is limited, the following table provides information on related compounds and general safety parameters. It is crucial to note that glove breakthrough times and permeation rates can vary based on manufacturer, glove thickness, and the concentration of the chemical. Always consult the glove manufacturer's specific chemical resistance data.

ParameterValue/InformationSource/Notes
Occupational Exposure Limits (OELs) for this compound Not EstablishedNo specific OSHA PEL, NIOSH REL, or ACGIH TLV has been established for this compound.
OELs for Similar Phthalates (for reference) Diethyl Phthalate: OSHA PEL & ACGIH TLV = 5 mg/m³ TWAThis is for a related compound and should be used as a cautious reference only.
Glove Compatibility (General Recommendation for Phthalates) NitrileGood to Excellent resistance to Dibutyl Phthalate and Dioctyl Phthalate.
NeopreneGood resistance to many phthalates.
Physical Properties AppearanceColorless, oily liquid.
OdorSlight odor.

Operational Plan for Handling this compound

A systematic approach to handling DIHP is essential for safety and regulatory compliance. The following step-by-step plan outlines the procedures from preparation to disposal.

Preparation and Pre-Handling
  • Review Safety Data Sheet (SDS): Before any work begins, all personnel must review the SDS for this compound.[1]

  • Engineering Controls: All handling of DIHP that may generate aerosols or vapors must be conducted in a properly functioning chemical fume hood.[1]

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents needed for the procedure.

  • Emergency Preparedness: Locate the nearest eyewash station, safety shower, and spill kit. Ensure the spill kit is appropriate for non-polar organic liquids.

Handling Procedures
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transferring: Conduct all weighing and transferring of DIHP within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take care to avoid direct contact with skin, eyes, and clothing.

  • Container Management: Keep containers of DIHP tightly closed when not in use.

Storage
  • Location: Store this compound in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Waste Disposal
  • Waste Characterization: this compound waste should be considered hazardous waste unless determined otherwise by a formal waste characterization process.[2]

  • Containerization: Collect all DIHP waste, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not pour this compound down the drain.

Emergency Procedures: Chemical Spill Response

In the event of a this compound spill, follow the established emergency protocol. The following workflow diagram illustrates the key steps for a safe and effective response.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Location) evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill large_spill Large Spill (Requires EHS) assess->large_spill small_spill->large_spill No don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->don_ppe Yes ehs_response Contact EHS/Emergency Response Secure the Area large_spill->ehs_response Yes contain Contain the Spill (Use inert absorbent material) don_ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect dispose Place in Hazardous Waste Container Label Appropriately collect->dispose decontaminate Decontaminate the Area (Soap and water) dispose->decontaminate report Report the Incident (Follow institutional procedures) decontaminate->report end Spill Managed report->end ehs_response->report

Caption: Procedural workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.